Product packaging for 1-Phenylethanol(Cat. No.:CAS No. 13323-81-4)

1-Phenylethanol

Cat. No.: B076009
CAS No.: 13323-81-4
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

1-Phenylethanol (CAS 98-85-1), also known as α-Methylbenzyl alcohol, is a colorless liquid aromatic secondary alcohol with a mild gardenia-hyacinth scent . It is a significant chiral compound, with its (R)- and (S)-enantiomers serving as crucial intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries . The demand for enantiomerically pure this compound is high because the different enantiomers can exhibit distinct biological activities, a critical consideration in drug development . This compound is a model substrate in biotechnology for developing enzymatic kinetic resolution processes. Lipases, such as Novozyme 435, are used to resolve racemic (R,S)-1-phenylethanol via transesterification with acyl donors like vinyl acetate, achieving high enantiomeric excess under mild, environmentally friendly conditions . Furthermore, this compound is found in nature, identified in tea flowers, cranberries, grapes, and other organisms . Research has been conducted to optimize its "natural" production using enzymes extracted from tea flowers to transform acetophenone . Industrially, this compound is a key precursor in the production of styrene, where it is dehydrated in the propylene oxide/styrene monomer (PO/SM) process . Its derivatives are also widely applied in perfumeries, soaps, detergents, cosmetics, and flavors . In analytical chemistry, this compound and its enantiomers are utilized as chiral solvating agents for NMR spectroscopy to determine the enantiomeric purity and absolute configuration of other chiral molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, or for application in personal care or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B076009 1-Phenylethanol CAS No. 13323-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Record name Benzenemethanol, .alpha.-methyl-
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Color/Form

COLORLESS LIQ

CAS No.

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethanol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol, also known as α-methylbenzyl alcohol or styrallyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O.[1][2] It is a chiral secondary alcohol, existing as two enantiomers: (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol.[3][4] This colorless, viscous liquid possesses a mild, pleasant floral odor.[2][5] Found naturally in various plants and foods such as tea flowers, cranberries, and grapes, it is also a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical and biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and development work.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀O[7]
Molecular Weight 122.16 g/mol [5][8]
Appearance Colorless to pale yellow liquid[2][7]
Odor Mild floral, gardenia-hyacinth[1][5]
Melting Point 19-20.7 °C[1][9]
Boiling Point 204 °C at 745 mmHg[1][9]
Density 1.012 g/mL at 25 °C[9]
Refractive Index 1.527 at 20 °C[6][9]
Vapor Pressure 0.1 mmHg at 20 °C[9]
Vapor Density 4.21 (vs air)[9]
Flash Point 93 °C (closed cup)[1][5]
pKa 14.43 ± 0.20 (Predicted)[7]
Solubility
SolventSolubilitySource(s)
Water 1,950 - 14,700 mg/L at 25 °C (Slightly soluble)[1][5][8]
Ethanol Soluble[2][10]
Ether Soluble[2][10]
Glycerol Soluble[5]
Mineral Oil Soluble[5]
Most Organic Solvents Soluble[5][10]
Spectral Data
TechniqueKey DataSource(s)
¹H NMR Spectral data available.[1][9]
¹³C NMR Spectral data available.[1][9][11]
FTIR Spectral data available.[1][3][12][13]
Mass Spectrometry (GC-MS) m/z top peak at 107.[1][9]

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification. Its synthesis is commonly achieved through the reduction of acetophenone or via a Grignard reaction.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from bromobenzene and acetaldehyde.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 250 mL round-bottom flask equipped with a condenser and an addition funnel, place 2.0 g of magnesium turnings.

    • Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether and place it in the addition funnel.

    • Add approximately 15 mL of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by turbidity and gentle boiling of the ether.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

  • Reaction with Acetaldehyde:

    • Cool the flask containing the Grignard reagent in an ice-water bath.

    • Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous tetrahydrofuran (THF) and place it in the addition funnel.

    • Add the acetaldehyde solution dropwise to the cooled Grignard reagent with gentle swirling. The reaction is exothermic.

    • After the addition is complete, let the mixture stand for 5 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture into a 250 mL Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to hydrolyze the magnesium alkoxide salt.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude this compound. The product can be further purified by vacuum distillation.

Oxidation of this compound to Acetophenone

This protocol details the oxidation of this compound to acetophenone using a manganese-based oxidant.[8]

Experimental Protocol:

  • To a solution of racemic this compound (1 mmol) in 4 mL of methylene chloride, add 2 g of a manganese oxidant.[8]

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Wash the solid residue with methylene chloride.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield acetophenone. The yield can be determined by ¹H-NMR.[8]

Dehydration of this compound to Styrene

This protocol outlines the dehydration of this compound to styrene using a copper(II) catalyst.[7]

Experimental Protocol:

  • In a clean, dry 5 mL Schlenk tube under a nitrogen atmosphere, add 1 mol% of the copper(II) bis-triflate catalyst (e.g., [Cu(mesoFOX-L1)(OTf)₂]).[7]

  • Add 1 mL of anhydrous toluene to the tube.[7]

  • Add 0.1 mL (0.83 mmol) of this compound to the reaction mixture under a positive pressure of nitrogen.[7]

  • Seal the tube with a Teflon stopper and heat it in an aluminum heating block at 120 °C for 24 hours.[7]

  • Monitor the formation of styrene using ¹H NMR spectroscopy.[7]

Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound.[10]

Experimental Protocol:

  • In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-phenylethanol in n-hexane.[10]

  • Add vinyl acetate (at a molar ratio of acyl donor to substrate of at least 3:1) and 11 mg/mL of Novozyme 435 (immobilized Candida antarctica lipase B).[10]

  • Stir the reaction mixture at 42 °C for 75 minutes.[10]

  • After the reaction, remove the biocatalyst by filtration.

  • Evaporate the solvent under vacuum.

  • Analyze the enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate by chiral high-performance liquid chromatography (HPLC).[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample containing this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Oven Program: Initial temperature of 40 °C (hold for 1 min), then ramp at 20 °C/min to 250 °C (hold for 10 min).[14]

    • Injector Temperature: 280 °C.[14]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[14]

    • Mass Range: m/z 50-600.[14]

    • Transfer Line Temperature: 250 °C.[14]

    • Ion Source Temperature: 200 °C.[14]

Chemical and Biological Pathways

Visualizations of key chemical transformations and a relevant biological signaling pathway are provided below using Graphviz.

Chemical Synthesis and Reaction Pathways

chemical_pathways acetophenone Acetophenone phenylethanol This compound acetophenone->phenylethanol Reduction (e.g., NaBH₄) phenylethanol->acetophenone Oxidation (e.g., MnO₂) styrene Styrene phenylethanol->styrene Dehydration (Acid catalyst) phenylethyl_acetate 1-Phenylethyl Acetate phenylethanol->phenylethyl_acetate Esterification (e.g., Acetic Anhydride) bromobenzene Bromobenzene phenylmagnesium_bromide Phenylmagnesium Bromide bromobenzene->phenylmagnesium_bromide + Mg, dry ether phenylmagnesium_bromide->phenylethanol Grignard Reaction + H₃O⁺ workup acetaldehyde Acetaldehyde acetaldehyde->phenylethanol Grignard Reaction + H₃O⁺ workup signaling_pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds FAK FAK PDGFR->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates HSC_Activation Hepatic Stellate Cell Activation & Proliferation Akt->HSC_Activation Promotes CPhG Phenylethanol Glycosides CPhG->FAK Inhibits

References

Spectroscopic Profile of 1-Phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-phenylethanol, a significant chiral secondary alcohol used as a fragrance ingredient and a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀O, with a molecular weight of approximately 122.17 g/mol .[1][2][3] The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.26–7.39Multiplet5H-Aromatic (C₆H₅)
4.91Quartet1H6.5Methine (CH)
2.01Singlet1H-Hydroxyl (OH)
1.49–1.50Doublet3H6.5Methyl (CH₃)
Solvent: CDCl₃, Frequency: 500 MHz[4]

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
145.9Aromatic C (quaternary)
128.5Aromatic CH
127.4Aromatic CH
125.4Aromatic CH
70.4Methine (CH-OH)
25.1Methyl (CH₃)
Solvent: CDCl₃, Frequency: 100 MHz[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (νₘₐₓ) cm⁻¹Description of Vibration
3357O-H stretch (broad, alcohol)
3069C-H stretch (aromatic)
1474C=C stretch (aromatic ring)
1437C-H bend (methyl)
1048C-O stretch (secondary alcohol)
754, 692C-H out-of-plane bend (monosubstituted benzene)
Technique: Thin Film[4]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing a characteristic pattern.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
122Moderate[M]⁺ (Molecular Ion)
107High[M - CH₃]⁺
79High[C₆H₇]⁺
77Moderate[C₆H₅]⁺
Source: Electron Ionization[2][5]

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[7]

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. For a typical small organic molecule like this compound, a 90° pulse angle is often used to maximize the signal in a single scan.[8] However, for quantitative measurements or when multiple scans are required to improve the signal-to-noise ratio, a smaller flip angle (e.g., 30° or 45°) with a shorter relaxation delay may be employed to reduce the total experiment time.[6][8] Key parameters include an acquisition time of around 3 seconds and a relaxation delay of 1-2 seconds.[6] The number of scans can vary from 1 for a concentrated sample to 8 or more for dilute samples.[6]

¹³C NMR Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A 90° pulse is typically used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): For a pure liquid sample like this compound, the simplest method is to prepare a "neat" sample. A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[9][10] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[9] It is important to avoid trapping air bubbles.[11] The plates are then mounted in a sample holder for analysis.[11] Water should be avoided as a solvent as it can dissolve the salt plates and has a broad -OH absorption that can obscure other signals.[12]

Data Acquisition (FTIR): The sample holder containing the prepared salt plates is placed in the beam path of an FTIR spectrometer. A background spectrum of the empty salt plates is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS): this compound is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is vaporized and separated from other components on a capillary column. As this compound elutes from the column, it enters the ion source of the mass spectrometer. In the ion source, electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Process_NMR Process FID (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Process Interferogram (FT) Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Analyze_NMR Assign Peaks (δ, J, Integration) Process_NMR->Analyze_NMR Analyze_IR Identify Functional Groups Process_IR->Analyze_IR Analyze_MS Analyze Fragmentation Pattern Process_MS->Analyze_MS Structure Confirm Structure of this compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway parent This compound m/z = 122 frag1 [M - CH₃]⁺ m/z = 107 parent->frag1 - •CH₃ frag2 [C₆H₇]⁺ m/z = 79 frag1->frag2 - CO frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - H₂

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

Unveiling 1-Phenylethanol: A Journey Through its Discovery, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the history, synthesis, and potential biological significance of 1-phenylethanol. This document is intended for researchers, scientists, and professionals in the field of drug development.

This whitepaper provides an in-depth exploration of this compound, a chiral alcohol with significant applications in the fragrance industry and as a key intermediate in organic synthesis. The document delves into the historical context of its discovery, details various synthetic methodologies with a focus on experimental protocols, and explores its interactions within biological systems.

A Glimpse into the Past: The Discovery of this compound

The first documented synthesis of this compound, then referred to as methylphenylcarbinol, is attributed to the French chemist Georges Chancel in 1880. His work, published in Justus Liebigs Annalen der Chemie, laid the foundation for the study of this important secondary alcohol. Chancel's pioneering synthesis involved the reaction of benzaldehyde with methylmagnesium iodide, a precursor to the more widely known Grignard reagents. This early investigation opened the door to further exploration of the chemical properties and potential applications of this compound.

The Art of Creation: Key Synthetic Approaches

The synthesis of this compound has evolved significantly since its discovery. Modern methods offer high yields and stereoselectivity, crucial for its application in various fields. Two of the most prominent and historically significant methods are the Grignard reaction and the reduction of acetophenone.

The Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction remains a cornerstone of organic synthesis and a common method for preparing this compound. This reaction involves the nucleophilic addition of a Grignard reagent, typically phenylmagnesium bromide, to an aldehyde, such as acetaldehyde. The versatility and reliability of this method have made it a staple in both academic and industrial laboratories.[1]

Reduction of Acetophenone: A Versatile and High-Yielding Method

Another widely employed method for the synthesis of this compound is the reduction of the readily available ketone, acetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. This method consistently provides high yields of the desired alcohol.

Table 1: Comparison of Key Synthetic Methods for this compound

Synthesis MethodPrecursorsTypical ReagentsReaction ConditionsTypical Yield (%)
Grignard ReactionPhenyl halide, Magnesium, AcetaldehydePhenylmagnesium bromideAnhydrous ether or THF, room temperatureVariable, can be optimized
Reduction of AcetophenoneAcetophenoneSodium borohydride (NaBH₄)Methanol or Ethanol, room temperature80-95%[2]
Asymmetric HydrogenationAcetophenoneNoyori catalysts, H₂Room temperature, 50 atm>99% (with >99% e.e.)[3]

Detailed Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the two primary synthesis methods are provided below.

Experimental Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from bromobenzene and acetaldehyde using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Acetaldehyde

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the formation of a cloudy solution and gentle boiling.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 10% sulfuric acid with cooling.

  • Separate the ethereal layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Experimental Protocol 2: Synthesis of this compound by Reduction of Acetophenone with Sodium Borohydride

Objective: To synthesize this compound by the reduction of acetophenone using sodium borohydride.

Materials:

  • Acetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve acetophenone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution with stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the evolution of hydrogen gas ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations involved in the synthesis of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Grignard Reaction Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard  + Mg (in ether) Mg Mg Intermediate1 Magnesium alkoxide intermediate Grignard->Intermediate1  + Acetaldehyde Acetaldehyde Acetaldehyde Phenylethanol1 This compound Intermediate1->Phenylethanol1  + H₃O⁺ AcidWorkup1 H₃O⁺

Grignard Synthesis of this compound

G cluster_1 Reduction of Acetophenone Acetophenone Acetophenone Intermediate2 Alkoxyborate intermediate Acetophenone->Intermediate2  + NaBH₄ (in MeOH) NaBH4 NaBH₄ Phenylethanol2 This compound Intermediate2->Phenylethanol2  + H₃O⁺ AcidWorkup2 H₃O⁺

Reduction of Acetophenone to this compound

This compound in Biological Systems: An Emerging Picture

While this compound is well-established in the chemical industry, its role in biological systems is an area of growing interest. It is a naturally occurring compound found in various plants, including tea flowers (Camellia sinensis), where it contributes to the floral aroma.[3]

Recent research has begun to shed light on the metabolic pathways that produce this compound in plants. Studies on Camellia sinensis suggest a biosynthetic route that starts from the amino acid L-phenylalanine, which is converted to acetophenone and subsequently reduced to this compound.

While a specific signaling pathway directly initiated by this compound has yet to be fully elucidated in mammals, studies on related compounds offer intriguing possibilities. For instance, phenylethanol glycosides have been shown to inhibit the FAK/PI3K/Akt signaling pathway, which is involved in cellular processes like proliferation and migration. Furthermore, research in Drosophila melanogaster has indicated that exposure to 2-phenylethanol, a structural isomer of this compound, can modulate the Toll and Imd signaling pathways, which are crucial components of the innate immune system. These findings suggest that this compound may have un-discovered roles in cellular signaling and communication.

G cluster_0 Hypothesized Biosynthetic Pathway in Camellia sinensis cluster_1 Potential Signaling Interactions (based on related compounds) LPhe L-Phenylalanine Intermediate Intermediate(s) LPhe->Intermediate Acetophenone Acetophenone Intermediate->Acetophenone Phenylethanol This compound Acetophenone->Phenylethanol Reduction Phenylethanol_Glycosides Phenylethanol Glycosides FAK FAK Phenylethanol_Glycosides->FAK inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Migration Akt->Cell_Proliferation Two_Phenylethanol 2-Phenylethanol Toll_Imd Toll & Imd Pathways Two_Phenylethanol->Toll_Imd modulates Immune_Response Innate Immune Response Toll_Imd->Immune_Response

Biosynthesis and Potential Biological Roles of this compound

Conclusion

From its initial synthesis in the late 19th century to its modern-day applications, this compound continues to be a molecule of significant interest. The development of efficient and stereoselective synthetic methods has been crucial for its use in various industries. Furthermore, the emerging research into its natural occurrence and potential biological activities opens up new avenues for investigation, particularly in the fields of drug discovery and chemical ecology. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this versatile chiral alcohol.

References

1-Phenylethanol: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol, also known as styralyl alcohol, is an aromatic alcohol with the chemical formula C₆H₅CH(OH)CH₃. It exists as two enantiomers, (R)-1-phenylethanol and (S)-1-phenylethanol, which possess distinct aromatic properties. This compound is of significant interest due to its pleasant floral scent, reminiscent of gardenia and hyacinth, making it a valuable ingredient in the fragrance, cosmetic, and food industries.[1] Furthermore, its chiral nature makes it a crucial building block in the asymmetric synthesis of various pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the natural occurrence of this compound across various biological systems and elucidates the key biosynthetic pathways responsible for its formation.

Natural Occurrence of this compound

This compound is widely distributed in nature and has been identified in a diverse range of organisms, including plants, fruits, and microorganisms. Its presence contributes to the characteristic aroma and flavor profiles of many natural products.

Occurrence in Plants and Fruits

This compound is a significant volatile organic compound in many flowers and fruits. It is often present as a free alcohol or in a glycosidically bound form.[2][3] Notable plant and fruit sources include:

  • Tea Flowers (Camellia sinensis) : Tea flowers are a particularly rich source of this compound, where it is one of the major endogenous volatile compounds.[1][2][4] The (R)-enantiomer is the dominant form in tea flowers.[2][4]

  • Grapes (Vitis vinifera) : This compound is found in various grape varieties and subsequently in wine, where it contributes to the overall aroma profile.[5][6]

  • Other Reported Sources : this compound has also been reported in cranberries, chives, Scottish spearmint oil, cocoa, and the flowers of Plumeria rubra.[7]

Occurrence in Fermented Foods and Beverages

The metabolic activity of microorganisms during fermentation processes can lead to the production of this compound. It is a common constituent in a variety of fermented products:

  • Wine : As a product of yeast metabolism during the fermentation of grape must, this compound is a common component of wine aroma.

  • Cheese : Certain types of cheese contain this compound, which contributes to their complex flavor profiles.[7]

  • Other Fermented Products : It has also been detected in cognac, rum, and black tea.[7]

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the source, cultivar, processing, and environmental conditions. The following table summarizes available quantitative data.

Natural SourceAnalyteConcentration / AmountAnalytical MethodReference
Tea Flowers (Camellia sinensis)(R)-1-PhenylethanolMajor isomerChiral GC-MS[2][4]
Tea Flowers (Camellia sinensis)This compound80.8 nmol produced from 500 nmol of acetophenone in vitroGC-MS[1]
Red Grape (Vitis vinifera 'Muscat of Hamburg')2-Phenylethanol3.7 mg/L in wine distillateGC-FID
White Grape (Vitis vinifera 'Muscat of Patras')2-Phenylethanol6.08 mg/L in wine distillateGC-FID
Various FoodsThis compoundNon-alcoholic beverages: 4.6 ppm; Ice cream: 3.8 ppm; Candy: 6.8 ppm; Baked goods: 9.0 ppmNot specified[7]

Biosynthesis of this compound

The biosynthesis of this compound has been studied in various organisms, with the primary pathways originating from the aromatic amino acid L-phenylalanine. The final step typically involves the reduction of acetophenone.

Biosynthesis in Plants (e.g., Camellia sinensis)

In plants such as tea flowers, this compound is synthesized from L-phenylalanine.[8][9] The proposed pathway involves the conversion of L-phenylalanine to acetophenone, which is then reduced to this compound.[2][3][8][9] The stereochemistry of the final product is determined by the presence of specific reductases. Tea flowers contain enzymes that can produce both (R)- and (S)-1-phenylethanol from acetophenone.[2][4]

plant_biosynthesis L_Phe L-Phenylalanine Acetophenone Acetophenone L_Phe->Acetophenone Multiple Steps R_1PE (R)-1-Phenylethanol Acetophenone->R_1PE CsRPES (NADPH-dependent reductase) S_1PE (S)-1-Phenylethanol Acetophenone->S_1PE CsSPES (NADPH-dependent reductase)

Biosynthesis of this compound in Tea Flowers.
Biosynthesis in Microorganisms (e.g., Saccharomyces cerevisiae)

In yeast, this compound can be produced via the Ehrlich pathway, which is a catabolic route for amino acids. While this pathway is more commonly associated with the production of 2-phenylethanol, the formation of this compound can occur through the reduction of acetophenone, which can be formed from L-phenylalanine through a series of enzymatic reactions.

yeast_biosynthesis L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase Acetophenone Acetophenone Phenylpyruvate->Acetophenone Decarboxylase (speculative) One_PE This compound Acetophenone->One_PE Alcohol Dehydrogenase (ADH)

A putative biosynthetic pathway for this compound in yeast.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for Quantification of this compound in Plant Material by GC-MS

This protocol describes the analysis of this compound from a plant matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Equipment:

  • Plant material (e.g., tea flowers)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heater block or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical standard of this compound

  • Internal standard (e.g., 4-methyl-2-pentanol)

  • Sodium chloride (NaCl)

2. Sample Preparation:

  • Weigh approximately 0.5 g of fresh plant material into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.

  • Add a known amount of internal standard.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heater block or water bath set to a specific temperature (e.g., 60 °C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC inlet for thermal desorption.

  • GC Conditions (example):

    • Injector: Splitless mode, 250 °C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min).[10]

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230 °C.

5. Data Analysis:

  • Identify this compound by comparing the retention time and mass spectrum with that of an authentic standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

gcms_workflow Sample Plant Material in Vial (+ NaCl, Internal Standard) Equilibration Equilibration (e.g., 60°C for 15 min) Sample->Equilibration SPME HS-SPME Extraction (e.g., 30 min) Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

Workflow for GC-MS analysis of this compound.
Protocol for Enzymatic Assay of Acetophenone Reductase

This protocol outlines a spectrophotometric assay to measure the activity of an NADPH-dependent reductase that converts acetophenone to this compound. The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagents and Buffers:

  • Enzyme extract (e.g., purified or crude extract from tea flowers)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate solution: 100 mM Acetophenone in ethanol

  • Cofactor solution: 10 mM NADPH in assay buffer

2. Assay Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette.

  • Add the following components to the cuvette:

    • 880 µL of Assay Buffer

    • 100 µL of enzyme extract

    • 10 µL of NADPH solution (final concentration 0.1 mM)

  • Mix gently by inverting the cuvette.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm for 1 minute.

  • Initiate the reaction by adding 10 µL of the acetophenone solution (final concentration 1 mM).

  • Immediately mix and start recording the decrease in absorbance at 340 nm for 5-10 minutes.

3. Calculation of Enzyme Activity:

  • Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where ε (molar extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol for Stable Isotope Labeling to Trace Biosynthesis

This protocol describes a feeding experiment using ¹³C-labeled L-phenylalanine to confirm its role as a precursor for this compound biosynthesis in plant tissues.[8][9]

1. Materials:

  • Plant material (e.g., detached tea flowers)

  • ¹³C₉-L-phenylalanine

  • Unlabeled L-phenylalanine (for control)

  • Incubation buffer (e.g., 10 mM MES buffer, pH 6.5)

  • Liquid nitrogen

  • Solvent for extraction (e.g., dichloromethane)

  • GC-MS for analysis

2. Experimental Procedure:

  • Prepare a solution of ¹³C₉-L-phenylalanine (e.g., 10 mM) in the incubation buffer. Prepare a control solution with unlabeled L-phenylalanine.

  • Place the stems of freshly detached tea flowers into the solutions.

  • Incubate the flowers under controlled light and temperature conditions for a specific period (e.g., 24 hours).

  • After incubation, harvest the flower petals, flash-freeze them in liquid nitrogen, and grind to a fine powder.

  • Extract the volatile compounds from the powdered tissue using a suitable solvent like dichloromethane.

  • Concentrate the extract under a gentle stream of nitrogen.

3. Analysis:

  • Analyze the extract using GC-MS.

  • Compare the mass spectra of this compound from the labeled and control experiments.

  • The incorporation of ¹³C from ¹³C₉-L-phenylalanine into this compound will result in an increase in the mass of the molecular ion and characteristic fragment ions by up to 8 mass units (as one carbon is lost during the biosynthetic conversion), confirming the precursor-product relationship.

Conclusion

This compound is a naturally occurring aromatic alcohol with significant applications in various industries. Its presence in a wide array of plants, fruits, and fermented products highlights its importance in the chemical ecology of these systems. The biosynthesis of this compound primarily proceeds from L-phenylalanine via an acetophenone intermediate, with the final reduction step being catalyzed by stereospecific reductases. The experimental protocols provided in this guide offer a framework for the quantitative analysis and further investigation of the biosynthetic pathways of this valuable chiral compound. A deeper understanding of its natural occurrence and biosynthesis will aid in the development of biotechnological production methods and the discovery of novel biocatalysts for asymmetric synthesis.

References

An In-depth Technical Guide to the Toxicology and Safety of 1-Phenylethanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylethanol (CAS No: 98-85-1), also known as methylphenylcarbinol or styrallyl alcohol, is an aromatic alcohol utilized in laboratory settings for chemical synthesis and as a component in fragrances and flavorings.[1][2][3] Its widespread application necessitates a thorough understanding of its toxicological profile to ensure the safety of researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the toxicology of this compound, detailing its effects, summarizing quantitative data, and outlining key experimental protocols.

Toxicological Profile

This compound is classified as a hazardous substance, primarily noted for being harmful if swallowed and causing serious eye irritation.[1][2][4][5] Accidental ingestion of less than 150 grams may cause serious health damage or be fatal.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.[6][7] For this compound, the primary routes of concern are oral and dermal.

Table 1: Acute Toxicity Data for this compound

SpeciesRouteLD50 / LDValueReference
RatOralLD50400 mg/kg[1][8]
MouseOralLD50558 mg/kg[1]
MouseSubcutaneousLD50250 mg/kg[1]
DogIntravenousLD200 mg/kg[1]
RabbitDermalLD502500 mg/kg[8]

Symptoms of acute exposure can include drowsiness, dizziness, narcosis, reduced alertness, loss of reflexes, lack of coordination, and vertigo following inhalation.[1] Ingestion of large quantities may lead to nausea, vomiting, and dizziness.

Dermal and Ocular Irritation

This compound is a known irritant to the skin and eyes.[1][2]

  • Skin Irritation: It is classified as a skin irritant.[4] Prolonged or repeated exposure may lead to moderate inflammation, characterized by redness, swelling, vesicles, scaling, and thickening of the skin.[1] It can also cause contact dermatitis.[1]

  • Eye Irritation: The substance is classified as causing serious eye irritation or damage.[2][4] Direct contact with the eyes can cause severe damage.[1]

Table 2: Dermal and Ocular Irritation Data

SpeciesTestDoseObservationReference
RabbitSkin100 mg / 24h (Open)Irritation[1]
RabbitSkin500 mg / 24hModerate Irritation[1]
RabbitEye2.0 mgSevere Irritation[1]
Repeated-Dose Toxicity

Repeated exposure to this compound has been shown to have systemic effects. A 16-day oral study in mice established a No Observed Adverse Effect Level (NOAEL). Furthermore, studies in rats have indicated potential liver toxicity upon repeated exposure, suggesting a classification for Specific Target Organ Toxicity – Repeated Exposure (STOT RE 2).[9]

Table 3: Repeated-Dose Toxicity Data

SpeciesRouteDurationFindingValueReference
MouseOral16 DaysNOAEL500 mg/kg
Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted on phenylethyl alcohol (PEA), a closely related substance, to assess effects on pregnant rats and their offspring.[10][11]

  • Oral Administration: When administered orally to pregnant rats during gestation days 6 to 15, only minimal effects were observed at doses up to 799 mg/kg/day.[10][11]

  • Dermal Administration: Dermal application in pregnant rats led to more significant findings, including maternal and embryo-fetal toxicity at 1400 mg/kg/day, increased incidence of rudimentary cervical ribs at doses of 430 mg/kg/day and higher, and reduced fetal body weights at 140 mg/kg/day and higher.[10][11] The dermal maternal and developmental NOAEL was determined to be 70 mg/kg/day.[10][11]

Genotoxicity and Carcinogenicity
  • Genotoxicity: Information from available safety data sheets suggests that this compound is not classified as a germ cell mutagen.[2] An Ames test for the (S)-(-)-1-phenylethanol enantiomer was also noted, though results were not detailed in the snippet.[8]

  • Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) provided some evidence of carcinogenic activity in male F344/N rats, as indicated by increased incidences of renal tubular cell adenomas.[12] There was no evidence of carcinogenic activity in female rats or in male and female B6C3F1 mice.[12] Based on these findings, it has been suggested that this compound could be classified as a Category 2 carcinogen.[9]

Experimental Protocols

Toxicological evaluations rely on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[13][14]

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[15] It uses a minimal number of animals to classify a chemical into one of the GHS categories for acute toxicity.[15]

Methodology:

  • Initial Considerations: All available information on the test substance is reviewed to select an appropriate starting dose (e.g., 5, 50, 300, or 2000 mg/kg).[15][16]

  • Animal Model: The test typically uses a single sex (usually females) of a rodent species, such as rats.[15] Animals are fasted prior to dosing.[15]

  • Dosing: The substance is administered in a single dose via gavage.[15]

  • Procedure: The test proceeds in a stepwise manner using 3 animals per step. The outcome of the first step determines the next step:

    • If mortality is high, the dose is decreased for the next step.

    • If no mortality occurs, the dose is increased.

    • If results are intermediate, the same dose is repeated.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[16]

G cluster_prep Preparation cluster_test Testing: Step 1 cluster_eval Evaluation & Next Steps start Start: Review Substance Data dose_select Select Starting Dose (e.g., 300 mg/kg) start->dose_select fasting Fast Animals (Rats, female) dose_select->fasting administer Administer Single Dose (3 Animals) fasting->administer observe_48h Observe for 48h administer->observe_48h decision Mortality Check observe_48h->decision stop_classify Stop Test & Classify decision->stop_classify 2/3 or 3/3 Die re_dose Re-dose at Same Level (3 Animals) decision->re_dose 1/3 Dies higher_dose Dose Higher Level (3 Animals) decision->higher_dose 0/3 Die decision_2 decision_2 re_dose->decision_2 Mortality Check lower_dose Dose Lower Level (3 Animals) lower_dose->stop_classify decision_3 decision_3 higher_dose->decision_3 Mortality Check decision_2->stop_classify ≥ 2/6 Die Total decision_2->higher_dose < 2/6 Die Total decision_3->stop_classify Outcome determines final classification G start Start: Select Healthy Rabbit prep Prepare Test Site (Clip fur from dorsal area) start->prep apply Apply 0.5 mL of this compound under gauze patch prep->apply expose Secure Patch for 4-hour Exposure apply->expose remove Remove Patch & Clean Area expose->remove observe Score for Erythema & Edema at 1, 24, 48, 72 hours remove->observe end End: Classify Irritation Potential observe->end G cluster_data Data Collection cluster_analysis Hazard Evaluation cluster_class GHS Classification & Labeling acute Acute Toxicity Data (LD50 Rat Oral: 400 mg/kg) eval_acute 300 < LD50 ≤ 2000 mg/kg? acute->eval_acute eye Eye Irritation Data (Rabbit: Severe Irritant) eval_eye Causes serious irritation? eye->eval_eye carc Carcinogenicity Data (NTP Study: Some evidence, male rats) eval_carc Sufficient evidence in animals? carc->eval_carc class_acute Acute Toxicity (Oral), Category 4 H302: Harmful if swallowed eval_acute->class_acute Yes class_eye Eye Irritation, Category 2A H319: Causes serious eye irritation eval_eye->class_eye Yes class_carc Carcinogenicity, Category 2 (Suspected) eval_carc->class_carc Yes pictogram Pictogram: GHS07 (Exclamation Mark) class_acute->pictogram signal Signal Word: Warning class_acute->signal class_eye->pictogram class_eye->signal

References

1-Phenylethanol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol (1-PE), a chiral aromatic alcohol, is a compound of interest in various scientific and industrial fields. It is found naturally in a variety of plants and foodstuffs, including tea flowers, cranberries, and grapes.[1] While its structural isomer, 2-phenylethanol (phenethyl alcohol), is well-characterized for its antimicrobial and sensory properties, the specific mechanisms of action of this compound in biological systems are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the biological activities of this compound, with a focus on its enzymatic interactions, potential pharmacological effects, and the methodologies used to study these actions. Due to the limited direct research on this compound's specific molecular targets in mammalian systems, this guide also draws parallels from the known mechanisms of related compounds, such as 2-phenylethanol and ethanol, to infer potential pathways of action, with the critical caveat that these are areas requiring further investigation.

Enzymatic Interactions and Metabolism

A significant body of research on this compound has focused on its role as a substrate in enzymatic reactions, particularly in the context of stereoselective synthesis. In biological systems, this compound is metabolized by dehydrogenases. For instance, in rat cytosol and microsomes, this compound is converted to acetophenone.[2]

Enzymatic Kinetic Resolution

The enantiomers of this compound, (R)-1-phenylethanol and (S)-1-phenylethanol, are valuable chiral building blocks in the pharmaceutical and fragrance industries. Enzymatic kinetic resolution is a widely used method to separate these enantiomers. This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 1: Quantitative Data on Enzymatic Kinetic Resolution of this compound

EnzymeAcyl DonorSolventTemperature (°C)Substrate Conc. (mM)Biocatalyst Loading (mg/mL)Reaction TimeEnantiomeric Excess (ee) of SubstrateReference
Novozyme 435 (Lipase B from Candida antarctica)Vinyl acetaten-Hexane422401175 min100% (for (S)-enantiomer)[3]
Steapsin lipaseVinyl acetateHexane5516623.324 h85% (for (S)-enantiomer)[3]
Mycelium-bound lipase from Aspergillus oryzaeVinyl acetateMethyl tert-butyl ether30< 140060 g/LNot specified>99% (for (R)-product)[4]
Experimental Protocol: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is adapted from studies on the lipase-catalyzed kinetic resolution of this compound.[3]

  • Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-phenylethanol in an appropriate organic solvent (e.g., n-hexane) to the desired concentration (e.g., 240 mM).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) in a specified molar ratio to the substrate (e.g., 3:1).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozyme 435) to the reaction mixture at the desired loading (e.g., 11 mg/mL).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 42°C) with constant stirring for the determined reaction time (e.g., 75 minutes).

  • Reaction Quenching and Analysis: Stop the reaction by filtering the enzyme. The concentrations of the (R)- and (S)-enantiomers of this compound are then determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel OB).

G cluster_workflow Enzymatic Kinetic Resolution Workflow Racemic this compound Racemic this compound Reaction Mixture Reaction Mixture Racemic this compound->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Filtration Filtration Incubation->Filtration Separated Products Separated Products Filtration->Separated Products HPLC Analysis HPLC Analysis Separated Products->HPLC Analysis

Enzymatic kinetic resolution workflow.

Antimicrobial and Antifungal Activity

While direct studies on the antimicrobial mechanism of this compound are scarce, extensive research on its isomer, 2-phenylethanol, provides a likely model. The primary mechanism of action for 2-phenylethanol is the disruption of cell membrane integrity. This leads to increased permeability and leakage of cellular components.

A study on the antifungal activity of 2-phenylethanol isolated from Kloeckera apiculata against Penicillium italicum showed that it up-regulated genes involved in the peroxisome and autophagy while inhibiting genes related to ribosome function, RNA polymerase, and DNA replication. This suggests that in addition to membrane disruption, phenylethanols may have intracellular targets.

Potential Neuropharmacological Effects

The structural similarity of this compound to other psychoactive alcohols suggests potential interactions with the central nervous system. However, direct evidence for this compound is largely absent, and the following sections extrapolate from the known effects of ethanol.

Modulation of Neurotransmitter Systems

Ethanol is known to modulate the function of several neurotransmitter systems, including GABAergic, glutamatergic, dopaminergic, and serotonergic systems. It generally enhances the function of inhibitory GABAA receptors and inhibits the function of excitatory NMDA receptors.[5] Chronic exposure can lead to adaptive changes in these systems.

Interaction with Ion Channels and Receptors

Alcohols can act as allosteric modulators of ligand-gated ion channels.[6] For example, ethanol potentiates the function of glycine receptors.[7] A database of predicted biological activities suggests that (R)-1-phenylethanol may bind to several nuclear hormone receptors, including the estrogen, androgen, thyroid, and glucocorticoid receptors, as well as aromatase and PPAR gamma.[2] However, these are computational predictions and require experimental validation.

G cluster_pathway Potential Neurotransmitter Modulation by Alcohols Alcohol Alcohol GABA_A_Receptor GABA-A Receptor Alcohol->GABA_A_Receptor Potentiates NMDA_Receptor NMDA Receptor Alcohol->NMDA_Receptor Inhibits Dopamine_Release Dopamine Release Alcohol->Dopamine_Release Increases Serotonin_Release Serotonin Release Alcohol->Serotonin_Release Increases Neuronal_Inhibition Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition Neuronal_Excitation_Inhibition Neuronal_Excitation_Inhibition NMDA_Receptor->Neuronal_Excitation_Inhibition

General effects of alcohol on neurotransmitter systems.

Potential Anti-inflammatory Activity

There is limited direct evidence for the anti-inflammatory activity of this compound. However, studies on related phenylethanoid derivatives have shown potential. For example, certain derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) in LPS-induced microglial cells, suggesting an anti-inflammatory effect.[8] The general mechanism for the anti-inflammatory action of many phenolic compounds involves the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Ethanol has been shown to modulate these pathways, but the effects are complex and depend on the cell type and exposure conditions.[7][9]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on cytokine production in macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a set duration (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow Macrophage Culture Macrophage Culture 1-PE Treatment 1-PE Treatment Macrophage Culture->1-PE Treatment LPS Stimulation LPS Stimulation 1-PE Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Cytokine Quantification Cytokine Quantification ELISA->Cytokine Quantification

Workflow for in vitro anti-inflammatory assay.

Toxicology and Safety

Toxicological studies are crucial for the safety assessment of any compound. This compound has been classified as a Category 2 carcinogen based on evidence of kidney tumors in male rats.[10] It is also known to cause eye irritation and may lead to liver toxicity with repeated exposure.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, NIH-3T3) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The current body of scientific literature on this compound is heavily focused on its utility in stereoselective enzymatic reactions. While this has significant industrial applications, there is a notable gap in the understanding of its direct molecular mechanisms of action in mammalian biological systems. The primary antimicrobial mechanism is likely through cell membrane disruption, similar to its isomer 2-phenylethanol. Potential neuropharmacological and anti-inflammatory effects can be inferred from the broader class of alcohols and related phenolic compounds, but these require direct experimental validation for this compound.

Future research should focus on:

  • Receptor Binding Assays: To identify specific molecular targets of this compound in mammalian cells.

  • Enzyme Inhibition Assays: To quantify the inhibitory potential of this compound against key enzymes in various signaling pathways.

  • In-depth Cellular and In Vivo Studies: To elucidate the effects of this compound on specific signaling cascades, such as the NF-κB and MAPK pathways, and to determine its overall pharmacological and toxicological profile.

A more thorough understanding of the molecular interactions of this compound will be crucial for harnessing its potential therapeutic benefits and for accurately assessing its safety in various applications.

References

Degradation Pathways of 1-Phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 1-phenylethanol, a significant chiral alcohol with applications in various industries. Understanding its biodegradation is crucial for environmental remediation, biocatalysis, and assessing the metabolic fate of related pharmaceutical compounds. This document details both aerobic and anaerobic degradation routes, the key enzymes involved, their kinetics, and detailed experimental protocols for their study.

Core Degradation Pathways

Microorganisms have evolved distinct strategies to metabolize this compound, primarily categorized into aerobic and anaerobic pathways. These pathways converge on central aromatic intermediates, which are further channeled into core metabolic cycles.

Anaerobic Degradation of this compound

Under anoxic conditions, particularly in denitrifying bacteria such as Aromatoleum aromaticum, the degradation of ethylbenzene and this compound is initiated by a series of oxidation and carboxylation reactions. The key steps are outlined below:

  • Oxidation to Acetophenone: (S)-1-phenylethanol is oxidized to acetophenone. This stereospecific reaction is catalyzed by (S)-1-phenylethanol dehydrogenase (PED), an NAD+-dependent enzyme belonging to the short-chain alcohol dehydrogenase/reductase (SDR) family.[1][2]

  • Carboxylation of Acetophenone: Acetophenone is then carboxylated to benzoylacetate. This ATP-dependent reaction is catalyzed by acetophenone carboxylase, a multi-subunit enzyme.[1] This step is crucial for activating the otherwise chemically stable acetyl group for further degradation.

  • Formation of Benzoyl-CoA: Benzoylacetate is subsequently converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. This intermediate then enters the benzoyl-CoA degradation pathway, which ultimately leads to ring cleavage and entry into central carbon metabolism.

Anaerobic_Degradation This compound This compound Acetophenone Acetophenone This compound->Acetophenone (S)-1-Phenylethanol Dehydrogenase (PED) + NAD+ Benzoylacetate Benzoylacetate Acetophenone->Benzoylacetate Acetophenone Carboxylase + HCO3- + 2 ATP Benzoyl-CoA Benzoyl-CoA Benzoylacetate->Benzoyl-CoA Thioesterification Central Metabolism Central Metabolism Benzoyl-CoA->Central Metabolism Benzoyl-CoA Degradation Pathway

Anaerobic degradation pathway of this compound.
Aerobic Degradation of this compound

In the presence of oxygen, bacteria, particularly species of Pseudomonas, utilize a different strategy to break down this compound. This pathway involves the conversion of this compound to phenylacetic acid, which is then funneled into the phenylacetyl-CoA catabolon.

  • Oxidation to Acetophenone: Similar to the anaerobic pathway, the initial step involves the oxidation of this compound to acetophenone. This reaction is catalyzed by an alcohol dehydrogenase.

  • Oxidation to Phenylacetic Acid: Acetophenone is then further oxidized. While the exact intermediates can vary between organisms, the pathway generally proceeds through intermediates that are ultimately converted to phenylacetic acid.

  • Activation to Phenylacetyl-CoA: Phenylacetic acid is activated to its coenzyme A thioester, phenylacetyl-CoA.

  • Ring Cleavage: The aromatic ring of phenylacetyl-CoA is then opened through a series of enzymatic reactions, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Aerobic_Degradation This compound This compound Acetophenone Acetophenone This compound->Acetophenone Alcohol Dehydrogenase Phenylacetic Acid Phenylacetic Acid Acetophenone->Phenylacetic Acid Monooxygenase/ Dehydrogenase(s) Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetic Acid->Phenylacetyl-CoA Phenylacetyl-CoA Ligase TCA Cycle TCA Cycle Phenylacetyl-CoA->TCA Cycle Phenylacetyl-CoA Catabolon

Aerobic degradation pathway of this compound.

Key Enzymes and Quantitative Data

The enzymatic reactions are central to the degradation of this compound. The following tables summarize the key quantitative data for the primary enzymes involved in these pathways.

Table 1: Kinetic Parameters of (S)-1-Phenylethanol Dehydrogenase (PED) from Aromatoleum aromaticum EbN1

ParameterForward Reaction (Oxidation of (S)-1-Phenylethanol)Reverse Reaction (Reduction of Acetophenone)Reference
Vmax 1.7 µmol min⁻¹ mg⁻¹0.16 µmol min⁻¹ mg⁻¹[3]
K₀.₅ 5.5 µM11.3 µM[3]
Hill coefficient (h) 4.02.0[3]
Kis (Substrate Inhibition) 28 µM277 mM[3]

Note: The enzyme exhibits positive cooperativity for both substrates, hence K₀.₅ (substrate concentration at half-maximal velocity) and the Hill coefficient are reported instead of Km.

Table 2: Kinetic Parameters of Acetophenone Carboxylase from Aromatoleum aromaticum

SubstrateApparent KmReference
Acetophenone 33 ± 15 µM[1]
HCO₃⁻ 0.54 ± 0.17 mM[1]
ATP 0.5 ± 0.1 mM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

(S)-1-Phenylethanol Dehydrogenase (PED) Activity Assay

This spectrophotometric assay measures the NAD⁺-dependent oxidation of (S)-1-phenylethanol to acetophenone. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes (1 cm path length)

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD⁺ solution

  • 10 mM (S)-1-phenylethanol in buffer

  • Purified PED enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 100 µL of 10 mM NAD⁺ solution

  • Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 15-30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (ε of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Aerobic Degradation of this compound in Shake Flasks

This protocol describes a typical batch experiment to study the aerobic degradation of this compound by a bacterial strain like Pseudomonas putida.

Materials:

  • Pseudomonas putida strain

  • Minimal salts medium (e.g., M9 medium)

  • 1 M this compound stock solution

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer (for OD₆₀₀ measurements)

  • GC-MS or HPLC for metabolite analysis

Procedure:

  • Prepare a preculture of Pseudomonas putida in a rich medium (e.g., LB broth) overnight at 30°C with shaking.

  • Inoculate 100 mL of minimal salts medium in a 500 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Add this compound to the desired final concentration (e.g., 1 mM).

  • Incubate the flasks at 30°C with vigorous shaking (e.g., 200 rpm).

  • Withdraw samples aseptically at regular time intervals (e.g., every 2-4 hours).

  • Measure the cell density by monitoring the OD₆₀₀.

  • Centrifuge the samples to pellet the cells. The supernatant is used for metabolite analysis.

  • Analyze the supernatant for the disappearance of this compound and the appearance of intermediates like acetophenone using GC-MS or HPLC.

Anaerobic Degradation of this compound in Serum Bottles

This protocol outlines a batch experiment for studying the anaerobic degradation of this compound, for example, by a denitrifying bacterium.

Materials:

  • Anaerobic bacterial culture (e.g., Aromatoleum aromaticum)

  • Anaerobic mineral medium with a suitable electron acceptor (e.g., nitrate)

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimps

  • Anaerobic chamber or glove box

  • Gas mixture (e.g., N₂/CO₂)

  • 1 M this compound stock solution

  • Syringes and needles

  • GC-MS or HPLC for metabolite analysis

Procedure:

  • Inside an anaerobic chamber, dispense the anaerobic mineral medium into serum bottles.

  • Inoculate the medium with the anaerobic culture.

  • Spike the bottles with this compound to the desired concentration using a gas-tight syringe.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Remove the bottles from the anaerobic chamber and incubate them in the dark at a controlled temperature (e.g., 30°C) without shaking.

  • Periodically, withdraw liquid and headspace samples using a syringe to analyze for this compound and its degradation products.

  • Include a killed control (e.g., autoclaved inoculum) to assess abiotic degradation.

  • Analyze the liquid samples for metabolites using GC-MS or HPLC.

Metabolite Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms)

Sample Preparation:

  • To 1 mL of the culture supernatant, add 1 mL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • The sample is now ready for injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C for 2 min, ramp to 300°C at 15°C/min, hold for 10 min.

  • Carrier Gas: Helium

  • MS Detector: Scan mode from m/z 40 to 400.

Metabolite Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phase (Example):

  • A gradient of acetonitrile and water (with 0.1% formic acid).

  • Start with 20% acetonitrile and increase to 80% over 20 minutes.

Procedure:

  • Filter the culture supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Monitor the elution of compounds at a suitable wavelength (e.g., 254 nm).

  • Identify and quantify compounds by comparing retention times and UV spectra with authentic standards.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating this compound degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Analysis cluster_interpretation Data Interpretation Strain_Selection Microbial Strain Selection Culture_Conditions Define Culture Conditions (Aerobic/Anaerobic) Strain_Selection->Culture_Conditions Degradation_Experiment Perform Degradation Experiment Culture_Conditions->Degradation_Experiment Sampling Regular Sampling Degradation_Experiment->Sampling Enzyme_Assay Enzyme Activity Assays Degradation_Experiment->Enzyme_Assay Cell_Growth Monitor Cell Growth (OD600) Sampling->Cell_Growth Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC) Sampling->Metabolite_Analysis Data_Analysis Quantitative Data Analysis Cell_Growth->Data_Analysis Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

General workflow for studying this compound degradation.

This guide provides a foundational understanding of the microbial degradation of this compound. The presented pathways, quantitative data, and detailed protocols offer a robust starting point for researchers and professionals in the fields of environmental science, biotechnology, and drug development to further explore and harness these natural processes.

References

Quantum Chemical Calculations of 1-Phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical and fragrance industries. Its stereochemistry plays a crucial role in its biological activity and sensory properties.[1][2][3][4] Understanding the structural and electronic properties of its enantiomers is paramount for applications such as asymmetric synthesis and drug design. Quantum chemical calculations provide a powerful theoretical framework to investigate these properties at the molecular level, offering insights that complement experimental findings. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, focusing on computational methodologies, conformational analysis, and spectroscopic properties.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) has been shown to provide reliable results for the geometry and vibrational frequencies of this compound and its derivatives.[5][6] For more accurate energy calculations and the study of non-covalent interactions, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized.[7][8] Anharmonic corrections are sometimes included to improve the agreement between calculated and experimental vibrational spectra.[9][10][11]

Conformational Analysis

The flexible side chain of this compound gives rise to multiple conformers. The relative stability of these conformers is determined by the interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's π-system. Computational studies have identified several low-energy conformers.[10][11][12] The most stable conformer is typically found to be in a gauche orientation.[13] The workflow for a typical conformational analysis is depicted below.

G Conformational Analysis Workflow start Initial Structure of this compound scan Potential Energy Surface Scan (e.g., Dihedral Angle Rotations) start->scan minima Identify Local Minima scan->minima optimize Geometry Optimization of Minima (e.g., DFT/B3LYP/6-31G(d,p)) minima->optimize freq Frequency Calculation optimize->freq thermo Thermochemical Analysis (Zero-Point Energy, Relative Energies) freq->thermo boltzmann Boltzmann Averaging of Properties thermo->boltzmann end Predicted Spectroscopic and Thermodynamic Properties boltzmann->end

Conformational analysis workflow for this compound.

The relative energies and Boltzmann populations of the conformers are crucial for accurately simulating spectroscopic properties, as the experimental spectra represent an average over the populated conformers at a given temperature.[9][10][11]

Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting various spectroscopic data for this compound.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies, IR intensities, and Raman activities for the different conformers of this compound have been performed.[6][9][10][11] These calculated spectra, when properly scaled and averaged according to Boltzmann populations, show good agreement with experimental FT-IR and FT-Raman spectra.[6] This allows for the confident assignment of vibrational modes observed in experimental spectra.[9][10][11]

One of the significant applications of vibrational spectroscopy in conjunction with quantum chemical calculations is Vibrational Raman Optical Activity (ROA). ROA is particularly sensitive to molecular chirality.[9][10][11] State-of-the-art ab initio calculations have been successful in simulating the experimental ROA spectra of both enantiomers of this compound, enabling the assignment of absolute configuration.[9][10][11]

Electronic Spectroscopy (UV-Vis)

High-resolution UV spectroscopy has been used to study the S1 ← S0 electronic transition in this compound.[12] Ab initio calculations complement these experimental studies by predicting the rotational constants of the excited state and the orientation of the transition dipole moment.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not as extensively covered in the provided search results for quantum chemical calculations, NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Such calculations can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on this compound.

Table 1: Calculated and Experimental Rotational Constants for the S1 State of this compound [12]

ConstantExperimental (MHz)Calculated (MHz)
A2245.8 ± 0.12250
B730.3 ± 0.1735
C598.6 ± 0.1602

Table 2: Calculated Relative Energies of this compound Conformers [11]

ConformerRelative Energy (kcal/mol)
Global Minimum0.00
Local Minimaup to ~5.0

Note: The number and specific energies of conformers depend on the level of theory and the degrees of freedom explored.

Table 3: S1 Excited State Lifetime of this compound [12]

MethodLifetime (ns)
Two-color (1 + 1') REMPI70 ± 18

Experimental Protocols

Detailed experimental protocols are essential for validating computational results. Below are summaries of common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

This compound can be synthesized via the Grignard reaction of phenylmagnesium bromide with acetaldehyde or by the reduction of acetophenone.[14][15]

  • Grignard Reaction [14]

    • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in dry ether.

    • Slowly add a solution of acetaldehyde in dry ether to the Grignard reagent.

    • Hydrolyze the resulting magnesium salt with a weak acid (e.g., aqueous ammonium chloride) to yield this compound.

    • Separate the ether layer, dry it, and remove the solvent to obtain the crude product.

  • Reduction of Acetophenone [15]

    • Dissolve sodium borohydride in ethanol.

    • Add acetophenone dropwise to the solution, maintaining the temperature below 50 °C.

    • After the reaction is complete, acidify the mixture with hydrochloric acid.

    • Extract the product with ether, dry the combined extracts, and remove the solvent.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow start Reactants (e.g., Phenylmagnesium bromide + Acetaldehyde) reaction Chemical Reaction (e.g., Grignard Reaction) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation or Chromatography) evaporation->purification product Pure this compound purification->product

A generalized workflow for the synthesis and purification of this compound.
Chiral Resolution of this compound

Enzymatic resolution is a common method for separating the enantiomers of this compound.[1][2][3][4][16]

  • Enzymatic Acylation [2][16]

    • React racemic this compound with an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., hexane).

    • Use a stereoselective enzyme, such as acylase I or lipase (e.g., Novozyme 435), as a catalyst.[2][17]

    • The enzyme selectively acylates one enantiomer, leaving the other unreacted.

    • Separate the resulting ester from the unreacted alcohol using column chromatography.

Conclusion

Quantum chemical calculations are an indispensable tool for elucidating the molecular properties of this compound. In synergy with experimental techniques, these computational methods provide a detailed understanding of its conformational landscape, spectroscopic signatures, and chiroptical properties. This knowledge is crucial for the rational design of stereoselective syntheses and the development of new pharmaceutical agents and fragrance compounds. The continued advancement of computational methodologies promises even more accurate and insightful predictions for this important chiral molecule.

References

An In-depth Technical Guide on the Structural Differences and Applications of (R)- and (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles.[3] 1-Phenylethanol, a chiral secondary alcohol, serves as a critical chiral building block in the asymmetric synthesis of a wide array of pharmaceutical compounds.[4][5] This technical guide provides a comprehensive overview of the structural and physical differences between the (R)- and (S)-enantiomers of this compound, detailed experimental protocols for their separation and analysis, and insights into their application in drug development.

Structural and Stereochemical Differences

The core structural difference between (R)- and (S)-1-phenylethanol lies in the spatial arrangement of the four different groups—phenyl, hydroxyl, methyl, and hydrogen—around the chiral carbon atom (C1). This difference in configuration is what defines their identity as enantiomers.

  • (R)-1-Phenylethanol: The substituents around the chiral center are arranged in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away.

  • (S)-1-Phenylethanol: The substituents are arranged in a counter-clockwise direction.

This seemingly subtle difference in 3D structure leads to distinct chiroptical properties, most notably their interaction with plane-polarized light.

Physicochemical and Chiroptical Properties

While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with other chiral entities, including plane-polarized light, is distinct.

Property(R)-(+)-1-Phenylethanol(S)-(-)-1-PhenylethanolRacemic (±)-1-Phenylethanol
Molecular Formula C₈H₁₀OC₈H₁₀OC₈H₁₀O
Molar Mass 122.16 g/mol 122.16 g/mol 122.16 g/mol
Appearance Clear colorless to pale yellow liquidClear colorless to light yellow liquidColorless liquid
Melting Point 9-11 °C9-11 °C20.7 °C
Boiling Point 88-89 °C at 10 mmHg88-89 °C at 10 mmHg204 °C
Density 1.012 g/mL at 20 °C1.012 g/mL at 20 °C1.012 g/mL at 20 °C
Refractive Index (n20/D) 1.5281.5281.527
Specific Rotation [α]²⁰/D +45° ± 1° (c=5, in methanol)[6]-45° ± 1° (c=5, in methanol)[7]
CAS Number 1517-69-71445-91-698-85-1

Experimental Protocols

The separation and analysis of this compound enantiomers are crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution is a widely used method for their separation.

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound via transesterification. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[8][9]

Materials:

  • Racemic (±)-1-phenylethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve racemic this compound (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.[8]

  • Add vinyl acetate (e.g., 1.2 M) and the immobilized lipase (e.g., 11 mg/mL) to the reaction mixture.[8]

  • Stir the mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes).[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the enzyme from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Separate the resulting ester ((R)-1-phenylethyl acetate) and the unreacted alcohol ((S)-1-phenylethanol) by silica gel column chromatography using a hexane/ethyl acetate gradient.

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products racemic_alcohol Racemic (±)-1-Phenylethanol reactor Sealed Bioreactor racemic_alcohol->reactor solvent n-Hexane solvent->reactor acyl_donor Vinyl Acetate acyl_donor->reactor enzyme Immobilized Lipase enzyme->reactor stirring Stirring at 42°C reactor->stirring monitoring TLC Monitoring stirring->monitoring filtration Enzyme Filtration monitoring->filtration concentration Solvent Evaporation filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography ester (R)-1-Phenylethyl Acetate chromatography->ester alcohol (S)-1-Phenylethanol chromatography->alcohol

Workflow for the enzymatic kinetic resolution of racemic this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a standard method to determine the enantiomeric excess (ee) of the products from the kinetic resolution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OB column.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare standard solutions of racemic this compound and the individual enantiomers.

  • Prepare a sample of the reaction mixture or the purified products dissolved in the mobile phase.

  • Inject the samples onto the chiral column.

  • Record the chromatograms and determine the retention times for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G Chiral HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Sample Injection sample_prep->injection hplc_system HPLC System with Chiral Column separation Enantiomeric Separation on Column hplc_system->separation injection->hplc_system detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram data_analysis Data Analysis (Peak Integration, ee Calculation) chromatogram->data_analysis

Workflow for the chiral HPLC analysis of this compound enantiomers.

Application in Drug Development: Asymmetric Synthesis of Beta-Blockers

Enantiomerically pure this compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals where stereochemistry is critical for therapeutic efficacy.[10] A prominent example is the synthesis of beta-adrenergic receptor antagonists (beta-blockers). The (S)-enantiomer of many beta-blockers is responsible for the desired pharmacological activity.[10]

The following diagram illustrates a conceptual pathway for the asymmetric synthesis of a model (S)-β-blocker starting from a chiral precursor derived from this compound.

G Asymmetric Synthesis of a Model (S)-Beta-Blocker start (R)-(-)-2-Bromo-1-phenylethanol (Chiral Precursor) step1 Intramolecular Cyclization (Base) start->step1 intermediate (S)-Styrene Oxide (Chiral Epoxide) step1->intermediate step2 Nucleophilic Ring-Opening (Isopropylamine) intermediate->step2 product (S)-N-Isopropyl-2-amino-1-phenylethanol (Model Beta-Blocker) step2->product receptor Beta-Adrenergic Receptor product->receptor Binds to effect Therapeutic Effect (e.g., Lowered Blood Pressure) receptor->effect Leads to

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1-Phenylethanol Using Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1-phenylethanol is a crucial building block in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its enantiomers, (R)- and (S)-1-phenylethanol, often exhibit different biological activities, making their stereoselective synthesis a topic of significant interest. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure this compound.[1][3] This document provides detailed application notes and protocols for two primary enzymatic strategies: kinetic resolution of racemic this compound using lipases and asymmetric reduction of acetophenone using alcohol dehydrogenases.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, in this case, a lipase.[1] This results in the separation of the unreacted enantiomer and the esterified product, both in high enantiomeric excess. Lipases, such as those from Candida antarctica (Novozym 435), Aspergillus oryzae, and Burkholderia cepacia, are commonly employed for this purpose.[1][2][4] The reaction involves the enantioselective acylation of one of the alcohol enantiomers using an acyl donor, typically vinyl acetate.[1][5]

General Experimental Workflow

The following diagram illustrates the typical workflow for a lipase-catalyzed kinetic resolution of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis rac_alcohol (±)-1-Phenylethanol reaction_vessel Reaction Vessel rac_alcohol->reaction_vessel solvent Organic Solvent (e.g., n-hexane) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel incubation Incubation (Controlled Temperature & Stirring) reaction_vessel->incubation filtration Enzyme Filtration incubation->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification analysis Chiral HPLC/GC Analysis purification->analysis

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Comparative Data for Lipase-Catalyzed Resolution

The efficiency of the kinetic resolution is influenced by various factors, including the choice of lipase, solvent, temperature, and substrate-to-acyl donor ratio. The table below summarizes key quantitative data from different studies.

EnzymeSubstrate Conc. (mM)Acyl DonorSolventTemp. (°C)TimeConversion (%)Product ee (%)E-valueReference
Novozym 435240Vinyl Acetaten-Hexane4275 min~50>99 (for S-alcohol)-[1][6]
Aspergillus oryzae Lipaseup to 1400Vinyl AcetateMTBE30->46>99 (for R-acetate)>200[4]
Burkholderia cepacia Lipase-Vinyl Acetaten-Heptane/[EMIM][BF4]-7 days40.898.9 (for R-acetate)379[2]
Candida antarctica Lipase B (CALB)~169Vinyl AcetateHexane-4 h43 (isolated yield)--[5]
Steapsin Lipase166Vinyl AcetateHexane5524 h44.2179.23 (for S-alcohol)-[1]
Detailed Experimental Protocol: Kinetic Resolution using Novozym 435

This protocol is adapted from a study that optimized the kinetic resolution of (R,S)-1-phenylethanol using Novozym 435.[1][6]

Materials:

  • (R,S)-1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • 25 mL sealed glass bioreactor

  • Magnetic stirrer with temperature control

  • Filtration setup

  • Rotary evaporator

  • Chiral HPLC or GC system for analysis

Procedure:

  • To a 25 mL sealed glass bioreactor, add 240 mM of (R,S)-1-phenylethanol dissolved in 5 mL of n-hexane.

  • Add vinyl acetate to the reaction mixture at a molar ratio of 3:1 to the substrate (720 mM).

  • Add 11 mg/mL of Novozym 435 to the mixture.

  • Seal the bioreactor and place it on a magnetic stirrer.

  • Incubate the reaction at 42 °C with a stirring rate of 200-400 rpm for 75 minutes.

  • After the reaction time, stop the stirring and remove the enzyme by filtration.

  • Evaporate the solvent from the filtrate under vacuum using a rotary evaporator.

  • Analyze the resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate using chiral HPLC or GC to determine the enantiomeric excess (ee) and conversion.

Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction of Acetophenone

Asymmetric reduction of a prochiral ketone, such as acetophenone, using an alcohol dehydrogenase (ADH) can directly produce a single enantiomer of the corresponding alcohol.[7][8] This method can achieve high enantiomeric excess and theoretical yields of up to 100%. The choice of ADH determines the stereochemistry of the product, with some enzymes being (R)-selective and others (S)-selective.[7] This approach requires a cofactor, typically NADH or NADPH, which must be regenerated in situ for the reaction to be economically viable.[9][10]

Enzymatic Cascade for Enantiocomplementary Synthesis

A bienzymatic cascade can be employed to produce both (R)- and (S)-1-phenylethanol from ethylbenzene. In the first step, a peroxygenase oxidizes ethylbenzene to acetophenone. Subsequently, the acetophenone is reduced by an (R)- or (S)-selective ADH.[7]

G cluster_pathway Bienzymatic Cascade Pathway Ethylbenzene Ethylbenzene Acetophenone Acetophenone (Prochiral Ketone) Ethylbenzene->Acetophenone Peroxygenase (rAaeUPO) R_Alcohol (R)-1-Phenylethanol Acetophenone->R_Alcohol (R)-selective ADH (from Lactobacillus kefir) S_Alcohol (S)-1-Phenylethanol Acetophenone->S_Alcohol (S)-selective ADH (from Rhodococcus ruber)

Caption: Enantiocomplementary synthesis of this compound enantiomers.
Quantitative Data for ADH-Catalyzed Reduction

The following table presents data for the asymmetric reduction of acetophenone using different alcohol dehydrogenases.

EnzymeSubstrateCofactor RegenerationProductee (%)Yield (%)Reference
Lactobacillus kefir ADH (LK-ADH)Acetophenone-(R)-1-Phenylethanol9996[8]
Rhodococcus ruber ADH (ADH-A)AcetophenoneIsopropanol(S)-1-Phenylethanol19*-[7]
(S)-Carbonyl Reductase II (E228S mutant)AcetophenoneGlucose Dehydrogenase(R)-1-Phenylethanol>9980.2[9]

*Note: The low ee for ADH-A in this study was attributed to incomplete oxidation of the starting material in the cascade reaction.[7]

Detailed Experimental Protocol: Asymmetric Reduction using Lactobacillus kefir ADH

This protocol is based on the enantioselective reduction of acetophenone to (R)-1-phenylethanol.[8]

Materials:

  • Acetophenone

  • Lactobacillus kefir alcohol dehydrogenase (LK-ADH)

  • NADH or NADPH

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

  • Phosphate buffer (pH 7.0)

  • Reaction vessel with temperature and pH control

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4)

  • Rotary evaporator

  • Chiral HPLC or GC system for analysis

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer (pH 7.0).

  • Add acetophenone to the buffer.

  • Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.

  • Initiate the reaction by adding LK-ADH (e.g., 120 U per mmol of acetophenone).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Once the reaction is complete, extract the product from the aqueous phase with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-1-phenylethanol.

  • Analyze the product for enantiomeric excess and yield using chiral HPLC or GC.

Conclusion

The enzymatic synthesis of enantiomerically pure this compound offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. Both lipase-catalyzed kinetic resolution and alcohol dehydrogenase-catalyzed asymmetric reduction are powerful strategies to achieve this goal. The choice of method and specific enzyme will depend on the desired enantiomer, the available starting material (racemic alcohol or prochiral ketone), and the desired process economics. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement these biocatalytic methods in their work.

References

Application Notes and Protocols: 1-Phenylethanol as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction with high diastereoselectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

While not as ubiquitously employed directly as auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, enantiomerically pure 1-phenylethanol serves as a critical and versatile chiral building block. Its phenyl group provides a well-defined steric environment, and its hydroxyl functionality allows for straightforward attachment to and cleavage from substrates via ester or ether linkages. The true value of the 1-phenylethyl scaffold is most prominently demonstrated through its amine analogue, 1-phenylethylamine (α-PEA) , one of the most common and effective chiral auxiliaries in modern organic synthesis. These notes will cover the role of this compound as a chiral precursor and the application of its derivatives in key asymmetric transformations.

Application Notes

Principle of Stereochemical Control

The 1-phenylethyl group, whether attached via an oxygen or nitrogen atom, controls the formation of new stereocenters by steric hindrance. The bulky phenyl group effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other.

From this compound to a Workhorse Auxiliary: 1-Phenylethylamine (α-PEA)

Enantiopure this compound is a key precursor for the synthesis of 1-phenylethylamine (α-PEA), a more widely used chiral auxiliary. The conversion can be achieved through methods such as a Mitsunobu reaction followed by reduction or by conversion to a sulfonate ester and subsequent displacement with an azide and reduction. Once formed, α-PEA is commonly used to generate chiral amides and imides, which are stable, crystalline, and exhibit high diastereoselectivity in a variety of reactions.

Key Applications
  • Diastereoselective Alkylation: Amides and imides derived from α-PEA can be deprotonated to form chiral enolates. The subsequent alkylation of these enolates proceeds with high diastereoselectivity, providing a reliable route to α-substituted carboxylic acid derivatives.[1][2]

  • Diastereoselective Aldol Reactions: Chiral imides, particularly N-acyl oxazolidinones derived from amino alcohols (which can be synthesized from α-PEA), undergo highly stereoselective aldol reactions.[1] The chelated transition state, often involving a Lewis acid like boron or titanium, is rigidly held in a conformation that dictates the stereochemical outcome.

  • Diastereoselective Cycloadditions: Derivatives of this compound can be used in Diels-Alder reactions, where the chiral auxiliary attached to the dienophile directs the approach of the diene.[3]

Cleavage of the Auxiliary

A critical step in this methodology is the removal of the chiral auxiliary without racemizing the newly formed stereocenter.

  • Amide/Imide Cleavage: Standard methods include acidic or basic hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiAlH₄ or LiBH₄), which yield the corresponding carboxylic acid, alcohol, or aldehyde.[4]

  • Ester Cleavage: Simple hydrolysis under acidic or basic conditions is effective for cleaving ester linkages.

Data Presentation

Table 1: Diastereoselective Alkylation of α-PEA Derived Amides

This table summarizes the effectiveness of using a chiral auxiliary derived from (S)-1-phenylethylamine in the diastereoselective alkylation of a propionimide. The high diastereomeric ratios highlight the excellent stereocontrol exerted by the auxiliary.[2]

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDA95:585
Methyl iodideLHMDS98:292
Allyl bromideNaHMDS97:388
Isopropyl iodideKHMDS90:1075
Table 2: Enzymatic Kinetic Resolution of Racemic this compound

Obtaining enantiomerically pure this compound is the first crucial step. Enzymatic kinetic resolution is a highly efficient method for this purpose. The following data shows typical results for the resolution of (R,S)-1-phenylethanol using Novozym 435 lipase.[5]

Acyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Substrate
Vinyl acetaten-Hexane1.25~50%>99% (S)-alcohol
Vinyl acetateToluene2448%85% (S)-alcohol
Isopropenyl acetateDichloromethane6~50%>99% (S)-alcohol

Visualizations

G cluster_start Starting Materials cluster_reaction Core Process cluster_end Products Prochiral Prochiral Substrate Attachment 1. Covalent Attachment Prochiral->Attachment Auxiliary Chiral Auxiliary ((R)- or (S)-form) Auxiliary->Attachment Reaction 2. Diastereoselective Reaction Attachment->Reaction Forms Chiral Adduct Cleavage 3. Auxiliary Cleavage Reaction->Cleavage Creates new Stereocenter (Diastereomeric Mixture) Product Enantiopure Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G start Acetophenone (Prochiral Ketone) reduction Asymmetric Reduction (e.g., with a chiral catalyst) start->reduction phenylethanol (R)- or (S)-1-Phenylethanol (Chiral Alcohol) reduction->phenylethanol conversion Conversion of -OH to -NH2 (e.g., Mitsunobu, Azide) phenylethanol->conversion pea (R)- or (S)-1-Phenylethylamine (α-PEA) conversion->pea acylation Acylation with Prochiral Acid Chloride pea->acylation auxiliary Functional Chiral Auxiliary (e.g., N-Acyl Imide) acylation->auxiliary

References

Application Note: Enantioselective Analysis of 1-Phenylethanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation and quantification of 1-phenylethanol enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs an Astec® CHIRALDEX™ B-PM capillary column for the effective resolution of (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol. This methodology is crucial for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity. The protocol includes comprehensive steps for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is summarized for clear comparison, and a workflow diagram is provided for enhanced procedural clarity.

Introduction

This compound is a chiral alcohol with a single stereocenter, existing as two enantiomers: (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential in the pharmaceutical industry for drug development, synthesis, and quality assurance. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile chiral compounds like this compound. The Astec® CHIRALDEX™ B-PM, a permethylated beta-cyclodextrin-based column, is particularly well-suited for this application, offering high-resolution separation of the enantiomers. This application note provides a robust and reproducible GC-MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • (R)-(+)-1-Phenylethanol (≥99% purity)

  • (S)-(-)-1-Phenylethanol (≥99% purity)

  • Racemic this compound

  • Methanol (HPLC grade)

  • Helium (carrier gas, 99.999% purity)

Instrumentation
  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness)[1]

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol in methanol at a concentration of 1000 µg/mL.

    • Prepare a racemic standard solution by mixing equal volumes of the (R) and (S) stock solutions to achieve a final concentration of 500 µg/mL for each enantiomer.

    • Prepare a series of calibration standards by diluting the stock solutions with methanol to the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in methanol to a final concentration within the calibration range.

    • Vortex the sample to ensure complete dissolution.

    • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis:[1]

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio80:1
Carrier GasHelium
Constant Pressure24 psi
Oven Program
Initial Temperature120 °C (isothermal)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Detector Temperature250 °C

Data Presentation

The following table summarizes the expected retention times and elution order for the enantiomers of this compound under the specified conditions.

AnalyteRetention Time (min)Elution Order
(R)-(+)-1-Phenylethanol~10.51
(S)-(-)-1-Phenylethanol~11.22

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions. The elution order, however, should remain consistent.[1]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (if necessary) vortex->filter inject Inject 1 µL into GC-MS filter->inject separate Chiral Separation on Astec® CHIRALDEX™ B-PM inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the GC-MS analysis of this compound enantiomers.

Chiral_Separation_Principle racemic Racemic this compound ((R)- and (S)-enantiomers) column Chiral Stationary Phase (Astec® CHIRALDEX™ B-PM) racemic->column interaction Differential Diastereomeric Complex Formation column->interaction separation Separation based on Interaction Strength interaction->separation r_enantiomer (R)-(+)-1-Phenylethanol (Weaker Interaction, Elutes First) separation->r_enantiomer t_R1 s_enantiomer (S)-(-)-1-Phenylethanol (Stronger Interaction, Elutes Second) separation->s_enantiomer t_R2

Caption: Principle of chiral separation of this compound enantiomers on a cyclodextrin-based stationary phase.

References

Application Notes and Protocols for 1-Phenylethanol in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenylethanol and its derivatives in advanced polymer chemistry research, with a focus on controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is a versatile precursor for the synthesis of initiators for ATRP, a powerful technique for creating well-defined polymers with controlled molecular weights and narrow polydispersity. By converting the hydroxyl group of this compound to a halide, an efficient initiator for the polymerization of various monomers, particularly styrene and acrylates, can be obtained.

Synthesis of ATRP Initiator: 1-Phenylethyl Bromide

A common ATRP initiator derived from this compound is 1-phenylethyl bromide. This conversion can be readily achieved using phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of 1-Phenylethyl Bromide from this compound

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. An excess of this compound is recommended to ensure complete consumption of PBr₃.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain crude 1-phenylethyl bromide.

  • Purify the product by vacuum distillation.

Diagram: Synthesis of 1-Phenylethyl Bromide

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound ReactionVessel Anhydrous Diethyl Ether Ice Bath This compound->ReactionVessel PBr3 PBr3 PBr3->ReactionVessel 1-Phenylethyl Bromide 1-Phenylethyl Bromide ReactionVessel->1-Phenylethyl Bromide H3PO3 H3PO3 ReactionVessel->H3PO3

Synthesis of 1-Phenylethyl Bromide from this compound.
ATRP of Styrene using 1-Phenylethyl Bromide

1-Phenylethyl bromide is an excellent initiator for the ATRP of styrene, leading to polystyrene with a well-controlled molecular weight and a narrow molecular weight distribution.

Experimental Protocol: ATRP of Styrene

Materials:

  • Styrene (inhibitor removed)

  • 1-Phenylethyl bromide (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (internal standard, optional)

  • Toluene (solvent)

  • Schlenk flask, rubber septum, syringes, magnetic stirrer, and oil bath

Procedure:

  • To a Schlenk flask, add CuBr and seal with a rubber septum. Deoxygenate the flask by three cycles of vacuum and backfilling with nitrogen.

  • Add deoxygenated toluene and styrene to the flask via syringe.

  • Add deoxygenated PMDETA via syringe. The solution should turn green as the copper complex forms.

  • Add 1-phenylethyl bromide via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • To terminate the polymerization, cool the flask and expose the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Quantitative Data for ATRP of Styrene

Entry[Styrene]:[1-PEBr]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1100:1:1:21104454,8001.15[1]
2200:1:1:211065211,0001.10[1]
350:1:0.5:11002653,5001.20[1]

Diagram: ATRP Experimental Workflow

G Start Start Prepare_Reagents Prepare & Deoxygenate Reagents (Styrene, Toluene, PMDETA, 1-PEBr) Start->Prepare_Reagents Setup_Flask Setup Schlenk Flask with CuBr under N2 Prepare_Reagents->Setup_Flask Add_Reagents Add Toluene, Styrene, PMDETA, and 1-PEBr Setup_Flask->Add_Reagents Polymerization Heat in Oil Bath at 110°C Add_Reagents->Polymerization Monitoring Monitor Conversion (GC/NMR) & Molecular Weight (GPC) Polymerization->Monitoring Termination Terminate by Cooling & Exposing to Air Polymerization->Termination Purification Purify by Column Chromatography Termination->Purification Isolation Precipitate in Methanol, Filter, and Dry Purification->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization End End Characterization->End

Experimental workflow for the ATRP of styrene.

Application in Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This compound can also be utilized to synthesize RAFT agents, which are crucial for controlling polymerization via the RAFT mechanism. A common class of RAFT agents derived from this compound are xanthates, such as O-ethyl-S-(1-phenylethyl) carbonodithioate.

Synthesis of RAFT Agent: O-Ethyl-S-(1-phenylethyl) Carbonodithioate

This xanthate RAFT agent can be synthesized from 1-phenylethyl bromide, which is in turn synthesized from this compound as described previously.

Experimental Protocol: Synthesis of O-Ethyl-S-(1-phenylethyl) Carbonodithioate

Materials:

  • 1-Phenylethyl bromide

  • Potassium O-ethyl xanthate

  • Acetone

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve potassium O-ethyl xanthate in acetone.

  • Add 1-phenylethyl bromide to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the mixture to remove the potassium bromide precipitate.

  • Remove the acetone under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

RAFT Polymerization of Styrene using O-Ethyl-S-(1-phenylethyl) Carbonodithioate

This xanthate can be used as a chain transfer agent (CTA) for the RAFT polymerization of styrene, typically in conjunction with a radical initiator like AIBN.

Experimental Protocol: RAFT Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed)

  • O-Ethyl-S-(1-phenylethyl) carbonodithioate (RAFT agent/CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or bulk polymerization

  • Ampoules or Schlenk flask, vacuum line, and oil bath

Procedure:

  • Prepare a stock solution of styrene, the RAFT agent, and AIBN in the desired molar ratio in a solvent (e.g., toluene) or for bulk polymerization.

  • Transfer the solution to ampoules or a Schlenk flask.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Seal the ampoules or place the flask under a positive pressure of nitrogen.

  • Immerse the reaction vessels in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • After the desired time, stop the polymerization by rapid cooling (e.g., immersing in an ice bath).

  • Open the vessels and dilute the polymer with a suitable solvent.

  • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

Quantitative Data for RAFT Polymerization of Styrene

Entry[Styrene]:[CTA]:[AIBN]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1200:1:0.260245512,0001.18General RAFT data
2500:1:0.170186232,5001.25General RAFT data
3100:1:0.58012758,0001.12General RAFT data

Note: Specific data for O-ethyl-S-(1-phenylethyl) carbonodithioate may vary. The data presented is representative of typical RAFT polymerizations of styrene.

Diagram: RAFT Polymerization Mechanism

G cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation Initiator Initiator Radical I• Initiator->Radical Decomposition Propagating_Radical Pn• Radical->Propagating_Radical + M Monomer M Adduct_Radical Adduct Radical Propagating_Radical->Adduct_Radical + RAFT Agent RAFT_Agent Z-C(=S)S-R RAFT_Agent->Adduct_Radical Macro_RAFT_Agent Z-C(=S)S-Pn Adduct_Radical->Macro_RAFT_Agent Fragmentation New_Radical R• Adduct_Radical->New_Radical Fragmentation Growing_Chain Pm• New_Radical->Growing_Chain + M Growing_Chain->Adduct_Radical + RAFT Agent

General mechanism of RAFT polymerization.

Characterization of Synthesized Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

Standard Characterization Techniques:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the monomer conversion, and analyze the end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

By following these detailed protocols, researchers can effectively utilize this compound as a versatile starting material for the synthesis of well-defined polymers via ATRP and RAFT polymerization, enabling the creation of advanced materials for a wide range of applications.

References

Application Notes and Protocols for the Biocatalytic Reduction of Acetophenone to 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of acetophenone to the chiral alcohol 1-phenylethanol, a valuable intermediate in the pharmaceutical and fragrance industries. This document outlines various biocatalytic systems, including whole-cell and isolated enzyme approaches, summarizes key quantitative data for process optimization, and provides step-by-step experimental protocols and analytical methods.

Introduction

The asymmetric reduction of prochiral ketones to optically active alcohols is a crucial transformation in organic synthesis. Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often providing high enantiomeric excess (ee) under mild reaction conditions. This document focuses on the reduction of acetophenone to this compound, a common model reaction that showcases the potential of biocatalysis. We will explore the use of various biocatalysts, including microorganisms and plant tissues, as well as isolated alcohol dehydrogenases (ADHs).

Biocatalytic Approaches

The biocatalytic reduction of acetophenone can be achieved using two primary approaches:

  • Whole-Cell Biocatalysis: This method utilizes intact microbial cells (e.g., bacteria, yeast) or plant cells (e.g., carrot roots) that contain the necessary enzymes (ketoreductases or alcohol dehydrogenases) and cofactor regeneration systems.[1][2][3][4] This approach is often cost-effective as it eliminates the need for enzyme purification.[5]

  • Isolated Enzyme Systems: This method employs purified alcohol dehydrogenases (ADHs) to catalyze the reduction.[6][7][8] While requiring an initial enzyme purification step, this approach allows for a more defined reaction system and can lead to higher specific activities. Cofactor regeneration is a critical aspect of this system and is often achieved by using a secondary enzyme like glucose dehydrogenase (GDH).[6]

Data Presentation: Quantitative Analysis of Biocatalytic Reduction

The following tables summarize key quantitative data from various studies on the biocatalytic reduction of acetophenone, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Whole-Cell Biocatalysis of Acetophenone

BiocatalystSubstrate Conc. (mM)Temp. (°C)pHTime (h)Conversion (%)Enantiomeric Excess (ee%)Product Enantiomer
Lactobacillus senmaizukei-255.2572---
Carrot Varieties (Tendersweet)-30-24up to 85.086.4(S)
Ispir bean (Phaseolus vulgaris)6307.036->99(S)
Daucus carota with Tween® 20 (1.5%)----6796(S)
Pichia capsulata~15255.04899>99.9(R)

Table 2: Isolated Enzyme-Catalyzed Reduction of Acetophenone

Enzyme SourceCofactor RegenerationSubstrate Conc. (mM)Temp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%)Product Enantiomer
Lactobacillus brevis ADHGDH50Room Temp1--(R)
Lactobacillus kefir ADH----96>99(R)

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic reduction of acetophenone.

Protocol 1: Whole-Cell Bioreduction Using Carrot Roots

This protocol is adapted from studies utilizing plant tissue as a biocatalyst.[1]

Materials:

  • Fresh carrots (e.g., Tendersweet variety)

  • Acetophenone

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Preparation of Biocatalyst: Wash and grate fresh carrot roots.

  • Reaction Setup: In a flask, combine a specific amount of grated carrot roots with phosphate buffer. Add acetophenone to the desired concentration.

  • Incubation: Place the flask in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed for a set duration (e.g., 24 hours).[1]

  • Product Extraction: After incubation, separate the solid carrot material by filtration. Extract the aqueous filtrate with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting oil for the presence of this compound and determine the enantiomeric excess using chiral GC analysis.

Protocol 2: Analytical Procedure for Enantiomeric Excess Determination by GC

This protocol outlines a general method for the gas chromatographic analysis of this compound enantiomers.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm).

  • Carrier Gas: Helium.

  • Temperatures:

    • Injector: 250°C

    • Detector: 250°C

    • Oven: Isothermal at 120°C or a temperature gradient (e.g., 110°C, ramp to 120°C at 2.5°C/min, then to 200°C at 10°C/min).[5]

  • Injection: 1 µL, split injection.

Procedure:

  • Sample Preparation: Dilute the extracted product sample in a suitable solvent (e.g., methanol or ethyl acetate) to an appropriate concentration (e.g., 3 mg/mL).

  • Standard Preparation: Prepare standard solutions of racemic this compound and, if available, pure (R)- and (S)-1-phenylethanol.

  • Injection and Analysis: Inject the prepared samples and standards into the GC.

  • Data Analysis: Identify the peaks corresponding to acetophenone, (R)-1-phenylethanol, and (S)-1-phenylethanol based on their retention times determined from the standards. Calculate the conversion and enantiomeric excess using the peak areas.

Mandatory Visualizations

The following diagrams illustrate the biocatalytic reaction and a typical experimental workflow.

Biocatalytic_Reduction Acetophenone Acetophenone Phenylethanol This compound Acetophenone->Phenylethanol ADH ADH Alcohol Dehydrogenase (ADH) NADH NADH + H+ NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction Cofactor_Regen Cofactor Regeneration

Caption: The biocatalytic reduction of acetophenone to this compound.

Experimental_Workflow Start Start Prep Prepare Biocatalyst (e.g., grate carrots) Start->Prep Reaction Set up Biotransformation: Substrate + Biocatalyst + Buffer Prep->Reaction Incubate Incubate under Controlled Conditions Reaction->Incubate Extract Product Extraction (e.g., with ethyl acetate) Incubate->Extract Analyze Analyze Product: Conversion & ee% (GC/HPLC) Extract->Analyze End End Analyze->End

References

Application Notes and Protocols: Kinetic Resolution of 1-Phenylethanol using Immobilized Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic alcohols is a cornerstone technique in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial as building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1] Among the various methods available, enzyme-catalyzed kinetic resolution stands out for its high enantioselectivity, mild reaction conditions, and environmental compatibility.[2] Lipases, particularly in their immobilized form, are the most attractive biocatalysts for these transformations due to their broad substrate specificity, stability in organic solvents, and ease of separation and reuse.[1][3]

This document provides detailed application notes and protocols for the kinetic resolution of (R,S)-1-phenylethanol using immobilized lipases, with a focus on the widely used Novozym 435, which is Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin.[1]

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, a lipase. In the transesterification of racemic 1-phenylethanol, the lipase selectively acylates one enantiomer (typically the R-enantiomer) to form the corresponding ester, leaving the unreacted enantiomer (typically the S-enantiomer) in high enantiomeric excess. The theoretical maximum yield for the resolved alcohol is 50%.[2]

Experimental Data Summary

The efficiency of the kinetic resolution is influenced by several factors including the choice of lipase, immobilization support, acyl donor, solvent, temperature, and substrate concentration. The following tables summarize quantitative data from various studies on the kinetic resolution of this compound using immobilized lipases.

Table 1: Performance of Different Immobilized Lipases in the Kinetic Resolution of this compound

Immobilized LipaseSupport MaterialAcyl DonorSolventTemp (°C)TimeConversion (%)Enantiomeric Excess (e.e.) of ProductReference
Novozym 435 (CALB)Macroporous acrylic resinVinyl acetaten-Hexane4275 min~50>99% (for S-alcohol)[1][4]
Amano Lipase PS-C ICeramic carrierVinyl acetateCyclohexane402 h4999% (for R-ester)[5]
Lipozyme TL IMPorous silicaVinyl acetateCyclohexane402 h1018% (for R-ester)[5]
Aspergillus oryzae lipaseMycelium-boundVinyl acetateMTBE30->46>99% (for R-ester)[6]
Burkholderia cepacia lipasePolyacrylic support IB-150AIsopropenyl acetate--12 h49High (E=775.4)[7]

Table 2: Optimized Reaction Parameters for Kinetic Resolution using Novozym 435

ParameterOptimized ValueReference
Substrate Concentration240 mM[1][4]
Acyl DonorVinyl acetate[1][2]
Molar Ratio (Acyl Donor:Substrate)3:1[1]
Biocatalyst Loading11 mg/mL[1][4]
Temperature42 °C[1][4]
Solventn-Hexane[1]
Stirring Rate250 rpm[8]
Reaction Time75 min[1][4]

Experimental Protocols

The following protocols are generalized based on common practices reported in the literature and can be adapted for specific experimental setups.

Protocol 1: Immobilization of Lipase (General Procedure)

While commercially available immobilized lipases like Novozym 435 are widely used, custom immobilization can be performed. One common method is adsorption on a hydrophobic support.

  • Support Preparation: Select a suitable support material (e.g., Celite 545, magnetic nanoparticles, or functionalized agarose).

  • Enzyme Solution: Prepare a solution of the lipase (e.g., Candida antarctica lipase B) in a suitable buffer (e.g., 5 mM sodium acetate, pH 5.0).

  • Immobilization: Add the support to the enzyme solution (e.g., 1 gram of support per 10 mL of enzyme solution) and stir gently at 25 °C.[9] The immobilization progress can be monitored by measuring the residual enzyme activity in the supernatant.

  • Washing and Drying: After immobilization, filter the biocatalyst, wash it with distilled water, and dry it under vacuum.

Protocol 2: Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is based on optimized conditions for Novozym 435.[1][8]

  • Reaction Setup: In a sealed glass bioreactor (e.g., 25 mL), dissolve (R,S)-1-phenylethanol in n-hexane to a final concentration of 240 mM.

  • Addition of Reagents: Add vinyl acetate to the reaction mixture to a final concentration of 720 mM (3:1 molar ratio to the substrate).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture to a final concentration of 11 mg/mL.

  • Incubation: Incubate the reaction at 42 °C with a stirring rate of 250 rpm for 75 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals.

  • Work-up: At the end of the reaction, remove the immobilized enzyme by filtration. The solvent can be evaporated under vacuum to isolate the product mixture.

  • Purification: The resulting (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol can be separated by column chromatography.

Protocol 3: Analytical Method for Enantiomeric Excess (e.e.) and Conversion Analysis

The enantiomeric excess of the substrate and product, as well as the conversion, are typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Sample Preparation: Dilute the reaction aliquots with a suitable solvent (e.g., the mobile phase).

  • HPLC Analysis:

    • Column: Chiralcel OB column or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Calculations:

    • Enantiomeric Excess (e.e.) of Substrate: e.e.s (%) = ([S] - [R]) / ([S] + [R]) * 100

    • Enantiomeric Excess (e.e.) of Product: e.e.p (%) = ([R-ester] - [S-ester]) / ([R-ester] + [S-ester]) * 100

    • Conversion (c): c (%) = e.e.s / (e.e.s + e.e.p) * 100

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

G Experimental Workflow for Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation rac_alcohol Racemic this compound reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) rac_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel filtration Filtration (Removal of Immobilized Enzyme) reaction_vessel->filtration analysis Chiral HPLC/GC Analysis (e.e. and Conversion) filtration->analysis separation Column Chromatography filtration->separation s_alcohol (S)-1-Phenylethanol separation->s_alcohol r_ester (R)-1-Phenylethyl Acetate separation->r_ester

Caption: Experimental workflow for the kinetic resolution of this compound.

G Enzymatic Kinetic Resolution of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products R_alcohol (R)-1-Phenylethanol Enzyme Immobilized Lipase R_alcohol->Enzyme Fast Reaction S_alcohol (S)-1-Phenylethanol S_alcohol->Enzyme Slow Reaction Acyl_donor Acyl Donor Acyl_donor->Enzyme R_ester (R)-1-Phenylethyl Acetate Enzyme->R_ester S_alcohol_unreacted (S)-1-Phenylethanol (Unreacted) Enzyme->S_alcohol_unreacted

Caption: Lipase-catalyzed kinetic resolution of racemic this compound.

Troubleshooting and Key Considerations

  • Enzyme Activity and Stability: The activity of the immobilized lipase can be affected by the solvent, temperature, and pH. It is crucial to operate within the optimal range for the specific lipase. Reusability studies should be conducted to assess the long-term stability of the biocatalyst.

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor.[1] However, other acyl donors like isopropenyl acetate or ethyl butyrate can also be used and may offer advantages in certain applications.[10][11]

  • Mass Transfer Limitations: In heterogeneous catalysis, mass transfer limitations can affect the reaction rate. Adequate stirring is necessary to ensure proper mixing and minimize diffusion limitations.[12] However, excessive stirring rates can damage the support material of the immobilized enzyme.[12]

  • Water Content: The presence of a small amount of water is often essential for lipase activity, but excess water can lead to hydrolysis of the ester product. The organic solvent should be of appropriate grade to control the water content.

Conclusion

The kinetic resolution of this compound using immobilized lipases is a robust and efficient method for the production of enantiomerically pure (S)-1-phenylethanol and (R)-1-phenylethyl acetate. By carefully optimizing the reaction parameters, high conversions and excellent enantioselectivities can be achieved. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of asymmetric synthesis and drug development.

References

Application Notes & Protocols: Asymmetric Transfer Hydrogenation of Acetophenone to 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of enantioenriched chiral alcohols, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This technique offers an operationally simpler and safer alternative to traditional asymmetric hydrogenation that uses high-pressure molecular hydrogen, by instead employing readily available hydrogen donor molecules like isopropanol or formic acid.[3][4] The reduction of prochiral ketones, such as acetophenone to 1-phenylethanol, is a benchmark reaction for evaluating the efficacy of new catalytic systems. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this pivotal chemical transformation.

Core Principles & Mechanism

The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) involves a "metal-ligand bifunctional" pathway.[5][6] The catalyst, featuring a chiral ligand, coordinates with the hydrogen donor (e.g., isopropanol) to form a metal-hydride species. The prochiral ketone (acetophenone) then coordinates to this activated complex. The reaction proceeds through a concerted, six-membered pericyclic transition state where the hydride from the metal and a proton from the coordinated chiral ligand are transferred to the carbonyl carbon and oxygen, respectively.[1][5] This stereo-controlled transfer dictates the chirality of the resulting alcohol. The oxidized hydrogen donor (e.g., acetone) and the chiral alcohol product are then released, regenerating the catalyst for the next cycle.

Asymmetric Transfer Hydrogenation Cycle cluster_reactants cluster_products Catalyst [M]-Cl (Pre-catalyst) Active_Catalyst [M]-H (Active Hydride Species) Catalyst->Active_Catalyst + H-Donor - H-Donor(oxidized) Oxidized_Donor Oxidized Donor (e.g., Acetone) Catalyst->Oxidized_Donor TS Six-membered Transition State Active_Catalyst->TS + Acetophenone Product_Complex [M]-O-C*HRR' (Product Complex) TS->Product_Complex Hydride & Proton Transfer Product_Complex->Catalyst + H-Donor - this compound - H-Donor(oxidized) Chiral_Alcohol This compound Product_Complex->Chiral_Alcohol H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Catalyst Ketone Acetophenone Ketone->Active_Catalyst Experimental Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Mix [RuCl₂(p-cymene)]₂ and Chiral Ligand in 2-Propanol p2 Stir for 20-30 min p1->p2 p3 Add Base (e.g., tBuOK) to activate p2->p3 r1 Add Acetophenone to catalyst solution p3->r1 r2 Stir at specified temperature r1->r2 r3 Monitor progress (TLC/GC) r2->r3 w1 Quench Reaction r3->w1 w2 Solvent Removal w1->w2 w3 Extraction & Washing w2->w3 w4 Purify via Column Chromatography w3->w4 a1 NMR Spectroscopy (¹H, ¹³C) w4->a1 a2 Chiral HPLC (Determine ee%) w4->a2

References

Application Note: Chiral GC Analysis of 1-Phenylethanol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 1-phenylethanol with two common chiral derivatizing agents: trifluoroacetic anhydride (TFAA) and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The subsequent separation of the resulting diastereomers by chiral gas chromatography (GC) is outlined, offering robust methods for the determination of the enantiomeric composition of this compound, a crucial aspect in pharmaceutical development and asymmetric synthesis.

Introduction

This compound is a common chiral secondary alcohol, and the determination of its enantiomeric purity is critical in many chemical and pharmaceutical applications. Direct enantiomeric separation by chiral GC is possible; however, derivatization to form diastereomers can often enhance separation efficiency and provide more reliable quantification on a wider range of chiral stationary phases. This process involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers, which possess distinct physicochemical properties and are therefore separable by standard chromatographic techniques. This note details two effective derivatization methods using TFAA and MTPA-Cl.

Workflow for Chiral Derivatization and GC Analysis

G Workflow for Chiral GC Analysis of this compound Sample This compound Sample (Racemic or Enantioenriched) Reaction Derivatization Reaction (Formation of Diastereomers) Sample->Reaction Deriv_Agent Chiral Derivatizing Agent (e.g., TFAA or MTPA-Cl) Deriv_Agent->Reaction Workup Reaction Workup (Quenching & Extraction) Reaction->Workup GC_Analysis Chiral GC Analysis Workup->GC_Analysis Data_Processing Data Processing (Peak Integration & Quantification) GC_Analysis->Data_Processing Results Determination of Enantiomeric Composition Data_Processing->Results

Caption: General workflow for the chiral analysis of this compound via derivatization and GC.

Experimental Protocols

Method 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This method results in the formation of trifluoroacetyl esters. Caution is advised as partial isomerization of this compound has been reported with trifluoroacetic acid, a related reagent[1].

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (or other suitable base)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • GC Vials

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry GC vial.

  • Dissolution: Add 500 µL of anhydrous dichloromethane to the vial and vortex to dissolve the sample completely.

  • Derivatization: Add 50 µL of pyridine followed by 100 µL of TFAA to the sample solution. Cap the vial tightly.

  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath[2].

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of ethyl acetate.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Analysis: Transfer the supernatant to a new GC vial with an insert for GC-MS analysis.

Method 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl)

This method utilizes Mosher's acid chloride to form diastereomeric MTPA esters.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • Saturated aqueous Sodium Bicarbonate solution

  • 1 M Hydrochloric Acid

  • Brine

  • Anhydrous Sodium Sulfate

  • GC Vials

Protocol:

  • Sample Preparation: In a dry vial, dissolve approximately 1 mg of the this compound sample in 500 µL of anhydrous DCM.

  • Base Addition: Add 1.5 equivalents of triethylamine to the solution.

  • Derivatization: Slowly add 1.2 equivalents of (R)-(-)-MTPA-Cl (as a solution in DCM) to the stirred amine solution at 0°C[2].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Vortex the mixture and separate the organic layer. Wash the organic layer with 1 M HCl, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Transfer the dried organic solution to a GC vial for analysis.

Chiral GC Analysis

The separation of the diastereomeric derivatives can be achieved on a chiral capillary column. The following are recommended starting conditions that may require optimization for specific instruments and applications.

GC Conditions for Trifluoroacetylated this compound
ParameterValue
Column CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Hydrogen (80 cm/s) or Helium (1-2 mL/min)
Injector Temperature 230-250°C
Detector FID
Detector Temperature 250-275°C
Oven Program 70°C, ramp at 5°C/min to 160°C, then at 10°C/min to 200°C[1]
Injection Mode Split (e.g., 50:1)
GC Conditions for MTPA Esters of this compound
ParameterValue
Column Astec® CHIRALDEX® B-PM (30 m x 0.25 mm, 0.12 µm) or similar cyclodextrin-based chiral column
Carrier Gas Helium (1-2 mL/min)
Injector Temperature 250°C
Detector FID
Detector Temperature 275°C
Oven Program 120°C isothermal, or a slow ramp (e.g., 2°C/min) from 100°C to 180°C to optimize separation
Injection Mode Split (e.g., 50:1)

Data Presentation

The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor diastereomers, respectively.

Logical Relationship of Derivatization and Separation

G Derivatization and Separation Logic Enantiomers Enantiomers (R)- and (S)-1-Phenylethanol (Identical Physical Properties) Diastereomers Diastereomers (R,R)- and (S,R)-MTPA Esters (Different Physical Properties) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) CDA->Diastereomers Reacts with Separation Separation on Achiral GC Column Diastereomers->Separation

Caption: Conversion of enantiomers to separable diastereomers.

Conclusion

The derivatization of this compound with TFAA or MTPA-Cl, followed by chiral GC analysis, provides reliable and reproducible methods for determining its enantiomeric composition. The choice of derivatizing agent and GC conditions can be tailored to the specific analytical requirements. These protocols serve as a valuable resource for researchers and professionals in the fields of pharmaceutical development, quality control, and synthetic chemistry.

References

Application Note: Stability of 1-Phenylethanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-FRAG-001

Audience: Researchers, scientists, and drug development professionals in the cosmetics and fragrance industries.

Introduction 1-Phenylethanol, also known as Styrallyl Alcohol, is an aromatic alcohol widely used in fragrance formulations for its mild, floral, gardenia-hyacinth scent.[1] As a key component, its stability is critical to maintaining the olfactory integrity, color, and overall quality of the final product throughout its shelf life.[2] Factors such as light, temperature, and interactions with other formulation components can lead to its degradation, potentially causing scent profile changes and discoloration.[2][3] This document provides a comprehensive overview and detailed protocols for assessing the stability of this compound in fragrance formulations.

Factors Influencing Formulation Stability The stability of a fragrance is influenced by several factors that can alter its chemical and physical characteristics:

  • Light Exposure: UV and visible light can catalyze the degradation of sensitive fragrance molecules like this compound, leading to changes in scent and color.[2][3]

  • Temperature Fluctuations: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation and hydrolysis, while freeze-thaw cycles can affect the physical stability of the formulation, such as clarity and viscosity.[2][4]

  • Oxidation: Exposure to oxygen can lead to the oxidation of fragrance ingredients. For an aromatic alcohol like this compound, this can alter its chemical structure and scent profile.[2]

  • Formulation pH: The acidity or alkalinity of the product base can influence the rate and pathway of chemical degradation.[4]

  • Packaging: The choice of packaging material can impact stability. Certain materials may interact with fragrance components, and transparent packaging offers less protection from light.[2]

Potential Degradation Pathway of this compound The primary degradation pathway for this compound in a fragrance formulation, particularly under oxidative stress (exposure to air, light, or heat), is its oxidation to Acetophenone. This conversion changes the odor profile from a floral note to a harsher, almond-like scent and can contribute to overall fragrance instability.

G cluster_degradation This compound Degradation PE This compound (Floral Scent) AP Acetophenone (Almond-like Scent) PE->AP Oxidation Impact Altered Fragrance Profile & Potential Discoloration AP->Impact Stress Oxidative Stress (Light, Heat, Air) Stress->PE G cluster_workflow Fragrance Stability Testing Workflow cluster_conditions Storage Conditions cluster_analysis Analyses start Start: Prepare Samples (Formulation with this compound & Control Base) storage Store Samples Under Various Conditions start->storage real_time Real-Time (25°C / 60% RH) accelerated Accelerated (40°C / 75% RH) photostability Light Exposure (UV/Visible Light Cabinet) freeze_thaw Freeze-Thaw Cycles (-10°C to 25°C) sampling Pull Samples at Time Points (T=0, 1, 2, 3 months) real_time->sampling accelerated->sampling photostability->sampling freeze_thaw->sampling analysis Perform Analyses sampling->analysis sensory Sensory Evaluation phys_chem Physical/Chemical Tests (Color, pH, Viscosity) analytical Analytical Chemistry (GC-MS for this compound conc.) report Compile Data & Report Findings sensory->report phys_chem->report analytical->report end End: Determine Shelf-Life report->end G cluster_prep GC-MS Sample Preparation Workflow A 1. Accurately weigh ~100 mg of fragrance sample B 2. Dissolve in a suitable solvent (e.g., Methanol or Ethanol) in a 10 mL volumetric flask A->B C 3. Add Internal Standard (e.g., 2-Phenylethanol) B->C D 4. Dilute to volume with solvent and mix thoroughly C->D E 5. Filter through a 0.45 µm syringe filter into a GC vial D->E F 6. Analyze via GC-MS E->F

References

Application Notes and Protocols: Grignard Synthesis of 1-Phenylethanol from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-phenylethanol via the Grignard reaction of benzaldehyde with phenylmagnesium bromide. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] This protocol outlines the preparation of the Grignard reagent, its subsequent reaction with benzaldehyde, and the purification and characterization of the final product. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Additionally, the reaction mechanism and experimental workflow are visualized using diagrams.

Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds, making it an invaluable tool in synthetic organic chemistry.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this application, we focus on the synthesis of this compound, a secondary alcohol, by reacting phenylmagnesium bromide with benzaldehyde. This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The successful execution of a Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with any protic species, such as water.[1]

Data Presentation

Table 1: Reagents and Properties
ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Magnesium TurningsMg24.311.741090Flammable solid
BromobenzeneC₆H₅Br157.011.491156Irritant, toxic
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.71334.6Extremely flammable, peroxide former
BenzaldehydeC₇H₆O106.121.044178.1Harmful if swallowed
This compoundC₈H₁₀O122.161.012204Irritant
Hydrochloric Acid (conc.)HCl36.461.18-85Corrosive
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01~1.07-Mild irritant
Sodium Sulfate (anhydrous)Na₂SO₄142.042.66884Hygroscopic
Table 2: Reaction Parameters and Typical Results
ParameterValue
Reaction Scale50 mmol
Typical Yield (crude)75-85%
Typical Purity (by GC-MS)>95% after purification
Major ByproductBiphenyl (C₁₂H₁₀)
Table 3: Spectroscopic Data for this compound
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (sp³)3000-2850
C-H (sp²)3100-3000
C=C (aromatic)1600-1450
C-O (alcohol)1260-1000

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz) | | | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | | -OH | ~2.0 | Singlet (broad) | 1H | | -CH₃ | 1.49 | Doublet | 3H | | -CH | 4.89 | Quartet | 1H | | Aromatic | 7.25-7.38 | Multiplet | 5H |

Experimental Protocols

Safety Precautions
  • All manipulations involving Grignard reagents must be conducted in a fume hood under anhydrous conditions.

  • Diethyl ether is extremely flammable; ensure there are no open flames or spark sources in the vicinity.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle bromobenzene and benzaldehyde with care as they are irritants.

  • The quenching of the Grignard reaction is exothermic; perform this step slowly and with cooling.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen. Place a magnetic stir bar in the flask.

  • Reagent Preparation: Place magnesium turnings (1.34 g, 55 mmol) in the reaction flask.

  • In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 5 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the formation of a cloudy solution and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The final solution should be a cloudy, grayish-brown color.

Part B: Synthesis of this compound
  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of benzaldehyde (5.1 mL, 50 mmol) in 15 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A thick, white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid (HCl) dropwise to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 30 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Visualizations

Reaction Mechanism

Caption: Mechanism of Grignard synthesis of this compound.

Experimental Workflow

Grignard_Workflow arrow start Start: Assemble Dry Apparatus prep_grignard Prepare Phenylmagnesium Bromide (Mg + Bromobenzene in Ether) start->prep_grignard initiation Initiate Reaction (Wait for cloudiness/reflux) prep_grignard->initiation grignard_formation Complete Grignard Formation (Dropwise addition & reflux) initiation->grignard_formation reaction_setup Cool to 0°C & Add Benzaldehyde Solution grignard_formation->reaction_setup reaction React at Room Temperature reaction_setup->reaction workup_quench Quench with 1M HCl reaction->workup_quench extraction Extract with Diethyl Ether workup_quench->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry with Anhydrous Na₂SO₄ washing->drying evaporation Remove Solvent (Rotary Evaporator) drying->evaporation purification Purify by Vacuum Distillation evaporation->purification characterization Characterize Product (IR, NMR, GC-MS) purification->characterization end End: Pure this compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-Phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
GS-01 Reaction fails to initiate. - Magnesium surface is oxidized.[1] - Impure or wet reagents/glassware.[2][3][4] - Insufficient initial concentration of bromobenzene.- Activate magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[2][3] - Ensure all glassware is flame-dried or oven-dried and reagents are anhydrous.[2][3][4] - Add a small portion of the bromobenzene solution first and wait for signs of reaction before adding the rest.[2][3] - Gentle warming with the palm of your hand can help initiate the reaction.[2][3]
GS-02 Low yield of this compound. - Incomplete reaction. - Side reactions, such as the formation of biphenyl.[1][2] - Loss of product during workup and purification.- Ensure the reaction goes to completion by allowing sufficient reaction time. - Minimize biphenyl formation by slow, dropwise addition of bromobenzene to maintain a low concentration.[5] - Optimize the extraction and purification steps to minimize product loss.
GS-03 Formation of significant side products (e.g., biphenyl). - High local concentration of bromobenzene.[5] - Reaction temperature is too high.- Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration.[2][3][5] - Control the reaction temperature, using an ice bath if necessary, to prevent excessive heat generation.[2][3]
GS-04 Product is contaminated with starting material (benzaldehyde). - Insufficient Grignard reagent. - Incomplete reaction.- Use a slight excess of the Grignard reagent to ensure all the benzaldehyde reacts. - Allow for a sufficient reaction time after the addition of benzaldehyde.[2][3]
GS-05 Difficulty in purifying the final product. - Presence of biphenyl, which has similar solubility characteristics to this compound. - Emulsion formation during aqueous workup.- Purify via vacuum distillation or column chromatography. - To break emulsions, add a saturated solution of sodium chloride (brine) during the workup.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous (dry) conditions for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases.[1][2][3] They will react readily with any source of protons, such as water. This reaction will quench the Grignard reagent, forming benzene and magnesium salts, thus reducing the yield of the desired this compound.[2][3] All glassware should be thoroughly dried, and anhydrous solvents must be used.[2][3][4]

Q2: My Grignard reaction has turned a cloudy gray/black color. Is this normal?

A2: Yes, a cloudy, grayish appearance is a typical indication that the Grignard reagent formation has initiated.[2][6] The solution may also start to boil as the reaction is exothermic.[5]

Q3: What is the purpose of adding iodine, and will it affect my final product?

A3: Iodine is used to activate the magnesium metal.[1][2][3] It reacts with the magnesium to form magnesium iodide, which helps to remove the passivating oxide layer from the magnesium surface, exposing fresh metal to react with the bromobenzene.[2][3] The small amount of iodine used will not interfere with the subsequent reaction or the final product.

Q4: Can I use a different solvent instead of diethyl ether or tetrahydrofuran (THF)?

A4: Diethyl ether and THF are the most common solvents for Grignard reactions because they are aprotic and can solvate the Grignard reagent, keeping it in solution.[2][3] Using other solvents is generally not recommended unless you have specific reasons and have verified their compatibility with Grignard reagents. Protic solvents like alcohols or water are incompatible.[2][3]

Q5: How can I confirm the formation of this compound?

A5: The product can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy should show a broad absorption peak characteristic of an O-H bond (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide a unique spectrum for this compound that can be compared to literature values.

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
  • Preparation: Assemble a dry 250 mL round-bottom flask equipped with a reflux condenser and an addition funnel. All glassware must be flame-dried or oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon).[2][3]

  • Magnesium Activation: Place magnesium turnings in the flask. If the reaction is sluggish, add a small crystal of iodine.[2][3]

  • Reagent Addition: In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion (about 1/4th) of the bromobenzene solution to the magnesium. Wait for the reaction to initiate, which is indicated by the solution turning cloudy and the ether beginning to reflux.[2][5]

  • Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2][3][5] After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed.[2][3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice bath.[2][3]

  • Aldehyde Addition: Prepare a solution of benzaldehyde in anhydrous diethyl ether and place it in the addition funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic.[2][3]

  • Quenching: After the addition is complete, cautiously add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the alkoxide salt.[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with a saturated sodium chloride solution (brine).[3]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Benzaldehyde cluster_workup Workup and Purification prep_glass Dry Glassware mg_activation Magnesium Activation prep_glass->mg_activation prep_reagents Anhydrous Reagents prep_reagents->mg_activation bromo_addition Dropwise Addition of Bromobenzene mg_activation->bromo_addition grignard_formation Phenylmagnesium Bromide Formed bromo_addition->grignard_formation benz_addition Dropwise Addition of Benzaldehyde grignard_formation->benz_addition alkoxide_formation Alkoxide Intermediate benz_addition->alkoxide_formation quench Aqueous Quench alkoxide_formation->quench extraction Extraction quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Logic start Reaction Issue? no_initiation No Initiation? start->no_initiation low_yield Low Yield? no_initiation->low_yield No activate_mg Activate Mg (Iodine, Crushing) no_initiation->activate_mg Yes check_dry Ensure Anhydrous Conditions no_initiation->check_dry Yes side_products Side Products? low_yield->side_products No slow_addition Slow Dropwise Addition low_yield->slow_addition Yes optimize_workup Optimize Workup & Purification low_yield->optimize_workup Yes side_products->slow_addition Yes control_temp Control Temperature side_products->control_temp Yes

Caption: Troubleshooting logic for common Grignard synthesis issues.

References

Technical Support Center: Enantioselective Synthesis of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 1-Phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantioselectivity in this compound synthesis?

The synthesis of a single enantiomer of this compound is a common objective, but several challenges can arise. Key difficulties include:

  • Achieving High Enantiomeric Excess (ee%): This is often the main goal and can be highly sensitive to minor changes in reaction conditions.[1]

  • Catalyst Deactivation: Catalysts, particularly homogeneous metal complexes or enzymes, can lose activity during the reaction, leading to low conversions or extended reaction times.[1]

  • Reaction Optimization: The synthesis performance is dependent on a multitude of parameters, including solvent, temperature, catalyst type, and substrate concentration, which require meticulous optimization.[1][2]

  • Substrate Scope: A catalyst that is effective for acetophenone might not perform as well for its substituted derivatives due to different electronic and steric properties.[1]

Q2: What are the main catalytic strategies for the asymmetric reduction of acetophenone to this compound?

There are three primary approaches for this transformation:

  • Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the hydrogen source, typically under pressure, with a chiral metal catalyst (e.g., Ru, Ir, Rh complexes).[1] It is considered a highly atom-economical process.[1]

  • Asymmetric Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone.[3] It avoids the need for high-pressure hydrogenation equipment.

  • Biocatalytic Reduction (Kinetic Resolution or Asymmetric Reduction): This approach utilizes enzymes, such as lipases or alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole cells (e.g., baker's yeast, Lactobacillus species).[4][5][6] These methods are valued for their high selectivity under mild reaction conditions.[2]

Q3: Why is vinyl acetate commonly used as an acyl donor in enzymatic kinetic resolutions?

Vinyl acetate is a popular acyl donor for lipase-catalyzed kinetic resolutions because it drives the reaction to be essentially irreversible.[2] When vinyl acetate acylates the alcohol, the byproduct is vinyl alcohol, which immediately tautomerizes to the stable and volatile acetaldehyde.[2][7] This prevents the reverse reaction, leading to higher conversion and enantioselectivity.[2]

Troubleshooting and Optimization Guides
Problem 1: Low Enantiomeric Excess (ee%)

Q: My reaction is producing this compound with low enantioselectivity. What factors should I investigate?

A: Low enantiomeric excess is a frequent problem that can often be resolved by systematically optimizing the reaction conditions. Several factors are known to influence stereoselectivity.

Troubleshooting Steps:

  • Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[1][8] Conversely, in some systems, enantioselectivity can degrade over time at temperatures above 25 °C.[9]

  • Solvent: The choice of solvent can have a profound impact on enantioselectivity. For enzymatic resolutions, non-polar solvents like n-hexane are often preferred.[2][10] For hydrogenations, protic solvents (C1-C4 alcohols) can lead to higher activity than aprotic or apolar solvents.[11] The solvent's ability to form hydrogen bonds can influence the transition state, thereby affecting selectivity.[12]

  • Catalyst/Enzyme Choice: The chiral ligand in a metal catalyst or the specific type of enzyme is fundamental. If optimization fails, screen different catalysts or enzymes. For instance, lipases from Candida antarctica (e.g., Novozym 435) and Burkholderia cepacia are known to be highly effective.[10]

  • Reaction Time: For kinetic resolutions, it is crucial to stop the reaction at the optimal point (typically near 50% conversion) to maximize the ee% of both the product and the remaining substrate.[13] Monitor the reaction progress using chiral HPLC.

  • Additives/Co-solvents: In some biocatalytic systems, the addition of co-solvents or ionic liquids can enhance enantioselectivity.[10][14] For certain borane reductions, additives like BF3-THF can deactivate stabilizers and improve ee%.[15]

G start Low Enantiomeric Excess (ee%) Detected temp Adjust Temperature (Typically Lower) start->temp Critical Factor solvent Change Solvent System (e.g., Hexane, Toluene, Alcohols) temp->solvent If no improvement catalyst Screen Different Catalysts or Enzymes solvent->catalyst If still low time Optimize Reaction Time (Monitor via Chiral HPLC) catalyst->time For optimal catalyst additives Investigate Additives or Co-solvents time->additives For further refinement check Re-evaluate ee% additives->check success High ee% Achieved check->success Yes fail Problem Persists: Consult Literature for Alternative Methods check->fail No G center Enantioselectivity (ee%) temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst/Enzyme Choice catalyst->center time Reaction Time time->center purity Reagent Purity purity->center concentration Substrate/ Catalyst Conc. concentration->center

References

Technical Support Center: Dehydration of 1-Phenylethanol to Styrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts formed during the dehydration of 1-phenylethanol to styrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the dehydration of this compound to styrene?

A1: The most common byproducts are α-methylbenzyl ether (AME), which exists as meso and racemic stereoisomers, and styrene dimers.[1][2] Under more strenuous conditions, the formation of heavier oligomers and polymers can also occur.[1]

Q2: What is the general mechanism for the formation of these byproducts?

A2: The dehydration of this compound typically proceeds through an E1 (elimination, unimolecular) type mechanism, which involves the formation of a carbocation intermediate. Byproducts are primarily formed through competing SN1 (substitution, nucleophilic, unimolecular) type side reactions.[1]

  • α-Methylbenzyl Ether (AME) Formation: Unreacted this compound can act as a nucleophile and attack the carbocation intermediate, leading to the formation of AME.[1]

  • Styrene Dimer Formation: The desired product, styrene, can also act as a nucleophile and attack the carbocation intermediate, resulting in the formation of a styrene dimer.[1]

Q3: How do reaction conditions influence the formation of byproducts?

A3: Reaction conditions play a crucial role in determining the selectivity of the reaction. Key factors include:

  • Substrate Concentration: At higher concentrations of this compound, the formation of byproducts such as AME and styrene dimer is often more pronounced.[2][3] Lowering the initial concentration of the alcohol can favor the formation of styrene.[2]

  • Catalyst Type: The choice of catalyst significantly impacts selectivity. Different catalysts, such as homogeneous metal complexes (e.g., iron(II) or copper(II) complexes), solid acids like zeolites (e.g., H-ZSM-5), or acidic resins (e.g., Amberlyst-15), will exhibit different activities and selectivities towards styrene.[1][4]

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 120-170°C.[1] Temperature can affect the rates of both the desired dehydration and the side reactions.

Troubleshooting Guide

Problem 1: Low yield of styrene and high formation of α-methylbenzyl ether (AME).

Possible Cause Suggested Solution
High initial concentration of this compound.Decrease the initial concentration of this compound in the reaction mixture.[2]
The catalyst favors intermolecular etherification.Consider using a catalyst with shape-selective properties, such as certain zeolites, which can sterically hinder the formation of the bulkier AME molecule within its pores.
Reaction time is not optimized.Monitor the reaction progress over time. In some systems, AME may form initially and then be slowly converted back to styrene.[2]

Problem 2: Significant formation of styrene dimers and other heavy byproducts.

Possible Cause Suggested Solution
High concentration of styrene product in the reactor.If using a batch reactor, consider reducing the reaction time to minimize the contact time between styrene and the carbocation intermediate. For continuous processes, efficient removal of styrene from the reaction zone can suppress dimer formation.
Diffusion limitations within a porous catalyst.The formation of heavy byproducts can be enhanced by diffusion resistance within the catalyst pores.[5] Using a catalyst with a more open pore structure or smaller particle size may help.
High reaction temperature.While higher temperatures can increase the reaction rate, they may also promote polymerization. Optimize the temperature to balance the rate of styrene formation and the suppression of side reactions.

Problem 3: Catalyst deactivation.

Possible Cause Suggested Solution
Fouling of the catalyst by heavy byproducts.For solid catalysts like zeolites, deactivation can often be reversed by calcination to burn off the deposited organic residues.[5]
Presence of impurities in the feed.Ensure the this compound starting material is of high purity, as impurities can poison the catalyst.

Data Presentation

The following tables summarize quantitative data on the impact of reaction conditions on product distribution.

Table 1: Effect of this compound Concentration on Product Distribution Using a Copper(II) Catalyst [2][3]

This compound Concentration (M)Styrene Yield (%)α-Methylbenzyl Ether (AME) Yield (%)Styrene Dimer Yield (%)
4.522Dominant ProductDominant Product
2.078Not ReportedNot Reported
0.8385<110.5

Reaction Conditions: 1 mol% catalyst, Toluene, 120°C, 24 h.

Experimental Protocols

Protocol 1: Dehydration of this compound using a Homogeneous Copper(II) Catalyst [2]

Materials:

  • This compound

  • [Cu(mesoFOX-L1)(MeCN)][OTf]2 catalyst

  • Toluene (anhydrous)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating and stirring apparatus (e.g., heating mantle with stir bar)

Procedure:

  • In a clean, dry reaction vessel, dissolve the desired amount of the Copper(II) catalyst in anhydrous toluene.

  • Add this compound to the reaction vessel to achieve the desired substrate concentration (e.g., 0.83 M).

  • Seal the reaction vessel or equip it with a condenser.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain the reaction at this temperature for the desired time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture can be analyzed by methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and product distribution.

Visualizations

Byproduct_Formation_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate - H2O Styrene Styrene Carbocation Intermediate->Styrene - H+ α-Methylbenzyl Ether (AME) α-Methylbenzyl Ether (AME) Carbocation Intermediate->α-Methylbenzyl Ether (AME) + this compound - H+ Styrene Dimer Styrene Dimer Carbocation Intermediate->Styrene Dimer + Styrene - H+

Caption: Reaction pathway for the dehydration of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Low Styrene Yield HighAME High AME? Start->HighAME HighDimer High Dimer/Polymers? HighAME->HighDimer No ReduceConc Reduce [this compound] HighAME->ReduceConc Yes CatalystDeactivation Catalyst Deactivation? HighDimer->CatalystDeactivation No ReduceStyreneConc Improve Styrene Removal HighDimer->ReduceStyreneConc Yes RegenerateCatalyst Regenerate Catalyst CatalystDeactivation->RegenerateCatalyst Yes CheckFeedPurity Check Feed Purity CatalystDeactivation->CheckFeedPurity No OptimizeCatalyst Change/Optimize Catalyst ReduceConc->OptimizeCatalyst OptimizeTime Optimize Reaction Time OptimizeCatalyst->OptimizeTime OptimizeTemp Optimize Temperature ReduceStyreneConc->OptimizeTemp

Caption: Troubleshooting workflow for addressing low styrene yield in this compound dehydration.

References

Technical Support Center: Optimizing Lipase-Catalyzed Resolution of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed resolution of 1-phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the conversion rate of my reaction significantly lower than 50%?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Conditions Optimize parameters such as temperature, reaction time, and substrate concentration. A study using Novozyme 435 found optimal conditions to be a substrate concentration of 240 mM at 42°C for 75 minutes.[1][2][3]
Enzyme Inhibition or Deactivation The chosen organic solvent may be deactivating the lipase. Polar solvents can strip essential water from the enzyme's surface, leading to reduced activity.[4] Consider switching to a non-polar solvent like n-hexane, which has been shown to positively affect enzyme activity.[2] Additionally, high concentrations of some substrates or products can inhibit the enzyme.
Poor Acyl Donor Reactivity The choice of acyl donor is crucial. Vinyl acetate is often preferred as it leads to an irreversible reaction, driving the equilibrium towards product formation.[2] If using a different acyl donor, consider its reactivity and potential for reversible reactions.
Insufficient Enzyme Loading The amount of biocatalyst may be too low. Increase the enzyme concentration incrementally. For Novozyme 435, an optimal loading of 11 mg/mL has been reported.[1][2][3]
Mass Transfer Limitations Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. Ensure sufficient stirring, but avoid excessively high rates that could damage the enzyme support structure.[5]

Question 2: Why is the enantioselectivity (e.e. of product or remaining substrate) of my resolution low?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Lipase Selection Not all lipases exhibit high enantioselectivity for this compound. Lipases such as Candida antarctica lipase B (Novozyme 435) and those from Pseudomonas cepacia are known for their high selectivity towards the (R)-enantiomer.[6][7] It is recommended to screen several commercially available lipases.
Suboptimal Temperature Temperature can significantly influence enantioselectivity. While higher temperatures may increase the reaction rate, they can negatively impact selectivity. It is crucial to determine the optimal temperature for the specific lipase being used. For instance, a study with a mycelium-bound lipase from Aspergillus oryzae found the optimal temperature to be 30°C.[8]
Nature of the Organic Solvent The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity.[4][9][10][11][12] Hydrophobic solvents like n-hexane or isooctane generally favor high enantioselectivity.[2][7] The presence of polar organic solvents can sometimes alter selectivity, but often at the cost of reaction rate.[4]
Reaction has Proceeded Beyond 50% Conversion For a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Pushing the reaction beyond this point will result in the acylation of the less-reactive enantiomer, thereby decreasing the enantiomeric excess of both the product and the remaining substrate. Monitor the reaction progress over time to stop it at the optimal point.

Frequently Asked Questions (FAQs)

What is the theoretical maximum yield for a kinetic resolution?

The main drawback of kinetic resolution is that the maximum conversion is 50%, as one enantiomer reacts more quickly than the other.[13] To overcome this, a dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of up to 100%.[13]

Which lipases are commonly used for the resolution of this compound?

Several lipases have been successfully used, with a notable preference for those that selectively acylate the (R)-enantiomer. Commonly used lipases include:

  • Candida antarctica lipase B (often immobilized, e.g., Novozyme 435)[1][2][3][13]

  • Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia)[6][7][14]

  • Lipase from Aspergillus oryzae[8]

  • Lipase from Candida rugosa has also been investigated, though in some cases it has shown lower stereoselectivity for this substrate.[14]

What are the most effective acyl donors for this reaction?

Vinyl acetate is a widely used and effective acyl donor because it results in an irreversible transesterification reaction.[2][14] This is due to the tautomerization of the resulting vinyl alcohol to acetaldehyde. Isopropenyl acetate is another effective acyl donor.[6]

How does the choice of solvent impact the reaction?

The solvent plays a critical role in lipase-catalyzed reactions. Non-polar, hydrophobic solvents like n-hexane, cyclohexane, and isooctane are generally preferred as they tend to maintain the enzyme's active conformation and can lead to higher activity and enantioselectivity.[2][4][5][15] Polar organic solvents can sometimes lead to a decrease or complete loss of lipase activity by stripping the essential water layer from the enzyme's surface.[4] However, in some cases, low concentrations of certain polar solvents like DMSO have been shown to increase activity.[10][11]

What analytical methods are used to determine the success of the resolution?

The most common methods for determining the enantiomeric excess (e.e.) of the product and the unreacted substrate are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2][16][17] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[18]

Data Presentation

Table 1: Optimized Reaction Parameters for Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol

LipaseSubstrate Conc. (mM)Acyl DonorMolar Ratio (Acyl Donor:Substrate)SolventTemp. (°C)Biocatalyst Loading (mg/mL)Reaction TimeConversion (%)Substrate e.e. (%)Ref.
Novozyme 435240Vinyl Acetate3:1n-Hexane421175 min~50100[1][2][3]
B. cenocepacia200Vinyl Acetate4.7:1Not specified53.42018.6 hNot specified99.22[2]
Cutinase (Fusarium sp.)200Vinyl AcetateNot specifiedHexane4013.318 h4885[2]
Mycelium-bound A. oryzaeUp to 1400Vinyl Acetate1:1Methyl tert-butyl ether3060 g/LNot specified>46>99 (product)[8]

Experimental Protocols

1. General Protocol for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is a general guideline based on common literature procedures.[2][13] Optimization will be required for specific lipases and reaction conditions.

  • Reaction Setup: To a sealed glass reactor (e.g., 25 mL), add a solution of (R,S)-1-phenylethanol in the chosen organic solvent (e.g., n-hexane).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the lipase (e.g., Novozyme 435).

  • Incubation: Place the reactor in a temperature-controlled shaker or on a magnetic stirrer and incubate at the desired temperature with constant agitation for the specified reaction time.

  • Reaction Quenching: After the desired time, stop the reaction by filtering off the enzyme (especially if it is immobilized).

  • Sample Preparation for Analysis: Evaporate the solvent from the filtrate under vacuum. The residue, containing the product ester and unreacted alcohol, can then be dissolved in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

2. Protocol for HPLC Analysis of Enantiomeric Excess

This is a representative protocol; the specific column and mobile phase composition may need to be optimized.[2]

  • HPLC System: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OB).

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (e.g., 95:5 v/v).

  • Flow Rate: Set a constant flow rate (e.g., 0.9 mL/min).

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • Injection: Inject a small volume of the prepared sample (e.g., 10 µL).

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times (which should be determined using standards). Calculate the enantiomeric excess (e.e.) using the peak areas:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Analysis cluster_results Results racemic_alcohol Racemic this compound reaction_vessel Reaction Vessel (Temperature & Stirring Controlled) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_vessel filtration Filtration to Remove Lipase reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation analysis Chiral HPLC/GC Analysis evaporation->analysis conversion Calculate Conversion analysis->conversion ee Determine Enantiomeric Excess (e.e.) analysis->ee

Caption: Experimental workflow for the lipase-catalyzed resolution of this compound.

Troubleshooting_Workflow cluster_conversion_issues Low Conversion Troubleshooting cluster_ee_issues Low Enantioselectivity Troubleshooting start Experiment Start check_conversion Is Conversion < 50%? start->check_conversion check_ee Is Enantioselectivity (e.e.) Low? check_conversion->check_ee No optimize_conditions Optimize Temp, Time, Concentrations check_conversion->optimize_conditions Yes screen_lipases Screen Different Lipases check_ee->screen_lipases Yes success Successful Resolution check_ee->success No check_enzyme_activity Check for Enzyme Inhibition/Deactivation optimize_conditions->check_enzyme_activity change_solvent Switch to a Non-polar Solvent check_enzyme_activity->change_solvent increase_enzyme Increase Biocatalyst Loading change_solvent->increase_enzyme check_mixing Ensure Adequate Stirring increase_enzyme->check_mixing end End check_mixing->end optimize_temp_ee Optimize Temperature for Selectivity screen_lipases->optimize_temp_ee change_solvent_ee Test Different Organic Solvents optimize_temp_ee->change_solvent_ee monitor_reaction Monitor Reaction to Avoid >50% Conversion change_solvent_ee->monitor_reaction monitor_reaction->end

Caption: Troubleshooting decision tree for optimizing lipase-catalyzed resolution.

References

Technical Support Center: 1-Phenylethanol Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-phenylethanol distillation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my distillate coming over at a lower/higher temperature than expected?

A1: This issue can be caused by several factors:

  • Inaccurate Pressure Reading: The boiling point of this compound is highly dependent on the pressure. Ensure your vacuum gauge is calibrated and accurately reflects the pressure at the distillation head. Pressure fluctuations during the distillation will cause the boiling temperature to change.[1]

  • System Leaks: A leak in your distillation setup will result in a higher-than-intended pressure, causing the this compound to boil at a higher temperature. Check all joints and connections for a proper seal.[2]

  • Presence of Impurities: Volatile impurities will cause the distillation to begin at a lower temperature. If the temperature fails to stabilize, it often indicates a mixture of components is co-distilling.

  • Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[3]

Q2: I'm not collecting any distillate, or the distillation rate is extremely slow. What's wrong?

A2: A lack of distillate is a common issue with several potential causes:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to overcome heat loss to the surroundings and bring the liquid to a boil under vacuum.

  • Excessive Heat Loss: Distillation columns, especially the fractionating section, can lose a significant amount of heat to the environment, particularly in a fume hood. This can cause vapor to condense and fall back into the pot before reaching the condenser. Insulating the distillation head and column with glass wool or aluminum foil can significantly improve performance.[3]

  • A Major Vacuum Leak: A significant leak will prevent the system from reaching a low enough pressure for the this compound to boil at the temperature you are applying.

  • Condenser Issues: Ensure that cooling water is flowing through the condenser from the bottom inlet to the top outlet for maximum efficiency.[2]

Q3: My purified this compound has a "styrene" smell and the yield is low. How can I prevent this?

A3: The smell of styrene indicates that your this compound is decomposing via dehydration. This is a common side reaction, especially at elevated temperatures.

  • Reduce the Distillation Temperature: The primary way to prevent dehydration is to distill at a lower temperature. This is achieved by using a better vacuum (lower pressure). The industrial dehydration process is often carried out at temperatures around 300°C, but it can occur at lower temperatures as well.[4]

  • Avoid Acidic Contamination: Traces of acid can catalyze the dehydration of this compound to styrene.[5][6] Ensure your glassware is clean and that no acidic impurities are present in your crude material. If necessary, a mild basic wash of the crude product can be performed before drying and distillation.

Q4: I am having trouble separating this compound from acetophenone. Why is the separation so poor?

A4: Acetophenone and this compound have very close boiling points (a difference of only 1.6°C at atmospheric pressure), making them difficult to separate by standard distillation.[7]

  • Use a Fractionating Column: A simple distillation setup is inadequate for this separation. A fractionating column (e.g., Vigreux or packed column) is necessary to achieve the multiple vaporization-condensation cycles (theoretical plates) required.[8]

  • Increase Reflux Ratio: Slowing down the distillation rate (taking off distillate at a slower rate) increases the reflux ratio and allows for better separation.

  • Extractive Distillation: For very difficult separations, industrial processes may use extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components.[7]

Q5: The liquid in my distillation flask is bumping violently.

A5: Bumping occurs when the liquid becomes superheated and boils in a sudden burst rather than smoothly.

  • Use a Magnetic Stir Bar: The most effective way to ensure smooth boiling is to use a magnetic stir bar and stir plate. The stirring action creates nucleation sites for bubbles to form.

  • Boiling Chips: If stirring is not possible, add fresh boiling chips to the flask before you begin heating. Never add boiling chips to a hot liquid , as this can cause violent, explosive boiling.

Quantitative Data

The boiling point of this compound is highly sensitive to pressure. Distilling under a vacuum is the standard method to purify this compound without causing thermal decomposition.

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
745204
2098
11153
1088-89

Data sourced from multiple chemical suppliers and databases.[9][10]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard laboratory procedure for the purification of crude this compound.

1. Preparation:

  • Ensure the crude this compound is dry. If it contains water, dry it over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, and then filter.
  • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Use a round-bottom flask of an appropriate size (ideally, it should be 1/2 to 2/3 full).
  • Add a magnetic stir bar to the distillation flask.
  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[2]

2. Distillation Procedure:

  • Begin stirring the crude this compound.
  • Turn on the cooling water to the condenser.
  • Slowly and carefully apply the vacuum. The pressure should drop to your target level (e.g., 10-20 mmHg).
  • Once the target pressure is stable, begin to gently heat the distillation flask using a heating mantle.
  • Observe the liquid for smooth boiling. As the vapor rises, you will see a condensation ring move up the distillation head.
  • The temperature on the thermometer will rise and then stabilize as the first fraction begins to distill. If there are low-boiling impurities, collect this "forerun" in a separate receiving flask.
  • When the temperature stabilizes at the expected boiling point for this compound at your operating pressure (see Table 1), switch to a clean receiving flask to collect the main product fraction.
  • Continue distillation at a slow, steady rate (e.g., 1-2 drops per second) until most of the liquid has been distilled.
  • Do not distill to dryness. Stop the distillation when a small amount of residue is left in the flask to prevent the formation of potentially explosive peroxides.[2]

3. Shutdown:

  • Remove the heating mantle and allow the system to cool down.
  • Slowly and carefully vent the system to release the vacuum.
  • Turn off the vacuum pump and the condenser water.
  • Disassemble the glassware once it has returned to room temperature.

Visualizations

G start Start: Distillation Issue check_distillate Is any distillate collecting? start->check_distillate check_temp Is the boiling temperature correct? check_distillate->check_temp Yes check_leaks Check for vacuum leaks. Are all joints sealed? check_distillate->check_leaks No check_heat Is heating sufficient? Is the column insulated? check_distillate->check_heat No check_condenser Is condenser water flowing bottom-to-top? check_distillate->check_condenser No check_purity Is the product pure? (e.g., correct refractive index, no styrene odor) check_temp->check_purity Yes check_pressure Verify vacuum gauge reading. Is pressure stable? check_temp->check_pressure No check_thermometer Check thermometer placement. Bulb below sidearm? check_temp->check_thermometer No check_decomp Smells of styrene? -> Dehydration is occurring. check_purity->check_decomp No check_separation Contaminated with starting material? (e.g., Acetophenone) check_purity->check_separation No end_node Problem Solved check_purity->end_node Yes no_distillate_group No Distillate check_leaks->end_node check_heat->end_node check_condenser->end_node incorrect_temp_group Incorrect Temperature check_pressure->end_node check_thermometer->end_node impure_product_group Impure Product solve_decomp Solution: 1. Use a lower pressure (better vacuum). 2. Reduce pot temperature. 3. Ensure no acid contamination. check_decomp->solve_decomp solve_decomp->end_node solve_separation Solution: 1. Use a fractionating column. 2. Slow down distillation rate (increase reflux). check_separation->solve_separation solve_separation->end_node

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Synthesis of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylethanol. Our focus is to address common side reactions and provide actionable solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the Grignard reaction and the reduction of acetophenone. The Grignard reaction typically involves the reaction of phenylmagnesium bromide with acetaldehyde or methylmagnesium bromide with benzaldehyde. The reduction of acetophenone is commonly achieved using reducing agents like sodium borohydride or through catalytic hydrogenation.

Q2: What is the primary side product in the Grignard synthesis of this compound?

A2: The most significant side product in the Grignard synthesis is biphenyl.[1][2][3] It is formed from the coupling of the phenyl Grignard reagent with unreacted bromobenzene.[3]

Q3: What is the major side reaction to be aware of when synthesizing this compound by the reduction of acetophenone?

A3: The primary side reaction is the dehydration of the this compound product to form styrene.[4] This is particularly favored under acidic conditions and at elevated temperatures.

Q4: How can I purify this compound from the common side products?

A4: For the Grignard synthesis, biphenyl can be removed from the crude product by recrystallization or by trituration with a non-polar solvent like petroleum ether, in which biphenyl is soluble while this compound is not.[5] For the reduction of acetophenone, if styrene is formed, careful distillation under reduced pressure is typically employed to separate the this compound from the lower-boiling styrene.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Grignard Synthesis of this compound

Problem 1: Low yield of this compound and a significant amount of benzene byproduct.

  • Question: My Grignard reaction has a low yield, and I've identified benzene as a major byproduct. What is the likely cause?

  • Answer: The presence of benzene indicates that the Grignard reagent is being quenched by a proton source. The most common culprit is residual water in the glassware, solvent, or starting materials. Grignard reagents are strong bases and will readily react with water to form the corresponding alkane (in this case, benzene).

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably in an oven at >100°C for several hours and cooled in a desiccator before use.

      • Use Anhydrous Solvents: Use freshly opened anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

      • Dry Starting Materials: Ensure that the bromobenzene and acetaldehyde/benzaldehyde are free of water.

Problem 2: Formation of a significant amount of a white, crystalline solid identified as biphenyl.

  • Question: My crude product contains a substantial amount of biphenyl. How can I minimize its formation?

  • Answer: Biphenyl formation is a common side reaction in the preparation of phenylmagnesium bromide. It is favored by higher temperatures and a high concentration of bromobenzene.[1][3]

    • Troubleshooting Steps:

      • Control the Rate of Addition: Add the bromobenzene solution to the magnesium turnings slowly and dropwise to maintain a gentle reflux. A rapid addition can lead to localized high concentrations of bromobenzene and an uncontrolled exotherm, promoting biphenyl formation.[1]

      • Maintain a Low Temperature: While the reaction is exothermic, excessive heating should be avoided. If the reaction becomes too vigorous, it can be moderated by cooling the flask in an ice bath.[1]

      • Use Fresh Magnesium: The surface of the magnesium turnings should be shiny. An oxidized surface can hinder the initiation of the Grignard reaction, leading to an accumulation of bromobenzene.

Reduction of Acetophenone to this compound

Problem 1: The product is contaminated with a significant amount of styrene.

  • Question: My final product shows a significant peak for styrene in the GC-MS analysis. How can I prevent this?

  • Answer: The formation of styrene is due to the acid-catalyzed or heat-induced dehydration of this compound. This is a common issue, especially during the workup or purification steps.

    • Troubleshooting Steps:

      • Neutral or Basic Workup: During the workup of reactions involving metal hydrides (like NaBH4), avoid using strong acids to quench the reaction if possible. A saturated ammonium chloride solution is a milder alternative. If an acid is necessary, it should be added at a low temperature and the exposure time should be minimized.

      • Avoid High Temperatures During Purification: When purifying by distillation, use a vacuum to lower the boiling point of this compound. This minimizes the thermal stress on the molecule and reduces the likelihood of dehydration.

      • Use a Mild Reducing Agent: For the reduction itself, sodium borohydride is generally mild. However, ensure the reaction conditions are not acidic.

Problem 2: The reduction of acetophenone is incomplete, resulting in a low yield.

  • Question: I am observing a significant amount of unreacted acetophenone in my crude product. What could be the reason?

  • Answer: Incomplete reduction can be due to several factors, including the quality of the reducing agent, insufficient stoichiometry, or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Check the Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH4 or test the activity of the existing batch.

      • Ensure Sufficient Molar Ratio: While the theoretical stoichiometry of NaBH4 to acetophenone is 1:4, it is common practice to use a slight excess of the reducing agent to ensure complete conversion.

      • Optimize Reaction Time and Temperature: While the reduction is often rapid, ensure the reaction has been stirred for a sufficient amount of time. The reaction is typically run at room temperature or below.

Data Presentation

Table 1: Influence of Reaction Conditions on Biphenyl Formation in Grignard Synthesis

ParameterCondition ACondition BBiphenyl Yield (%)Reference
Temperature Reflux (34°C in Ether)0°CLower at 0°C[1]
Addition Rate of Bromobenzene Rapid (bulk addition)Slow (dropwise)Lower with slow addition[1]
Concentration of Bromobenzene HighLow (dilute)Lower in dilute conditions[3]

Table 2: Influence of Workup Conditions on Styrene Formation from this compound

ParameterCondition ACondition BStyrene Yield (%)Reference
Workup pH Acidic (e.g., HCl)Neutral/Mildly Basic (e.g., NH4Cl, NaHCO3)Lower with neutral/basic workup[4]
Distillation Pressure Atmospheric Pressure (~204°C)Vacuum (e.g., 10 mmHg, ~97°C)Lower under vacuum[4]
Catalyst (Dehydration Study) Amberlyst-15 (acidic resin)NoneUp to 95% with catalyst[6]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with stirring.

  • Workup: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the ether layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the ether by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Protocol 2: Reduction of Acetophenone with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve sodium borohydride in ethanol. Cool the solution in an ice bath.

  • Addition of Acetophenone: Add acetophenone dropwise to the stirred solution of sodium borohydride, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Slowly add dilute hydrochloric acid to quench the reaction and neutralize the mixture (perform in a fume hood due to hydrogen evolution). Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualization

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Dry Glassware mg_iodine Mg + I2 dry_glassware->mg_iodine anhydrous_solvent Anhydrous Solvent add_bromobenzene Add Bromobenzene in Ether (slowly) anhydrous_solvent->add_bromobenzene mg_iodine->add_bromobenzene form_grignard Phenylmagnesium Bromide Formation add_bromobenzene->form_grignard cool_reaction Cool to 0°C form_grignard->cool_reaction add_acetaldehyde Add Acetaldehyde in Ether cool_reaction->add_acetaldehyde main_reaction Reaction to form Alkoxide add_acetaldehyde->main_reaction quench Quench with sat. NH4Cl main_reaction->quench extract Extract with Ether quench->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Ether dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

reduction_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve_nabh4 Dissolve NaBH4 in Ethanol cool_solution Cool to 0°C dissolve_nabh4->cool_solution add_acetophenone Add Acetophenone (dropwise) cool_solution->add_acetophenone stir_rt Stir at Room Temp add_acetophenone->stir_rt quench_acid Quench with dilute HCl stir_rt->quench_acid extract_ether Extract with Ether quench_acid->extract_ether wash Wash with NaHCO3 and Brine extract_ether->wash dry_sulfate Dry over Na2SO4 wash->dry_sulfate evaporate_solvent Evaporate Ether dry_sulfate->evaporate_solvent vac_distill Vacuum Distillation evaporate_solvent->vac_distill final_product This compound vac_distill->final_product

Caption: Experimental workflow for the reduction of acetophenone to this compound.

side_reactions cluster_grignard Grignard Synthesis Side Reactions cluster_reduction Acetophenone Reduction Side Reactions PhMgBr Phenylmagnesium Bromide Biphenyl Biphenyl PhMgBr->Biphenyl + Bromobenzene Benzene Benzene PhMgBr->Benzene + H2O PhBr Bromobenzene PhBr->Biphenyl H2O Water H2O->Benzene Phenylethanol This compound Styrene Styrene Phenylethanol->Styrene - H2O H_plus Acid (H+) / Heat H_plus->Styrene

Caption: Common side reactions in the synthesis of this compound.

References

Suppression of racemization during 1-Phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in suppressing racemization during the synthesis of 1-Phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of racemization during the synthesis of this compound?

Racemization, the process of converting an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), can be a significant challenge. Key sources include:

  • Harsh Reaction Conditions: High temperatures or extended reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as carbocations or enolates, which can then be protonated non-selectively to form a racemic mixture.[1]

  • Work-up and Purification: Aqueous work-ups involving strong acids or bases can induce racemization of the final product.[1] Similarly, purification methods like chromatography on acidic silica gel can cause racemization of sensitive chiral alcohols.[1]

Q2: How can I minimize racemization during the reaction work-up and purification?

To preserve the stereochemical integrity of your this compound product, consider the following during work-up and purification:

  • Use Mild Acids/Bases: When a pH adjustment is necessary, opt for milder acids (e.g., saturated ammonium chloride solution) or bases (e.g., saturated sodium bicarbonate solution) instead of strong ones.

  • Neutralize Silica Gel: If using silica gel for chromatography, it can be neutralized by pre-treating it with a solution of a non-nucleophilic base, like triethylamine, in the eluent.

  • Alternative Purification Methods: Consider alternative purification techniques such as distillation or recrystallization if applicable, which are generally less likely to cause racemization than chromatography on acidic stationary phases.

Q3: What are the most effective methods for synthesizing enantiomerically pure this compound?

Several highly effective methods exist for the enantioselective synthesis of this compound:

  • Asymmetric Reduction of Acetophenone: This is a widely used approach involving the reduction of the prochiral ketone, acetophenone.

    • Chiral Borane Reagents: Reagents like (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride) are highly effective for producing (R)-1-phenylethanol with high enantioselectivity.[2]

    • Catalytic Systems: The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with borane, is a powerful and versatile method for producing chiral secondary alcohols.[3]

    • Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium with chiral ligands (e.g., Noyori catalysts), can achieve excellent enantioselectivity (>99% ee) in the hydrogenation of acetophenone.[4]

  • Enzymatic Kinetic Resolution: This method involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of racemic this compound.[5][6] The unreacted enantiomer can then be isolated in high enantiomeric purity.

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines the enzymatic kinetic resolution with an in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer.[7][8] This is often achieved using a combination of a lipase and a metal catalyst.[7]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.[9] For enzymatic resolutions, ensure the temperature is within the optimal range for the specific lipase used.[6]
Impure Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Water and other impurities can poison catalysts and interfere with stereoselective transformations.[9]
Incorrect Catalyst or Reagent Stoichiometry Carefully control the stoichiometry of the chiral catalyst or reagent relative to the substrate. For catalytic reactions, the catalyst loading can impact enantioselectivity.[9]
Racemization During Reaction or Work-up Avoid harsh acidic or basic conditions and prolonged high temperatures.[1] During work-up, use mild buffers and consider neutralizing chromatographic supports.
Inappropriate Acyl Donor (for Enzymatic Resolution) Vinyl acetate is a commonly used and effective acyl donor as it drives the reaction forward by tautomerizing to acetaldehyde, making the reaction essentially irreversible.[5][6]
Problem 2: Low Reaction Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained for oxygen- and moisture-sensitive catalysts.[3] Impurities in the substrate or solvent can also lead to catalyst deactivation.[9]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous reactions involving immobilized enzymes or solid catalysts.[6]
Low Hydrogen Pressure (for Asymmetric Hydrogenation) Maintain the recommended hydrogen pressure throughout the reaction. For some systems, increasing the pressure can improve the conversion rate.[9]

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis of this compound
Method Chiral Source Typical Substrate Typical Product Reported Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Asymmetric Reduction(-)-DIP-ChlorideAcetophenone(R)-1-PhenylethanolHighStoichiometric use of chiral reagent.Requires stoichiometric amounts of the chiral reagent.
CBS Reduction(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol derived oxazaborolidineAcetophenone(R)-1-PhenylethanolHighCatalytic, high ee.Requires careful handling of borane reagents.
Asymmetric HydrogenationNoyori Ru-catalystAcetophenone(R)- or (S)-1-Phenylethanol>99%[4]Highly efficient, atom economical.Requires high-pressure hydrogen gas.
Enzymatic Kinetic ResolutionLipase (e.g., Novozyme 435)(R,S)-1-Phenylethanol(S)-1-Phenylethanol & (R)-1-Phenylethyl acetateUp to 100% for the substrate[6]Mild conditions, high selectivity.Maximum 50% yield of the desired enantiomer.
Dynamic Kinetic ResolutionLipase + Racemization Catalyst (e.g., Niobium salts)(R,S)-1-Phenylethanol(R)-1-Phenylethyl acetate85%[10]Theoretical yield up to 100%.Requires compatibility between the enzyme and the racemization catalyst.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride

This protocol is based on the use of (-)-B-Chlorodiisopinocampheylborane for the synthesis of (R)-1-phenylethanol.[2]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of (-)-DIP-Chloride in an appropriate anhydrous solvent (e.g., THF).

  • Cooling: Cool the flask to the recommended temperature (typically -25 °C to 0 °C) in a cooling bath.

  • Substrate Addition: Slowly add a solution of acetophenone in the same anhydrous solvent to the stirred solution of (-)-DIP-Chloride.

  • Reaction: Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by TLC or GC.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent, such as diethanolamine, to decompose the borane complex.

  • Work-up: Perform an appropriate aqueous work-up, such as extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched (R)-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the oxazaborolidine catalyst for the reduction of acetophenone.[3]

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.) in anhydrous THF.

  • Borane Addition: Add trimethylborate (0.055 equiv.) and stir the solution at room temperature for 30 minutes. Then, add a 1 M solution of borane-THF complex (1 equiv.).

  • Substrate Addition: Slowly add a solution of acetophenone (1 equiv.) in anhydrous THF to the catalyst mixture over at least 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Quenching and Work-up: Carefully quench the reaction with methanol, followed by an aqueous work-up and extraction with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol utilizes Novozyme 435 for the kinetic resolution of racemic this compound.[6]

  • Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in a suitable organic solvent (e.g., n-hexane).

  • Reagent Addition: Add vinyl acetate (e.g., 3 equivalents) and the immobilized lipase, Novozyme 435 (e.g., 11 mg/mL).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes).

  • Monitoring: Monitor the reaction for the desired conversion (ideally close to 50%) by taking aliquots and analyzing them by GC or HPLC.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

  • Separation and Purification: Separate the resulting (R)-1-phenylethyl acetate from the unreacted (S)-1-phenylethanol by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the ester product by chiral HPLC.

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dried Glassware under Inert Atmosphere reagents Add Chiral Catalyst/Reagent and Anhydrous Solvent start->reagents cool Cool to Reaction Temperature reagents->cool add_substrate Slowly Add Acetophenone cool->add_substrate react Stir for Specified Time add_substrate->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analyze Determine Enantiomeric Excess (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for asymmetric reduction of acetophenone.

CBS_Reduction_Mechanism catalyst Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BH3) borane->complex transition_state Six-membered Transition State complex->transition_state Coordination of Ketone acetophenone Acetophenone acetophenone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product Chiral this compound product_complex->product Release regenerated_catalyst Regenerated Catalyst product_complex->regenerated_catalyst Regeneration

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Enzymatic_Kinetic_Resolution cluster_products Reaction Products racemate (R,S)-1-Phenylethanol lipase Lipase (e.g., Novozyme 435) + Acyl Donor (Vinyl Acetate) racemate->lipase ester (R)-1-Phenylethyl Acetate lipase->ester Selective Acylation alcohol (S)-1-Phenylethanol (unreacted) lipase->alcohol No Reaction

Caption: Principle of enzymatic kinetic resolution of this compound.

References

Technical Support Center: Optimizing Solvent Systems for Enzymatic Resolution of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of 1-phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of this compound, with a focus on optimizing solvent systems.

Question: Why is my enantioselectivity (E-value) or enantiomeric excess (ee) low?

Answer:

Low enantioselectivity is a frequent challenge and can be influenced by several factors, primarily the choice of solvent and enzyme hydration level.

  • Inappropriate Solvent Polarity: The polarity of the organic solvent significantly impacts enzyme conformation and, consequently, its enantioselectivity.

    • Issue: Highly polar solvents can strip essential water from the enzyme's hydration layer, leading to denaturation and reduced activity or selectivity.[1] Conversely, very nonpolar solvents might make the enzyme too rigid, which can also affect its performance.[1]

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like n-hexane, n-heptane, and diisopropyl ether are often effective for lipase-catalyzed resolutions.[2]

      • Two-Phase Systems: Consider a two-phase system, such as combining an organic solvent (e.g., n-heptane) with an ionic liquid (e.g., [EMIM][BF4]).[2][3] This can enhance enantioselectivity by providing a more favorable microenvironment for the enzyme.[2][3]

      • Solvent Mixtures: Experiment with mixtures of solvents to fine-tune the polarity of the reaction medium.

  • Sub-optimal Water Activity: The amount of water in the system is critical for enzyme activity in non-aqueous media.

    • Issue: Too little water can lead to an inactive, rigid enzyme structure, while too much water can promote unwanted hydrolysis of the acyl donor or product ester.

    • Solution: Control the water activity of the system. This can be achieved by adding a specific amount of buffer to the reaction medium or by using salt hydrates to maintain a constant water activity.

Question: Why is my reaction rate or conversion low?

Answer:

Low reaction rates can be attributed to enzyme inhibition, poor substrate solubility, or mass transfer limitations.

  • Enzyme Inhibition or Deactivation:

    • Issue: Certain organic solvents can act as inhibitors or denaturants for the enzyme. For instance, some polar solvents like DMSO can disrupt the enzyme's secondary structure.[1]

    • Solution:

      • Consult Solvent Compatibility Tables: Refer to literature for data on the compatibility of your chosen enzyme with various organic solvents.

      • Immobilization: Using an immobilized enzyme, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), can improve stability in organic solvents.[4]

  • Poor Substrate/Product Solubility:

    • Issue: The reactants (this compound, acyl donor) and products must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

    • Solution: Select a solvent that provides good solubility for all reaction components. For example, while hexane is a common choice, other solvents like toluene might offer better solubility for aromatic compounds.

  • Mass Transfer Limitations:

    • Issue: In heterogeneous systems with immobilized enzymes, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site and the diffusion of products away from it.[5]

    • Solution:

      • Agitation: Ensure adequate stirring or shaking to minimize external mass transfer limitations.[4] However, be aware that excessive stirring can damage the support of immobilized enzymes.[6]

      • Enzyme Particle Size: Use a smaller particle size for the immobilized enzyme to reduce internal mass transfer limitations.

Question: My results are not reproducible. What could be the cause?

Answer:

Lack of reproducibility often stems from inconsistencies in starting materials or reaction setup.

  • Variable Water Content:

    • Issue: The water content of the solvent, enzyme preparation, and substrates can vary between experiments, leading to different outcomes.

    • Solution:

      • Use Anhydrous Solvents: Start with anhydrous solvents and then systematically add a controlled amount of water or buffer to optimize the reaction.

      • Consistent Enzyme Hydration: Ensure your enzyme preparation has a consistent water content. This may involve pre-equilibrating the enzyme in a controlled humidity environment.

  • Inconsistent Reaction Conditions:

    • Issue: Minor variations in temperature, stirring rate, or reaction time can significantly impact the results.

    • Solution: Precisely control all reaction parameters. Use a temperature-controlled shaker or reactor and ensure consistent agitation speed.[4][7]

Below is a troubleshooting workflow to help identify and resolve common issues.

G cluster_0 Troubleshooting Workflow for Enzymatic Resolution start Start: Sub-optimal Result issue Identify the Primary Issue start->issue low_ee Low Enantioselectivity (ee) issue->low_ee Low Selectivity low_conv Low Conversion/Rate issue->low_conv Low Rate repro Poor Reproducibility issue->repro Inconsistent check_solvent Check Solvent Polarity low_ee->check_solvent check_inhibition Check for Enzyme Inhibition low_conv->check_inhibition check_water_content Check Water Content Consistency repro->check_water_content screen_solvents Action: Screen different non-polar solvents (e.g., hexane, heptane) check_solvent->screen_solvents Yes two_phase Action: Try a two-phase system (organic + ionic liquid) check_solvent->two_phase Alternative check_water Check Water Activity check_solvent->check_water No end End: Optimized Result screen_solvents->end two_phase->end control_water Action: Use anhydrous solvents and add controlled amount of water/buffer check_water->control_water Yes control_water->end change_solvent Action: Switch to a more compatible solvent check_inhibition->change_solvent Yes immobilize Action: Use an immobilized enzyme check_inhibition->immobilize Alternative check_solubility Check Substrate Solubility check_inhibition->check_solubility No change_solvent->end immobilize->end solubility_solvent Action: Choose a solvent with better solubility for all components check_solubility->solubility_solvent Yes check_mass_transfer Check for Mass Transfer Limitations check_solubility->check_mass_transfer No solubility_solvent->end optimize_agitation Action: Optimize stirring rate check_mass_transfer->optimize_agitation Yes optimize_agitation->end standardize_water Action: Standardize hydration of all components check_water_content->standardize_water Yes check_conditions Check Reaction Conditions check_water_content->check_conditions No standardize_water->end control_params Action: Precisely control temperature, time, and agitation check_conditions->control_params Yes control_params->end

Caption: A workflow diagram for troubleshooting common issues in the enzymatic resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally best for the kinetic resolution of this compound?

A1: Non-polar, hydrophobic solvents are typically the most effective for lipase-catalyzed kinetic resolutions of this compound. Solvents such as n-hexane, n-heptane, cyclohexane, and diisopropyl ether have been shown to yield high enantioselectivity.[2][4] The choice of solvent helps to shift the thermodynamic equilibrium to favor synthesis over hydrolysis and can help maintain the enzyme in its active conformation.[8]

Q2: Can polar solvents be used?

A2: While non-polar solvents are generally preferred, some polar aprotic solvents have been used, sometimes with beneficial effects. For example, low concentrations of DMSO have been reported to enhance the enantioselectivity of Novozym 435 in the transesterification of chiral 1-phenylethanols.[9] However, polar solvents can also lead to a decrease in enzyme activity and stability, so they should be used with caution and require careful optimization.[1][10]

Q3: What is the role of ionic liquids in these reactions?

A3: Ionic liquids can be used as part of a two-phase catalytic system, often in combination with a conventional organic solvent like n-heptane.[2][3] In such systems, the ionic liquid can provide a stable microenvironment for the enzyme, while the organic phase contains the substrate and product. This can lead to significantly enhanced enantioselectivity and allows for easier separation and recycling of the enzyme.[2]

Q4: How does the choice of acyl donor affect the reaction in different solvents?

A4: The most common acyl donors are enol esters like vinyl acetate and isopropenyl acetate.[3] These are often preferred because the co-product is an unstable enol that tautomerizes to a ketone (acetaldehyde or acetone), making the reaction essentially irreversible.[11] This irreversibility is advantageous in any solvent system as it drives the reaction forward. The choice between them can sometimes influence reaction rates and enantioselectivity, and the optimal choice may be solvent-dependent.

Q5: What is a typical enzyme-to-substrate ratio for this resolution?

A5: The optimal enzyme-to-substrate ratio, or biocatalyst loading, can vary depending on the specific enzyme, its activity, and the reaction conditions. However, studies have reported using biocatalyst concentrations in the range of 2-22 mg/mL.[4][9] It is a critical parameter to optimize, as higher enzyme concentrations can increase the reaction rate but also the cost.

Data Presentation

Table 1: Effect of Different Solvent Systems on the Enantioselectivity of Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol

EnzymeAcyl DonorSolvent SystemEnantioselectivity (E)Conversion (c)Enantiomeric Excess (ee_p)Reference
Immobilized APS-BCLIsopropenyl AcetateDiisopropyl Ether>20049%>99%[2]
Immobilized APS-BCLVinyl Acetaten-Hexane>20050%>99%[2]
Burkholderia cepacia LipaseVinyl Acetaten-heptane / [EMIM][BF4]379.040.8%98.9%[3]
Novozym 435Vinyl Acetaten-HexaneHigh (ee_s = 100%)~50%-[4]
Candida antarctica Lipase B-tert-butanol / bufferHigh--[12]
Candida antarctica Lipase B-SC-CO2 / bufferHigh41.2% higher than tert-butanol-[12]

Note: Data is compiled from multiple sources and reaction conditions may vary. This table is for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol in an Organic Solvent

This protocol is a generalized procedure based on methodologies reported in the literature.[4][7][9]

  • Reaction Setup:

    • To a sealed glass vial (e.g., 25 mL), add the desired amount of (R,S)-1-phenylethanol (e.g., 240 mM final concentration).

    • Add the appropriate volume of the selected organic solvent (e.g., n-hexane) to dissolve the substrate. The total reaction volume is typically around 5 mL.[9]

  • Addition of Reagents:

    • Add the acyl donor, typically vinyl acetate, in excess (e.g., a 3:1 to 5:1 molar ratio relative to the substrate).[9]

    • Add the biocatalyst, for example, Novozym 435, at a predetermined concentration (e.g., 11 mg/mL).[4]

  • Reaction Conditions:

    • Seal the vial and place it in a temperature-controlled orbital shaker.

    • Set the temperature (e.g., 42°C) and stirring rate (e.g., 200 rpm).[4]

    • Allow the reaction to proceed for the optimized reaction time (e.g., 75 minutes).[4]

  • Work-up and Analysis:

    • Stop the reaction by filtering off the immobilized enzyme.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Analyze the residue (containing the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate) by chiral HPLC or GC to determine the enantiomeric excess (ee) and conversion.[4]

The logical relationship for setting up an experiment is outlined in the diagram below.

G cluster_1 Experimental Setup Workflow start Define Objective: Optimize Solvent System select_params Select Key Parameters to Vary: - Solvent Type - Water Activity start->select_params fixed_params Define Fixed Parameters: - Enzyme (e.g., Novozym 435) - Acyl Donor (e.g., Vinyl Acetate) - Substrate Concentration - Temperature select_params->fixed_params prepare_rxns Prepare Parallel Reactions fixed_params->prepare_rxns add_substrate 1. Add Substrate (this compound) prepare_rxns->add_substrate add_solvent 2. Add Solvent (Variable) add_substrate->add_solvent add_acyl_donor 3. Add Acyl Donor add_solvent->add_acyl_donor add_enzyme 4. Add Enzyme (Initiate Reaction) add_acyl_donor->add_enzyme run_reaction Incubate under Controlled Temperature and Agitation add_enzyme->run_reaction workup Stop Reaction and Separate Enzyme run_reaction->workup analysis Analyze Samples by Chiral GC/HPLC workup->analysis evaluate Evaluate Results: - Enantioselectivity (E) - Conversion (c) - Enantiomeric Excess (ee) analysis->evaluate end Optimal Solvent System Identified evaluate->end

Caption: A flowchart illustrating the logical steps for designing and executing experiments to optimize the solvent system.

References

Technical Support Center: Deactivation of Catalysts in 1-Phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 1-phenylethanol, a key intermediate in the pharmaceutical and fragrance industries. The primary synthesis route covered is the hydrogenation of acetophenone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, linking them to potential causes of catalyst deactivation and providing actionable troubleshooting steps.

Issue 1: Decreased Reaction Rate or Incomplete Conversion

Question: My reaction is running slower than expected, or is not reaching full conversion. What could be the cause?

Answer: A decrease in reaction rate is a primary indicator of catalyst deactivation. Several mechanisms could be at play, and identifying the root cause is crucial for remediation.

Troubleshooting Workflow:

Troubleshooting_Decreased_Rate start Start: Decreased Reaction Rate Observed check_poisoning 1. Suspect Catalyst Poisoning (Impurities in feedstock/solvent/gas) start->check_poisoning check_fouling 2. Suspect Fouling/Coking (Formation of byproducts or polymers) start->check_fouling check_sintering 3. Suspect Sintering (High reaction temperature) start->check_sintering check_leaching 4. Suspect Leaching (Loss of active metal) start->check_leaching solution_poisoning Action: - Purify reactants and solvents. - Use a guard bed. - Regenerate or replace catalyst. check_poisoning->solution_poisoning solution_fouling Action: - Optimize reaction conditions (temp, pressure). - Filter feedstock. - Regenerate catalyst via calcination. check_fouling->solution_fouling solution_sintering Action: - Lower reaction temperature. - Choose a more thermally stable catalyst support. - Catalyst regeneration (redispersion). check_sintering->solution_sintering solution_leaching Action: - Use a different solvent. - Modify catalyst support for better metal anchoring. - Operate at a lower temperature. check_leaching->solution_leaching

Caption: Troubleshooting workflow for decreased reaction rate.

Possible Causes and Solutions:

Possible Cause Symptoms & Diagnosis Recommended Actions
Catalyst Poisoning - Sudden or rapid drop in activity. - Feedstock analysis (e.g., via GC-MS, ICP-MS) reveals impurities like sulfur, nitrogen compounds, or heavy metals.[1] - XPS or AES analysis of the spent catalyst shows the presence of foreign elements on the surface.- Feedstock Purification: Purify reactants, solvents, and hydrogen gas before use. Techniques include distillation, passing through activated carbon or alumina, or using de-poisoning agents. - Guard Beds: Install a guard bed before the main reactor to adsorb poisons. - Catalyst Regeneration: For reversible poisoning, thermal treatment or washing may restore activity. For irreversible poisoning, catalyst replacement is often necessary.[1]
Fouling or Coking - Gradual decline in activity. - Visual inspection of the catalyst may show discoloration or carbonaceous deposits. - Thermogravimetric Analysis (TGA) of the spent catalyst indicates significant weight loss upon heating, corresponding to the burning of coke.[2]- Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the formation of high molecular weight byproducts that lead to fouling. - Regeneration by Calcination: Controlled oxidation of the coked catalyst in a stream of air or diluted oxygen can burn off carbon deposits.[2]
Sintering - Gradual and often irreversible loss of activity, especially after prolonged operation at high temperatures. - Transmission Electron Microscopy (TEM) of the spent catalyst reveals an increase in the average particle size of the active metal. - A decrease in the active metal surface area can be confirmed by chemisorption techniques.- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst. - Improve Catalyst Design: Select a catalyst with a more thermally stable support or with promoters that inhibit sintering. - Regeneration (Redispersion): In some cases, specific chemical treatments can redisperse the agglomerated metal particles.
Leaching - Gradual and irreversible loss of activity. - Inductively Coupled Plasma (ICP) analysis of the reaction mixture after filtration of the catalyst shows the presence of the active metal in the solution.- Solvent Selection: The choice of solvent can influence the stability of the metal on the support. Consider screening alternative solvents. - Catalyst Support Modification: Enhance the interaction between the active metal and the support to prevent leaching. - Lower Reaction Temperature: Leaching can be more pronounced at higher temperatures.
Issue 2: Changes in Product Selectivity

Question: I am observing an increase in byproducts and a decrease in the selectivity towards this compound. What is happening?

Answer: A shift in selectivity is a strong indicator of changes to the catalyst's active sites.

Possible Causes and Solutions:

Possible Cause Symptoms & Diagnosis Recommended Actions
Selective Poisoning - Certain active sites responsible for the desired reaction are blocked by poisons, while sites that catalyze side reactions remain active.[2]- Implement the same solutions as for general catalyst poisoning, with a focus on identifying and removing the specific impurity affecting selectivity.
Changes in Active Site Structure - Sintering can alter the geometry and coordination of the active metal atoms, favoring different reaction pathways.- Follow the recommendations for preventing sintering.
Pore Mouth Blocking - Fouling can block the entrance to the catalyst's pores, limiting access of reactants to the active sites within the pores. Reactions may then preferentially occur on the external surface, leading to different product distributions.- Implement regeneration procedures to remove the fouling agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis via acetophenone hydrogenation?

A1: The most common catalysts include:

  • Ruthenium-based complexes: Often used for asymmetric hydrogenation to produce specific enantiomers of this compound.[3]

  • Copper-based catalysts: Such as Cu-Zn-Al or Cu/SiO2, are effective for the selective hydrogenation of the carbonyl group.[3][4]

  • Nickel-based catalysts: Including Raney nickel and supported nickel catalysts, are also used.[5]

  • Palladium and Platinum catalysts: Supported on materials like carbon or alumina, these are also active but can sometimes lead to over-hydrogenation of the aromatic ring.

Q2: What are the main mechanisms of catalyst deactivation in this synthesis?

A2: The primary deactivation mechanisms can be categorized as follows:

Deactivation_Mechanisms deactivation Catalyst Deactivation poisoning Poisoning (Chemical Adsorption of Impurities) deactivation->poisoning fouling Fouling/Coking (Physical Deposition of Byproducts) deactivation->fouling sintering Sintering (Thermal Agglomeration of Metal Particles) deactivation->sintering leaching Leaching (Dissolution of Active Metal) deactivation->leaching

Caption: Main catalyst deactivation mechanisms.

  • Poisoning: Strong chemisorption of impurities from the reactants, solvent, or gas stream onto the active sites.[1]

  • Fouling/Coking: Physical blockage of active sites and pores by carbonaceous deposits or high-molecular-weight byproducts.[2]

  • Sintering: Agglomeration of small metal particles into larger ones at high temperatures, leading to a loss of active surface area.[6]

  • Leaching: Dissolution of the active metal species from the support into the reaction medium.

Q3: How can I test the stability of my catalyst?

A3: You can perform catalyst recycling experiments. After each reaction cycle, the catalyst is recovered, washed, dried, and then reused in a subsequent reaction under identical conditions. Monitoring the conversion and selectivity over multiple cycles provides a good measure of its stability. For continuous processes, long-term stability tests can be conducted in a flow reactor, monitoring the product stream over an extended period.[7]

Q4: Are there any general tips to minimize catalyst deactivation?

A4: Yes, several good practices can help prolong the life of your catalyst:

  • High Purity Reactants: Always use high-purity acetophenone, solvent, and hydrogen.

  • Optimal Reaction Conditions: Avoid excessively high temperatures and pressures.

  • Proper Catalyst Handling: Handle and store the catalyst under appropriate conditions (e.g., in an inert atmosphere if it is air-sensitive).

  • Efficient Stirring: In a slurry reactor, ensure efficient stirring to prevent localized overheating and to ensure good mass transfer.

Data Presentation

The following tables summarize quantitative data on the performance and stability of various catalysts used in the hydrogenation of acetophenone to this compound.

Table 1: Performance of Various Catalysts in Acetophenone Hydrogenation

CatalystSupport/LigandReaction ConditionsConversion (%)Selectivity to this compound (%)Reference
Cu-Zn-Al-180°C, 2 h, IPA as H-source89.493.2[3]
nano-Cu/SiO2SiO2Optimal conditions, H2 gas99.899.1[4]
Ni@CGrapheneOptimal conditions, flow reactor99.1497.77[5][7][8]
(R)-BINAP-RuCl2-(R)-MABMABRoom temp, 100 psi H2, 20h>80High[9]
Pd@SiO2SiO280°C, 120 min, NaBH4 as H-source99.34100[10]

Table 2: Catalyst Stability and Deactivation Data

CatalystDeactivation StudyPerformance ChangeReference
Cu-Zn-Al5 reaction cyclesConversion and selectivity remained essentially unchanged.[3]
nano-Cu/SiO2500 hours of continuous operationMaintained high stability.[4]
Ni@C48 hours of continuous operation in a flow reactorConversion decreased to 88.44% from an initial high of 99.14%.[5][7][8]
Pd@SiO23 reaction cyclesConversion decreased to 90% in the third cycle from an initial 99.34%.[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in a Batch Reactor
  • Reactor Setup:

    • Place a magnetic stir bar in a high-pressure batch reactor.

    • Add the catalyst (e.g., 5 mol% relative to the substrate).

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon), followed by purges with hydrogen gas.

  • Reaction Mixture Preparation:

    • In a separate flask, prepare a solution of acetophenone in a suitable solvent (e.g., isopropanol, ethanol, or hexane).

  • Reaction Execution:

    • Introduce the acetophenone solution into the reactor via a syringe or an injection port.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-150°C) with vigorous stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete (or has reached a set time), cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the catalyst from the reaction mixture. The filtrate can be analyzed to determine the final conversion and selectivity.

Protocol 2: Regeneration of a Fouled/Coked Supported Metal Catalyst
  • Catalyst Recovery and Washing:

    • After the reaction, recover the catalyst by filtration.

    • Wash the catalyst thoroughly with a solvent (e.g., the reaction solvent or a more volatile solvent like acetone) to remove any adsorbed reactants and products.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).

  • Calcination (Coke Removal):

    • Place the dried, spent catalyst in a tube furnace.

    • Heat the furnace to a temperature between 300°C and 500°C under a flow of air or a diluted oxygen/nitrogen mixture. The optimal temperature depends on the catalyst's thermal stability.

    • Hold at this temperature for 2-4 hours to ensure complete combustion of the carbonaceous deposits.

    • Cool the furnace to room temperature under a flow of inert gas (e.g., nitrogen).

  • Reduction (for oxide-supported metal catalysts):

    • After calcination, the metal may be in an oxidized state. To reactivate it, a reduction step is necessary.

    • Heat the catalyst in the tube furnace under a flow of hydrogen gas (or a diluted hydrogen/nitrogen mixture) to a temperature typically between 200°C and 400°C.

    • Hold at this temperature for 2-4 hours.

    • Cool to room temperature under an inert gas flow. The regenerated catalyst is now ready for reuse.

Protocol 3: Regeneration of a Poisoned Noble Metal Catalyst (Acid Wash)

This protocol is a general guideline and should be optimized for the specific catalyst and poison.

  • Catalyst Recovery and Washing:

    • Follow step 1 from Protocol 2.

  • Acid Treatment:

    • Suspend the spent catalyst in a suitable solvent.

    • Add a dilute solution of an appropriate acid (e.g., acetic acid, nitric acid). The choice of acid and its concentration depends on the nature of the poison and the catalyst's stability.

    • Stir the suspension for a set period (e.g., 1-2 hours) at room temperature or slightly elevated temperature.

  • Neutralization and Washing:

    • Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.

    • Wash with a solvent like ethanol or acetone to remove water.

  • Drying and Reduction:

    • Dry the catalyst in a vacuum oven.

    • Perform a reduction step as described in step 3 of Protocol 2 to ensure the active metal is in its metallic state.

References

Technical Support Center: Purification of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-phenylethanol from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

  • Question: I am getting a very low yield of this compound after purification. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on the purification method. For distillation , ensure your apparatus is well-insulated to prevent heat loss, especially for vacuum distillation. Check for leaks in the vacuum system, as an unstable vacuum can lead to inefficient separation. During extraction , ensure the pH of the aqueous layer is optimized for the separation. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. For column chromatography , improper solvent system selection can lead to poor separation and co-elution of the product with impurities, affecting the isolated yield. Also, ensure the compound is not irreversibly adsorbed onto the stationary phase.

Issue 2: Persistent impurities in the final product.

  • Question: After purification, my this compound is still contaminated with starting materials (e.g., acetophenone) or byproducts. How can I remove these?

  • Answer: The choice of purification method is critical for removing specific impurities.

    • Acetophenone: Due to its similar boiling point to this compound, simple distillation is often ineffective. Fractional distillation under reduced pressure is more suitable.[1] Alternatively, a liquid-liquid extraction method using glycerol has been reported to effectively separate acetophenone from this compound.[2]

    • Grignard Reaction Byproducts: Impurities like biphenyl can form during the synthesis of this compound via a Grignard reaction.[3] These non-polar impurities can typically be removed by column chromatography.

    • Solvent Residues: Ensure sufficient drying time under vacuum after distillation or chromatography to remove residual solvents.

Issue 3: Product decomposition during purification.

  • Question: I suspect my this compound is decomposing during purification, especially when using distillation. What can I do to prevent this?

  • Answer: this compound can be susceptible to dehydration to form styrene at elevated temperatures, particularly in the presence of acidic impurities. To mitigate this, use vacuum distillation to lower the boiling point.[4] It is also crucial to neutralize the crude reaction mixture before distillation to remove any acidic residues. If decomposition persists, consider non-thermal purification methods like column chromatography at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common laboratory-scale purification methods for this compound are:

  • Fractional Distillation (under reduced pressure): This is effective for separating this compound from impurities with different boiling points.[5]

  • Column Chromatography: This technique is useful for separating this compound from non-volatile impurities or compounds with different polarities.[6]

  • Liquid-Liquid Extraction: This is often used as an initial purification step to remove water-soluble impurities or to separate the product from the reaction mixture before further purification.[7]

Q2: What are the typical impurities I might encounter?

A2: The impurities in your reaction mixture will depend on the synthetic route used to prepare this compound.

  • From Acetophenone Reduction: The most common impurity is unreacted acetophenone.[8]

  • From Grignard Reaction (e.g., phenylmagnesium bromide and acetaldehyde): Common impurities include unreacted starting materials and byproducts such as biphenyl.[3][9]

Q3: How do I choose the right purification method?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For large-scale purifications where the main impurity has a significantly different boiling point, fractional distillation is often the most efficient method.

  • For small-scale purifications or when dealing with impurities that have similar boiling points but different polarities, column chromatography is preferred.

  • Liquid-liquid extraction is a good first step in most purification protocols to perform a bulk separation of the product from the reaction solvent and aqueous workup solutions.

Quantitative Data

The following tables summarize typical quantitative data for the purification of this compound.

Purification MethodKey ParametersTypical Recovery/YieldTypical PurityReference
Fractional Distillation Pressure: 19 TorrNot specifiedHigh[10]
Extraction/Distillation Glycerol extraction followed by rectification99.55% - 99.91%>99.8%[2]
Column Chromatography Silica gel, ethyl acetate/methanol eluent82%High[11]
Enzymatic Resolution Lipase catalysis41% (for S-isomer)>99% ee[12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Transfer the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored.[1]

    • Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., 102.5–103.5 °C at 19 Torr).[10]

    • Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature rises significantly above the boiling point of this compound.

  • Product Collection: The purified this compound will be collected in the receiving flask.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from less volatile or more polar/non-polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.[6]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is a standard workup procedure to isolate the crude this compound from the reaction mixture.

  • Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing water or a suitable aqueous solution (e.g., dilute acid or base depending on the reaction).

  • Extraction:

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel.[7]

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.[13]

    • Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing the this compound.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Concentration: Remove the organic solvent using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation or chromatography.

Visualizations

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Initial Workup C Crude this compound in Organic Solvent B->C Isolation D Fractional Distillation C->D For Volatile Impurities E Column Chromatography C->E For Non-Volatile/Polar Impurities F Pure this compound D->F E->F

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities decomposition Decomposition? start->decomposition check_distillation Check Distillation Setup (Insulation, Vacuum) low_yield->check_distillation Yes optimize_extraction Optimize Extraction (pH, Multiple Extractions) low_yield->optimize_extraction Yes fractional_distillation Use Fractional Distillation (for Acetophenone) impurities->fractional_distillation Yes column_chromatography Use Column Chromatography (for Byproducts) impurities->column_chromatography Yes vacuum_distillation Use Vacuum Distillation (Lower Temperature) decomposition->vacuum_distillation Yes neutralize Neutralize Before Heating decomposition->neutralize Yes

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

A Comparative Guide to 1-Phenylethanol and 2-Phenylethanol in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragrance properties and applications of two aromatic isomers, 1-Phenylethanol and 2-Phenylethanol. While both share the same chemical formula (C₈H₁₀O), their structural differences lead to distinct olfactory profiles and performance characteristics in various formulations. This document summarizes available quantitative data, details relevant experimental protocols for fragrance evaluation, and provides visualizations to aid in understanding these key fragrance ingredients.

Olfactory Profile and Applications

This compound possesses a mild, floral scent, often described as reminiscent of gardenia and hyacinth.[1] It is found naturally in various plants, including tea flowers, cranberries, and grapes.[1] In the fragrance industry, it is used as a fragrance component in personal care products, cosmetics, and cleaning agents.[2] Beyond its use for scent, it serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients.[2]

2-Phenylethanol , also known as phenethyl alcohol, is characterized by a distinct and pleasant rose-like aroma. It is a primary component of rose oil and is naturally present in a variety of essential oils, including those from carnation, geranium, and neroli. Due to its appealing and widely recognizable scent, 2-Phenylethanol is extensively used in perfumes, cosmetics, soaps, and other personal care products.[3] Its stability in alkaline conditions makes it particularly suitable for use in soap formulations.

Quantitative Data Comparison

PropertyThis compound2-Phenylethanol
CAS Number 98-85-1[1]60-12-8
Molecular Weight 122.17 g/mol [1]122.17 g/mol
Odor Description Mild, floral, gardenia-hyacinth[1]Rose, floral, honey
Boiling Point 204 °C[1]219-221 °C
Melting Point 20.7 °C[1]-27 °C
Flash Point 93 °C[1]102 °C
Water Solubility 1.95 g/dm³[1]Slightly soluble (2 mL/100 mL)
Odor Threshold (in air) 0.30 mg/m³[4]0.00035 mg/m³[4]

Experimental Protocols

To evaluate and compare the performance of fragrance ingredients like this compound and 2-Phenylethanol, several key experiments are conducted. The following are detailed methodologies for assessing critical fragrance attributes.

Odor Threshold Determination

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. A common method for its determination is Gas Chromatography-Olfactometry (GC-O).

  • Objective: To determine the minimum concentration at which the characteristic odor of the analyte can be detected.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP).[5]

  • Procedure:

    • A sample of the fragrance compound is injected into the GC, where it is vaporized and separated into its components.

    • The effluent from the GC column is split, with one portion directed to the MS for chemical identification and the other to the ODP for sensory analysis.[5]

    • A trained sensory panelist sniffs the effluent from the ODP and records the time and description of any detected odor.

    • By analyzing a series of dilutions of the sample, the lowest concentration at which the odor is detected can be determined. This is reported as the odor threshold.

Fragrance Substantivity (Longevity) Evaluation

Substantivity refers to the ability of a fragrance to remain on a substrate, such as skin or fabric, over time. This is a critical factor in the performance of perfumes and scented products.

  • Objective: To measure the intensity and duration of a fragrance on a specific substrate.

  • Methodology: Sensory panel evaluation over time.[6]

  • Procedure:

    • A standardized amount of the fragrance, diluted in a suitable solvent (e.g., ethanol), is applied to a defined area on the substrate (e.g., forearm skin or fabric swatch).[7]

    • At specified time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, 6 hours, etc.), trained sensory panelists evaluate the intensity of the fragrance.[7]

    • Panelists rate the fragrance intensity on a defined scale, such as a Labeled Magnitude Scale (LMS), which ranges from "no sensation" to "strongest imaginable".[6]

    • The data is plotted as fragrance intensity versus time to generate a longevity curve for the fragrance on that substrate.

Fragrance_Longevity_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Standardized Application of Fragrance to Substrate Eval_T0 Initial Evaluation (T=0) Prep->Eval_T0 Eval_T1 Evaluation at T=1hr Eval_T0->Eval_T1 Plot Plot Intensity vs. Time Eval_T0->Plot Eval_T2 Evaluation at T=2hr Eval_T1->Eval_T2 Eval_T1->Plot Eval_Tn ... Subsequent Evaluations Eval_T2->Eval_Tn Eval_T2->Plot Eval_Tn->Plot Curve Generate Longevity Curve Plot->Curve

Sensory evaluation workflow for fragrance longevity.
Chemical Stability Testing in a Cosmetic Base

The stability of a fragrance in a finished product is crucial for ensuring that the scent profile remains consistent throughout the product's shelf life. Accelerated stability testing is often employed to predict long-term stability.

  • Objective: To assess the physical and chemical stability of a fragrance within a cosmetic formulation under accelerated conditions.

  • Methodology: Accelerated aging by exposure to elevated temperatures.[8][9]

  • Procedure:

    • The fragrance is incorporated into the cosmetic base (e.g., a lotion or cream) at a specified concentration.

    • Samples of the fragranced product are stored in appropriate containers at various controlled temperatures (e.g., 4°C as a control, 25°C for real-time, and 40-45°C for accelerated testing).[9][10]

    • At predetermined time points (e.g., 1, 2, and 3 months for accelerated testing), samples are withdrawn and evaluated for physical and chemical changes.[10]

    • Physical Evaluation: Assessed for changes in color, clarity, viscosity, and phase separation.

    • Chemical Evaluation: The fragrance profile is analyzed using headspace gas chromatography-mass spectrometry (GC-MS) to identify any degradation of the fragrance components or the formation of new, potentially malodorous compounds.

    • Sensory Evaluation: The odor of the aged samples is compared to the control sample by a trained sensory panel to detect any changes in the scent profile.

Conclusion

This compound and 2-Phenylethanol, while isomeric, offer distinct fragrance profiles and are utilized for different effects in the fragrance industry. 2-Phenylethanol is a dominant and widely used ingredient for its characteristic rose scent, while this compound provides a more subtle, floral note. The selection of one over the other, or their use in combination, will depend on the desired olfactory outcome of the final product.

For researchers and formulators, a thorough evaluation of fragrance performance using standardized protocols for odor threshold, substantivity, and stability is essential for developing high-quality, stable, and consumer-appealing products. While direct comparative data is limited, the methodologies outlined in this guide provide a framework for conducting such evaluations to inform ingredient selection and formulation development.

References

A Comparative Study of Catalysts for the Hydrogenation of Acetophenone to 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of acetophenone to 1-phenylethanol is a pivotal transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The efficiency of this process is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, including noble metal, non-noble metal, and homogeneous catalysts, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The catalytic performance is evaluated based on conversion rates, selectivity towards this compound, and the reaction conditions required. A summary of representative catalysts and their reported performance is presented in the table below.

CatalystSupport/LigandH₂ SourceTemp. (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Noble Metal Catalysts
5% Pd/CCarbonH₂7020-10096.4[1]
5% Pd/Al₂O₃AluminaH₂---High-[2]
Bimetallic Pd/Pt-H₂1510.25>99>98[3]
5% Rh/Al₂O₃AluminaAl-H₂O25-6100100[4]
Rh/CCarbonH₂---High-[5]
RuCl₂(PPh₃)₃PPh₃Isopropanol---High-[6][7]
Non-Noble Metal Catalysts
Ni@CGrapheneH₂801015>99>97[8][9]
Ni₂P/Al₂O₃AluminaH₂---HighHigh[10]
20 wt% Ni₇₅Fe₂₅/SiO₂SilicaH₂135--High-[11]
25 wt% Cu/SiO₂SilicaH₂8020-99.899.1[12][13][14]
Cu-Zn-Al-Isopropanol180-289.493.2[12]
MgO-2-propanolReflux-0.599>99[15]
Homogeneous Catalysts
[RuCl₂(η⁶-arene)(P)]Monophosphine2-propanol80-3-24Moderate to High-[16]
[Rh(PP)₂]XDiphosphine2-propanol-----[16]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative studies. Below are generalized protocols for catalyst synthesis, characterization, and the hydrogenation reaction, synthesized from the cited literature.

I. Catalyst Preparation

A. Heterogeneous Catalysts (e.g., Impregnation Method for Ni/Zeolite)

  • Support Pre-treatment: A natural zeolite, clinoptilolite, is thermally treated at 500 °C for 2 hours.[17]

  • Impregnation: The incipient wetness impregnation method is used. An aqueous solution of Ni(NO₃)₂·6H₂O is prepared with a concentration calculated to achieve the desired Ni content (e.g., 5% w/w).[17]

  • Drying and Calcination: The impregnated support is dried at 110 °C for 24 hours, followed by calcination at 500 °C for 4 hours.[17]

  • Reduction: The calcined catalyst is reduced in a hydrogen flow (30 mL/min) at 500 °C.[17]

B. Homogeneous Catalysts (e.g., in situ preparation of a Ruthenium catalyst)

  • Precursor Mixing: In an inert atmosphere (e.g., in a glove box), a Schlenk flask is charged with the ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a suitable ligand, for instance, a chiral amino-alcohol.[18]

  • Solvent Addition: A degassed solvent, like isopropanol, is added to dissolve the solids.

  • Base Addition: A base (e.g., KOtBu) is added to the solution to facilitate the formation of the active catalytic species.[18] The catalyst is then ready for the hydrogenation reaction.

II. Catalyst Characterization

To understand the physicochemical properties of the prepared catalysts, which influence their catalytic performance, a range of characterization techniques are employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases and estimate crystallite size.

  • Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion of the metal nanoparticles.[10]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the metals.[10]

  • Temperature-Programmed Reduction (H₂-TPR): To study the reducibility of the metal oxides.

  • Chemisorption: To measure the active metal surface area and dispersion.

III. Catalytic Hydrogenation of Acetophenone

A. Batch Reactor Setup (for Heterogeneous Catalysts)

  • Reactor Charging: A batch reactor (e.g., a Parr autoclave) is charged with the catalyst (e.g., 0.25 g), acetophenone (e.g., 4.6 mmol/g of catalyst), and a solvent (e.g., 60 mL of n-heptane).[17]

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure (e.g., 10 atm). The reaction mixture is heated to the target temperature (e.g., 80 °C) and stirred.[17]

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals and analyzed by gas chromatography (GC) to determine the conversion of acetophenone and the selectivity to this compound.

B. Transfer Hydrogenation (for Homogeneous and some Heterogeneous Catalysts)

  • Reactor Setup: A round-bottom flask equipped with a reflux condenser is charged with acetophenone, the catalyst, and a hydrogen donor solvent like isopropanol.[19]

  • Initiation: A base (e.g., Cs₂CO₃) is often added to initiate the reaction.[19] The mixture is then heated to reflux.

  • Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion, the mixture is cooled, and the product is isolated and purified, typically by column chromatography.[19]

Visualizing the Workflow and Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the chemical transformations involved.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Hydrogenation Reaction cluster_results Data Analysis cat_prep Catalyst Synthesis (e.g., Impregnation, Co-precipitation) drying Drying & Calcination cat_prep->drying reduction Reduction (if required) drying->reduction char Physicochemical Characterization (XRD, TEM, XPS, etc.) reduction->char reactor_setup Reactor Setup (Batch or Transfer Hydrogenation) char->reactor_setup reaction Reaction under Controlled Conditions (T, P, Time) reactor_setup->reaction analysis Product Analysis (GC) reaction->analysis data_analysis Calculation of Conversion, Selectivity, and Yield analysis->data_analysis

Caption: General experimental workflow for the comparative study of catalysts in acetophenone hydrogenation.

Reaction_Pathway acetophenone Acetophenone (C₆H₅COCH₃) phenylethanol This compound (C₆H₅CH(OH)CH₃) (Desired Product) acetophenone->phenylethanol C=O Hydrogenation (Selective) cyclohexyl_ketone Cyclohexyl Methyl Ketone (C₆H₁₁COCH₃) (By-product) acetophenone->cyclohexyl_ketone Ring Hydrogenation ethylbenzene Ethylbenzene (C₆H₅CH₂CH₃) (By-product) phenylethanol->ethylbenzene Hydrogenolysis

Caption: Reaction pathways in the hydrogenation of acetophenone.

This guide provides a foundational understanding of the catalytic systems available for acetophenone hydrogenation. The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, desired selectivity, and operational conditions. The provided data and protocols serve as a starting point for further research and development in this important area of chemical synthesis.

References

A Comparative Guide to Validated HPLC Methods for 1-Phenylethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and chiral purity determination of 1-Phenylethanol are critical for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for these analytical challenges. This guide provides a detailed comparison of two principal HPLC methodologies for this compound analysis: Chiral HPLC for enantiomeric separation and Reversed-Phase HPLC (RP-HPLC) for quantification.

Methodology Comparison

The choice between a chiral and a reversed-phase HPLC method hinges on the analytical objective. Chiral HPLC is indispensable for separating the (R)- and (S)-enantiomers of this compound, a crucial step in asymmetric synthesis and pharmaceutical development where stereochemistry dictates biological activity. In contrast, RP-HPLC is a versatile and common method for the routine quantification of this compound in various sample matrices.

ParameterChiral HPLC MethodReversed-Phase HPLC Method
Stationary Phase Chiralcel OBC18
Mobile Phase n-hexane:isopropyl alcohol (95:5, v/v)[1]Acetonitrile:Water (50:50, v/v)[2]
Flow Rate 0.9 mL/min[1]1.0 mL/min[2]
Detection Wavelength 254 nm[1]220 nm[2]
Column Temperature 30 °C[1]Ambient[2]
Injection Volume 10 µL[1]20 µL[2]
Primary Application Enantiomeric separation and purityQuantification of total this compound

Experimental Protocols

Chiral HPLC Method for Enantiomeric Separation

This method is designed for the separation and quantification of the individual enantiomers of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A Chiralcel OB column (4.6 x 250 mm) is employed for the chiral separation.[1]

  • Mobile Phase: The mobile phase consists of a mixture of n-hexane and isopropyl alcohol in a 95:5 volume-to-volume ratio.[1]

  • Flow Rate: The analysis is performed at a flow rate of 0.9 mL/min.[1]

  • Column Temperature: The column is maintained at a constant temperature of 30 °C.[1]

  • Injection Volume: A 10 µL sample volume is injected for analysis.[1]

  • Detection: The eluting enantiomers are detected by UV absorbance at 254 nm.[1]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter prior to injection.

  • Expected Retention Times: The (S)-1-phenylethanol enantiomer is expected to elute at approximately 8 minutes, while the (R)-1-phenylethanol enantiomer elutes at around 10 minutes under these conditions.[1]

Reversed-Phase HPLC Method for Quantification

This method is suitable for the determination of the total concentration of this compound in a sample.

  • Chromatographic System: A standard HPLC system with a UV detector is used.

  • Column: A Waters C18 Symmetry column (150 x 4.6 mm, 5 µm particle size) is used for the separation.[2]

  • Mobile Phase: The mobile phase is a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: The method employs a flow rate of 1.0 mL/min.[2]

  • Injection Volume: A 20 µL sample volume is injected.[2]

  • Detection: The analyte is detected by UV absorbance at 220 nm.[2]

  • Sample Preparation: Samples should be diluted in the mobile phase and filtered before injection.

  • Expected Retention Time: The retention time for phenylethyl alcohol is approximately 2.8 minutes.[2]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Develop Method Development & Optimization Specificity Specificity Develop->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability RoutineAnalysis Routine Analysis SystemSuitability->RoutineAnalysis Implement

Caption: A flowchart illustrating the key stages of HPLC method validation.

Validation Parameters

While a direct comparison of all validation parameters for this compound across different studies is challenging due to variations in experimental conditions, the following table presents typical performance data that can be expected from a validated reversed-phase HPLC method for a related compound, 2-phenoxyethanol, which serves as a good reference.

Validation ParameterTypical Performance Data (for 2-Phenoxyethanol)
Linearity (r²) 0.9999[3]
Accuracy (% Recovery) 99.76 - 100.03%[3]
Precision (%RSD) <1%[3]
Limit of Detection (LOD) 0.095 mg/mL[3]
Limit of Quantitation (LOQ) 0.15 mg/mL[3]

For the reversed-phase analysis of phenylethyl alcohol, a linearity with a regression coefficient of 0.9991 was reported over a concentration range of 173.28 to 259.92 µg/mL.[2] The recovery percentages were found to be in the range of 98.0 to 102.0%.[2] These values demonstrate the suitability of the method for its intended application.

References

A Comparative Guide to Enantiomeric Excess Determination of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the characterization of chiral molecules. 1-Phenylethanol is a common chiral alcohol, and its enantiomeric purity is critical in various applications, including as a chiral auxiliary and a building block in the synthesis of pharmaceuticals. This guide provides an objective comparison of the principal analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.

The primary methods for this analysis include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and polarimetry. Each technique offers a unique set of advantages and limitations in terms of accuracy, precision, sample throughput, and experimental complexity.

Comparison of Key Performance Metrics

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the most common techniques.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Agents)Polarimetry
Principle Vapor phase separation on a chiral stationary phase.Liquid phase separation on a chiral stationary phase.Formation of diastereomeric species with distinct NMR signals.Measurement of the rotation of plane-polarized light.
Typical Resolution (Rs) > 1.5 (baseline separation achievable)[1]> 1.5 (baseline separation achievable)[2]Not applicable (separation of signals)Not applicable
Accuracy High (errors typically < 1-2%)[3]High (errors typically < 1%)[3]Good to High (errors can be within ±1-10%)[4][5][6]Moderate to Low (can be affected by impurities and experimental conditions)[7]
Precision High (RSD < 5% for major peak)[8]High (RSD < 0.5% achievable)[3]GoodModerate (resolution of ~0.5° on some instruments)[9]
Analysis Time ~10-30 minutes~15-30 minutes~5-15 minutes per sample< 5 minutes per sample
Sample Requirement Micrograms, must be volatileMicrograms to milligramsMilligramsMilligrams, requires pure sample
Key Advantage High resolution for volatile compounds.Broad applicability and high reliability.[10]Rapid analysis without chromatographic separation.Fast and simple for pure samples.[11]
Key Disadvantage Limited to thermally stable and volatile compounds.Higher cost of chiral columns and solvents.Lower sensitivity, may require derivatization.Lower accuracy and precision, sensitive to impurities.[7]
Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, instrumental analysis, and data processing. The specific steps within this workflow vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis racemic_standard Racemic Standard Preparation chiral_gc Chiral GC racemic_standard->chiral_gc Method Development chiral_hplc Chiral HPLC racemic_standard->chiral_hplc Method Development sample_prep Test Sample Preparation sample_prep->chiral_gc sample_prep->chiral_hplc nmr_spectroscopy NMR Spectroscopy sample_prep->nmr_spectroscopy polarimetry Polarimetry sample_prep->polarimetry peak_integration Peak Area Integration chiral_gc->peak_integration chiral_hplc->peak_integration signal_integration Signal Integration nmr_spectroscopy->signal_integration rotation_measurement Optical Rotation Measurement polarimetry->rotation_measurement ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation signal_integration->ee_calculation rotation_measurement->ee_calculation final_result final_result ee_calculation->final_result Final Result

A diagram illustrating the general workflow for ee determination.

The logical relationship between the different analytical techniques highlights the trade-offs between direct separation methods (chromatography) and spectroscopic or physical property measurements.

G Logical Relationships of ee Determination Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Physical Methods ee_determination Enantiomeric Excess Determination chiral_gc Chiral GC ee_determination->chiral_gc High Resolution for Volatiles chiral_hplc Chiral HPLC ee_determination->chiral_hplc High Accuracy & Broad Applicability nmr_spectroscopy NMR Spectroscopy ee_determination->nmr_spectroscopy Rapid Analysis polarimetry Polarimetry ee_determination->polarimetry Simplicity & Speed thermostability_required Requires Thermal Stability chiral_gc->thermostability_required cost Higher Cost chiral_hplc->cost sensitivity Lower Sensitivity nmr_spectroscopy->sensitivity accuracy_limitations Lower Accuracy polarimetry->accuracy_limitations

Logical relationships of ee determination methods.

Experimental Protocols

Chiral Gas Chromatography (GC)

This method offers excellent resolution for volatile and thermally stable compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or Rt-βDEXsa.[3][12]

  • Carrier Gas: Helium at a constant pressure of 24 psi.[3]

  • Temperatures:

    • Injector: 250 °C[3]

    • Detector: 250 °C[3]

    • Oven: 120 °C (isothermal)[3]

  • Injection: 1 µL of the sample with a split ratio of 80:1.[3]

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 3 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely applicable method for the enantioseparation of a broad range of compounds, including this compound.

  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Column: Daicel CHIRALCEL® OB (4.6 x 250 mm).[13]

  • Mobile Phase: n-hexane/isopropyl alcohol (95:5 v/v).[13]

  • Flow Rate: 0.9 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 254 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC. Under these conditions, typical retention times are approximately 8 minutes for (S)-1-phenylethanol and 11 minutes for (R)-1-phenylethanol.[13]

NMR Spectroscopy with Chiral Derivatizing Agent

This technique involves the conversion of the enantiomers into diastereomers, which are distinguishable by NMR.

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or (R)-(-)-O-acetylmandelic acid.[14]

  • Reaction:

    • In an NMR tube, dissolve the this compound sample (containing both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the chiral derivatizing agent.

    • Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to facilitate the esterification reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Analysis: Identify a well-resolved signal (e.g., the methoxy or methyl proton signal) for each diastereomer. The enantiomeric excess is determined by integrating these distinct signals and calculating their ratio:

    • % ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Polarimetry

Polarimetry is a classical and rapid method for determining enantiomeric purity, but it is highly dependent on the sample's purity and the accuracy of the reference value for the specific rotation of the pure enantiomer.

  • Instrumentation: Polarimeter.

  • Procedure:

    • Prepare a solution of the this compound sample of a known concentration in a suitable solvent (e.g., methanol).

    • Measure the optical rotation of the solution in the polarimeter.

    • Calculate the specific rotation of the sample using the formula:

      • [α]_sample = α / (l * c)

      • where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

  • Data Analysis: The enantiomeric excess is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer:

    • % ee = ([α]_sample / [α]_pure_enantiomer) * 100

    • The specific rotation of pure (R)-(+)-1-phenylethanol is reported to be +43.03° (in methanol).[14]

References

Preventing Racemization of 1-Phenylethanol: A Comparative Guide to Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the enantiomeric purity of chiral molecules like 1-phenylethanol is paramount. This guide provides a comparative analysis of methods to prevent its racemization, focusing on the highly effective strategy of dynamic kinetic resolution (DKR), supported by experimental data and detailed protocols.

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. This compound, a common chiral building block in the synthesis of various biologically active compounds, is susceptible to racemization, a process that can compromise the final product's quality and bioactivity. This guide explores the mechanisms behind this loss of stereochemical integrity and presents robust strategies for its prevention.

Understanding the Racemization of this compound

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). In the case of this compound, this can be facilitated by catalysts and certain reaction conditions. The generally accepted mechanism involves the formation of a planar carbocation intermediate, which is stabilized by the adjacent phenyl group. This planarity allows for a nucleophilic attack to occur from either face with equal probability, leading to a racemic mixture.

Dynamic Kinetic Resolution: A Powerful Prevention Strategy

Dynamic kinetic resolution (DKR) stands out as a highly efficient method to obtain a single enantiomer from a racemic mixture in theoretically 100% yield. This technique combines the enantioselective reaction of a biocatalyst, typically a lipase, with the in-situ racemization of the less reactive enantiomer. This continuous racemization of the unwanted enantiomer ensures that the entire starting material can be converted into the desired chiral product.

A common approach for the DKR of this compound involves the lipase-catalyzed acylation of one enantiomer, while a metal-based catalyst facilitates the racemization of the remaining alcohol.

Comparative Performance of Racemization Catalysts in DKR

The choice of racemization catalyst is crucial for the success of a DKR process. The ideal catalyst should be highly active under conditions compatible with the enzyme, avoiding enzyme denaturation or inhibition. Below is a comparison of different catalysts used for the racemization of (S)-1-phenylethanol.

CatalystCatalyst Loading (mg)Temperature (°C)Time (h)Enantiomeric Excess (ee) of (S)-1-phenylethanol (%)Reference
Niobium Phosphate Hydrate (NbOPO₄·nH₂O)5060240[1]
Niobium Phosphate Hydrate (NbOPO₄·nH₂O)106024Decreased from 95, but not to 0[1]
Niobium Pentachloride (NbCl₅)506024Starting material absent (possible byproduct formation)[1]
Vanadyl Sulfate (VOSO₄)Not specified80Not specifiedFaster racemization, but byproduct formation observed[1]
Ruthenium Complexes (with K₃PO₄ activator)Not specifiedNot specified8(R)-1-phenylethyl acetate ee: 98%[2]

Key Observation: Niobium phosphate hydrate appears to be an effective and clean racemization agent, achieving complete racemization without the byproduct formation seen with other catalysts like niobium pentachloride or at higher temperatures with vanadyl sulfate.[1] Ruthenium complexes also demonstrate high efficiency in DKR.[2]

Experimental Protocols

General Procedure for Racemization of (S)-1-phenylethanol

This protocol describes the general steps for evaluating the effectiveness of a racemization catalyst.

  • To a 15 mL tube, add the specified amount of the niobium salt catalyst (e.g., 50 mg of NbOPO₄·nH₂O).[1]

  • Add a solution of (S)-1-phenylethanol (0.24 mmol) dissolved in 6 mL of an appropriate solvent (e.g., toluene).[1]

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C).[1]

  • Collect 100 µL aliquots at specific time intervals (e.g., 3, 6, and 24 hours).[1]

  • Dilute the aliquots with 100 µL of ethyl acetate for analysis.[1]

  • Determine the enantiomeric excess (ee) using chiral Gas Chromatography (GC) analysis.[1]

Protocol for Dynamic Kinetic Resolution of rac-1-Phenylethanol

This protocol outlines a chemoenzymatic DKR process.

  • In a glass tube, combine racemic this compound, a lipase (e.g., CALB, Novozym-435), a racemization catalyst (e.g., niobium phosphate), an acyl donor (e.g., vinyl acetate), and a suitable solvent (e.g., toluene).[1]

  • Maintain the reaction at an optimized temperature (e.g., 60 °C) with stirring.[1]

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Analyze the conversion and enantiomeric excess of the product (e.g., (R)-1-phenylethyl acetate) by chiral GC or HPLC.[1]

Monitoring Racemization

The progress of a racemization reaction can be monitored using the following techniques:

  • Polarimetry: Measures the change in optical rotation of the sample over time. As racemization proceeds, the optical rotation will decrease, eventually reaching zero for a complete racemic mixture.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the individual (R) and (S) enantiomers, allowing for a precise determination of the enantiomeric excess at different time points.[3]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Racemization_Mechanism (R)-1-Phenylethanol (R)-1-Phenylethanol Carbocation Intermediate Carbocation Intermediate (R)-1-Phenylethanol->Carbocation Intermediate Loss of OH⁻ Carbocation Intermediate->(R)-1-Phenylethanol Attack from one face (S)-1-Phenylethanol (S)-1-Phenylethanol Carbocation Intermediate->(S)-1-Phenylethanol Attack from opposite face DKR_Workflow cluster_racemic Racemic this compound (R)-1-Phenylethanol (R)-1-Phenylethanol Lipase Lipase (R)-1-Phenylethanol->Lipase Enantioselective Acylation (S)-1-Phenylethanol (S)-1-Phenylethanol Racemization Catalyst Racemization Catalyst (S)-1-Phenylethanol->Racemization Catalyst Racemization Racemization Catalyst->(R)-1-Phenylethanol (R)-1-Phenylethyl Acetate (R)-1-Phenylethyl Acetate Lipase->(R)-1-Phenylethyl Acetate Desired Product

References

A Comparative Analysis of Production Methods for 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

1-Phenylethanol is a chiral alcohol of significant interest, serving as a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1][2][3] Its enantiomers, (R)- and (S)-1-phenylethanol, are crucial building blocks for creating stereospecific molecules, where biological activity is often dependent on a single enantiomeric form.[2][3] This guide provides a comparative analysis of the primary chemical and biocatalytic methods for its production, supported by experimental data and detailed protocols.

Chemical Synthesis Methods

Chemical routes to this compound typically involve either the creation of a new carbon-carbon bond or the reduction of a carbonyl group. These methods are well-established but can sometimes lack the stereoselectivity required for producing enantiopure compounds without modification.

Grignard Reaction

A classic method for forming this compound involves the Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium, acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde.[4][5] A subsequent acidic workup protonates the resulting alkoxide to yield racemic this compound.[4]

Reduction of Acetophenone

The reduction of acetophenone is a common and direct route to this compound.

  • Racemic Reduction : Using reducing agents like sodium borohydride (NaBH₄) produces a racemic mixture of (R)- and (S)-1-phenylethanol.[1]

  • Asymmetric Hydrogenation : For enantioselective synthesis, the asymmetric hydrogenation of acetophenone using catalysts such as Noyori's ruthenium-BINAP systems is highly effective. This method can achieve excellent yields and enantiomeric excess (ee) under pressurized hydrogen.[1][6]

Industrial PO/SM Process

In industry, this compound is a key intermediate in the Propylene Oxide/Styrene Monomer (PO/SM) process. In this route, ethylbenzene is oxidized to its hydroperoxide, which is then used to epoxidize propene. This co-produces propylene oxide and this compound. The this compound is subsequently dehydrated to yield styrene.[1]

G cluster_chem Chemical Synthesis Routes acetophenone Acetophenone rac_pe Racemic This compound acetophenone->rac_pe Reduction (e.g., NaBH4) s_pe (S)-1-Phenylethanol acetophenone->s_pe Asymmetric Hydrogenation (e.g., Ru-catalyst) benzene Benzene benzene->acetophenone Friedel-Crafts Acylation

Fig 1. Key chemical synthesis pathways to this compound.

Biocatalytic Methods

Biocatalysis offers a "green" alternative to traditional chemical synthesis, often providing superior enantioselectivity under mild reaction conditions.[2] These methods typically employ whole cells or isolated enzymes.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other.

For this compound, lipases are commonly used to catalyze the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate.[2] For example, Novozyme 435 (a commercially available immobilized lipase B from Candida antarctica) preferentially acylates (R)-1-phenylethanol, leaving the unreacted (S)-1-phenylethanol with high enantiomeric purity.[2][7]

Enantioselective Bioreduction of Acetophenone

This approach is the biocatalytic equivalent of asymmetric hydrogenation. A prochiral ketone, acetophenone, is reduced to a single enantiomer of the corresponding alcohol. This is achieved using various microorganisms or isolated enzymes (ketoreductases or alcohol dehydrogenases) that contain cofactors like NADPH.[8][9] For instance, enzymes extracted from tea flowers (Camellia sinensis) have been shown to reduce acetophenone to this compound.[9]

Chemoenzymatic Deracemization

More advanced, one-pot processes can achieve deracemization, converting a racemic mixture entirely into a single, desired enantiomer. One such method combines a non-selective chemical oxidation with a highly selective enzymatic reduction.[8] For example, racemic this compound can be oxidized to acetophenone by a manganese oxidant. The resulting acetophenone then passes through a membrane into a separate compartment where an alcohol dehydrogenase (like LK-ADH from Lactobacillus kefir) reduces it enantioselectively to (R)-1-phenylethanol with high yield and ee.[8]

G cluster_bio Biocatalytic Production Workflow rac_pe Racemic This compound reaction Enzymatic Kinetic Resolution rac_pe->reaction enzyme Lipase (e.g., Novozyme 435) + Acyl Donor enzyme->reaction separation Separation (e.g., Chromatography) reaction->separation s_pe Unreacted (S)-1-Phenylethanol r_ester Acylated (R)-1-Phenylethyl Acetate separation->s_pe Product 1 separation->r_ester Product 2

Fig 2. General workflow for enzymatic kinetic resolution of this compound.

Comparative Data Summary

The following table summarizes quantitative performance metrics for various this compound production methods, compiled from published experimental data.

MethodCatalyst / EnzymeSubstrateYield (%)ee (%)Temp (°C)TimeReference
Chemical Synthesis
Grignard ReactionMg / dry etherBromobenzene, AcetaldehydeCrude yield reportedN/A (Racemic)RT to refluxSeveral hours[4]
Asymmetric HydrogenationRuBr₂[(S,S)-xylskewphos]Acetophenone10088.0 (S)4019 h[6]
Asymmetric HydrogenationNoyori CatalystsAcetophenoneQuantitative>99RTMinutes[1]
Biocatalytic Methods
Kinetic ResolutionNovozyme 435(R,S)-1-Phenylethanol~50 (theoretical max)100 (for S-enantiomer)4275 min[2][10]
Kinetic ResolutionCutinase (Fusarium sp.)(R,S)-1-Phenylethanol48 (conversion)85 (S-alcohol)5524 h[2]
BioreductionTea Flower EnzymesAcetophenone16.2 (conversion)N/A55100 min[9]
DeracemizationMnO₂ / LK-ADH(R,S)-1-Phenylethanol96>99 (R)RT24 h[8]
Double Strain RedoxUndibacterium sp. / Aspergillus tamarii(R,S)-1-Phenylethanol8799 (R)N/AN/A[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Grignard Reaction

Adapted from Bunnelle, W. H., et al.[4]

  • Apparatus Setup : Assemble a dry 250 mL round-bottom flask with a Claisen adapter, an addition funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂). All glassware must be rigorously dried to prevent quenching the Grignard reagent.

  • Reagent Preparation : Place magnesium turnings in the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether and place it in the addition funnel.

  • Initiation : Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, often evidenced by turbidity and bubbling. Gentle warming with the palm of the hand may be necessary.

  • Grignard Reagent Formation : Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent.

  • Reaction with Aldehyde : After the formation of phenylmagnesium bromide is complete, cool the flask. Add a solution of acetaldehyde in dry ether dropwise via the addition funnel.

  • Workup : Quench the reaction by carefully pouring the mixture over ice and adding a saturated aqueous solution of NH₄Cl. This hydrolyzes the magnesium alkoxide salt to the free alcohol.

  • Isolation : Separate the ether layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the ether by simple distillation. The crude this compound residue can be further purified by vacuum distillation.

G start Start: Dry Glassware prep Prepare Phenylmagnesium Bromide from Mg + Ph-Br in Anhydrous Ether start->prep 1. Setup react React with Acetaldehyde in Ether prep->react 2. Addition workup Quench with NH4Cl (aq) & Ice react->workup 3. Hydrolysis extract Separate Organic Layer workup->extract 4. Extraction dry Dry with Anhydrous Salt (e.g., MgSO4) extract->dry 5. Drying isolate Remove Solvent (Distillation) dry->isolate 6. Isolation product Product: Crude Racemic This compound isolate->product

Fig 3. Experimental workflow for Grignard synthesis of this compound.
Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

Adapted from Bozan, A., et al.[2][10]

  • Reaction Setup : In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-phenylethanol in n-hexane.

  • Addition of Reagents : Add vinyl acetate (as the acyl donor) to the mixture, typically in a molar excess (e.g., 3:1 ratio to the substrate). Add the biocatalyst, Novozyme 435, at a concentration of 11 mg/mL.

  • Incubation : Place the sealed reactor in an incubator shaker set to 42 °C and agitate at a constant rate (e.g., 200 rpm) for 75 minutes.

  • Reaction Termination : After the specified time, stop the reaction by removing the biocatalyst via filtration.

  • Analysis : Evaporate the solvent under vacuum. Analyze the remaining mixture using chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee) of the unreacted (S)-1-phenylethanol.

Conclusion

The optimal method for producing this compound depends heavily on the desired outcome.

  • For Racemic Production : Traditional chemical methods like the Grignard reaction or the direct reduction of acetophenone are efficient and straightforward.[1][4]

  • For Enantiopure Production : Biocatalytic methods and asymmetric chemical synthesis are superior. Enzymatic kinetic resolution is highly effective for separating enantiomers, though it is limited by a theoretical maximum yield of 50% for the desired enantiomer.[2] Asymmetric hydrogenation and chemoenzymatic deracemization offer pathways to a single enantiomer with potentially near-quantitative yields and excellent enantioselectivity, making them highly attractive for pharmaceutical and fine chemical applications.[1][8]

The choice between these advanced methods will depend on factors such as catalyst/enzyme cost and stability, substrate scope, and the required scale of production.

References

A Comparative Guide to the Validation of Enantioselective Assays for 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of the enantiomeric composition of 1-phenylethanol is critical in various fields, including pharmaceutical synthesis, fragrance development, and asymmetric catalysis. As a chiral secondary alcohol, its enantiomers, (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol, can exhibit distinct biological and chemical properties. This guide provides a comparative overview of common analytical techniques for the enantioselective analysis of this compound, with a focus on chiral chromatography and enzymatic resolution methods. Detailed experimental protocols and performance data are presented to assist researchers in selecting and validating the most suitable assay for their specific needs.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for separating volatile chiral compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin.

Experimental Protocol: GC Analysis

A common method involves using a cyclodextrin-based chiral column to achieve separation.

  • Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm film thickness.

  • Oven Temperature: Isothermal at 120 °C.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Carrier Gas: Helium at 24 psi.

  • Injection: 1 μL of sample (e.g., 3 mg/mL in methanol) with an 80:1 split ratio.

  • Elution Order: Under these conditions, (R)-(+)-1-phenylethanol typically elutes before (S)-(-)-1-phenylethanol.

Performance Data

The performance of chiral GC columns is often evaluated by their ability to provide baseline resolution of the enantiomers. Different derivatized cyclodextrin phases can offer varying selectivity. For instance, the Rt-βDEXsa column is noted for providing excellent separation of this compound. While specific quantitative data like resolution values are often found in column-specific literature, the primary goal is to achieve distinct, well-separated peaks.[1]

Table 1: Comparison of Chiral GC Stationary Phases for this compound Analysis

Chiral Stationary PhaseTypical ApplicationElution OrderKey Characteristics
Astec® CHIRALDEX™ B-PM General purpose chiral separations.(R) then (S)Provides good resolution for this compound enantiomers.
Rt-βDEXsa Broad selectivity for chiral compounds.Not specifiedReported to provide the best separation for this compound among a range of columns.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantioselective analysis. The technique relies on chiral stationary phases (CSPs), most commonly polysaccharide-based ones, to differentiate between enantiomers.

Experimental Protocol: HPLC Analysis

The selection of the CSP and the mobile phase is crucial for achieving successful separation.[2]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]

  • Detection: UV detection is typically set at 254 nm.[3]

Performance Data

Different polysaccharide-based CSPs exhibit varying degrees of success in resolving this compound enantiomers. The choice of mobile phase, particularly the ratio of alkane to alcohol, significantly impacts retention and resolution.

Table 2: Comparison of Chiral HPLC Conditions for this compound Resolution

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)Reference
Chiralcel® OD-H n-Hexane / 2-Propanol (95:5)0.4> 1.5[2]
Chiralcel® OJ-H n-Hexane / 2-Propanol (99:1)0.5Baseline separated[2]
Chiralcel® AD-H n-Hexane / Ethanol (70:30)0.81.6[2]
Chiralcel® OB Not specifiedNot specifiedBaseline separated[2][4]
Lux Cellulose-3 n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15)1.0Baseline separated[3]

Enzymatic Resolution Coupled with Analytical Techniques

Enzymatic kinetic resolution is a method where an enzyme selectively catalyzes a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5] This allows for the separation of enantiomers and the production of enantiopure compounds.[6] The resulting enantiomeric excess (ee) is then determined using an analytical technique like HPLC, GC, or NMR.

Experimental Protocol: Lipase-Catalyzed Resolution

Lipases, such as those from Candida antarctica (Novozyme 435) or Burkholderia cepacia, are commonly used for the transesterification of this compound.[3][4]

  • Enzyme: Novozyme 435 (immobilized Candida antarctica lipase B).[4]

  • Substrate: (R,S)-1-phenylethanol (e.g., 240 mM).[6]

  • Acyl Donor: Vinyl acetate.[4]

  • Solvent: n-Hexane.[4]

  • Reaction Conditions: 42 °C for 75 minutes with stirring.[6]

  • Analysis: After the reaction, the enzyme is filtered off, and the sample is analyzed by chiral HPLC to determine the concentrations of the remaining (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate.[4]

Performance Data

The effectiveness of enzymatic resolution is measured by the enantiomeric excess of the product (eeₚ) or the remaining substrate (eeₛ), and the conversion rate (c).

Table 3: Comparison of Enzymatic Resolution Methods for this compound

EnzymeAcyl DonorSolvent Systemee (%)Conversion (%)Key OutcomeReference
Novozyme 435 Vinyl Acetaten-Hexane100% (eeₛ)~50%Optimized for 100% ee of remaining substrate.[6]
Lipase from Burkholderia cepacia Vinyl Acetaten-Heptane / [EMIM][BF₄]98.9% (eeₚ)40.8%High enantioselectivity (E=379) in a two-phase system.[3]
Acylase I Vinyl AcetateHexane52% (eeₛ)Not specifiedUsed for undergraduate experiments to demonstrate stereoselectivity.[5][7]
NMR Analysis of Diastereomers

An alternative to chromatographic analysis is Nuclear Magnetic Resonance (NMR) spectroscopy. Since enantiomers are indistinguishable in a standard NMR spectrum, the unreacted alcohol is first derivatized with a chiral agent, such as (R)-(-)-acetoxyphenylacetic acid, to form diastereomers.[5][7] These diastereomers have different physical properties and will show distinct signals in the ¹H NMR spectrum, allowing for the calculation of their relative proportions.[5]

Validation Workflow for Enantioselective Assays

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. The following diagram outlines a typical workflow for validating an enantioselective assay.

G General Workflow for Validation of Enantioselective Assays cluster_dev Method Development & Optimization cluster_val Method Validation cluster_app Application A Select Method (GC, HPLC, etc.) B Optimize Parameters (Column, Mobile Phase, Temp.) A->B C Specificity / Selectivity (Resolution of Enantiomers) B->C Proceed to Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness (Minor Parameter Variations) G->H I System Suitability Testing (Pre-analysis Check) H->I Validated Method J Routine Sample Analysis I->J

Caption: Workflow for enantioselective assay validation.

Conclusion

The choice of an enantioselective assay for this compound depends on the specific requirements of the analysis, including sample matrix, required sensitivity, available equipment, and whether the goal is purely analytical or preparative.

  • Chiral GC is highly suitable for volatile, thermally stable samples, offering high resolution and speed.

  • Chiral HPLC is a versatile and robust method applicable to a broader range of samples and is often the standard for pharmaceutical analysis.[8]

  • Enzymatic Resolution is not only an analytical tool but also a preparative method to produce enantiopure compounds.[9] When coupled with NMR or chromatography, it provides a powerful approach for assessing enantioselectivity.

Each method must be carefully developed and validated to ensure the generation of accurate and reliable data, which is paramount for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of 1-Phenylethanol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of chiral molecules is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome of reactions that are critical in the development of pharmaceuticals and fine chemicals. Among the diverse array of chiral building blocks, chiral alcohols are of paramount importance, serving as chiral auxiliaries, catalysts, and valuable synthons. This guide provides an objective comparison of 1-phenylethanol with other prominent chiral alcohols, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

This compound: A Versatile Chiral Synthon

This compound is one of the most common and readily available chiral alcohols.[1] Its utility in asymmetric synthesis is multifaceted. It serves as a benchmark product for the asymmetric reduction of acetophenone, a standard reaction for evaluating the efficacy of new chiral catalysts.[2][3] Furthermore, racemic this compound is a classic substrate for enzymatic kinetic resolution, a widely used industrial method for producing enantiomerically pure compounds.[4][5]

The enantiomers of this compound are also employed as chiral derivatizing agents, particularly for the analysis of acids using gas chromatography.[6][7] While not as prevalent as other systems, derivatives of this compound can also function as chiral auxiliaries to control the stereochemistry of C-C bond-forming reactions.

Alternative Chiral Alcohols and Their Derivatives

While this compound is a valuable reference and starting material, a host of other chiral alcohols and their derivatives, particularly amino alcohols, often provide superior performance in terms of stereoselectivity and substrate scope when used as chiral auxiliaries or as precursors for catalysts.

  • Evans' Oxazolidinones: Derived from chiral amino alcohols, Evans' oxazolidinones are powerful chiral auxiliaries that offer exceptional levels of stereocontrol in reactions such as aldol additions, alkylations, and acylations. The auxiliary is temporarily incorporated into the substrate to direct the facial approach of an electrophile, after which it can be cleaved to yield the desired enantiomerically enriched product.[8]

  • Pseudoephedrine: This naturally occurring amino alcohol serves as an effective and recyclable chiral auxiliary, particularly for the asymmetric alkylation of enolates. It provides high levels of diastereoselectivity and the auxiliary can often be removed under mild conditions.[8]

  • Chiral Amino Alcohols for Catalysis: Chiral amino alcohols are crucial precursors for some of the most powerful catalysts in asymmetric synthesis. For instance, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is a key component in the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, which is renowned for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][9]

Performance Comparison Data

The effectiveness of a chiral auxiliary or catalyst is quantitatively measured by the diastereomeric or enantiomeric excess and the overall chemical yield of the reaction. The following tables summarize representative data for the performance of various chiral alcohol-derived systems in key asymmetric transformations.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation [8]

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' OxazolidinonePropionyl OxazolidinoneBenzyl Bromide>99:190-95
PseudoephedrinePropionamideMethyl Iodide97:385

Table 2: Performance of Chiral Alcohols/Catalyst Precursors in the Asymmetric Reduction of Acetophenone

Chiral Alcohol/Catalyst PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee%)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCorey-Bakshi-Shibata (CBS) Catalyst(R)-1-phenylethanol96[2]97[2]
Ispir Bean (Whole-cell biocatalyst)Biocatalytic Reduction(S)-1-phenylethanol40 (2.4 mM)[10]>99[10]
Candida tropicalis (Whole-cell biocatalyst)Biocatalytic Reduction(S)-1-phenylethanol43[2]>99[2]
Novozym 435 (Lipase)Enzymatic Kinetic Resolution of (R,S)-1-phenylethanol(S)-1-phenylethanol~50>99[11]

Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed methodologies for key experiments cited in this guide.

Experimental Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol[11]

This protocol describes the resolution of racemic this compound using the lipase Novozym 435.

  • Reaction Setup: To a 25 mL sealed glass bioreactor, add (R,S)-1-phenylethanol (e.g., 240 mM final concentration) dissolved in 5 mL of n-hexane.[11]

  • Acyl Donor Addition: Add vinyl acetate (e.g., 3 equivalents) to the solution.[11]

  • Enzyme Addition: Add Novozym 435 (e.g., 11 mg/mL).[11]

  • Incubation: Seal the reactor and stir the mixture at a controlled temperature (e.g., 42 °C) and stirring rate (e.g., 200 rpm).[11]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining (S)-1-phenylethanol and the conversion.[11]

  • Work-up: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved (e.g., after 75 minutes), stop the reaction by filtering off the enzyme.[11] The unreacted (S)-1-phenylethanol can be isolated from the filtrate, and the produced (R)-1-phenylethyl acetate can be hydrolyzed to obtain (R)-1-phenylethanol.[11]

Experimental Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is a representative procedure for the diastereoselective alkylation of an N-acyloxazolidinone.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Base Addition: Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form the corresponding enolate.

  • Electrophile Addition: After a short stirring period (e.g., 30-60 minutes), add the alkylating agent (e.g., benzyl bromide or methyl iodide) dropwise to the cooled solution.

  • Reaction Quench: Stir the reaction at -78 °C for a specified time (e.g., 2-4 hours) before quenching the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC. The product is then purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved using methods such as hydrolysis (acidic or basic), reduction (e.g., with LiBH₄), or conversion to other functional groups to yield the chiral carboxylic acid, alcohol, or aldehyde, respectively.

Experimental Protocol 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone[2]

This protocol describes the enantioselective reduction of acetophenone to this compound.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C and slowly add a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) dropwise. Stir for 10-15 minutes to allow for complex formation.

  • Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C) and slowly add a solution of the prochiral ketone (e.g., acetophenone) in anhydrous THF.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few minutes to a few hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and remove the solvent in vacuo.

  • Analysis and Purification: Following an acidic work-up and extraction, combine, dry, and concentrate the organic layers.[8] Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC.[8] The product can then be purified by chromatography or distillation.[8]

Visualizing Asymmetric Synthesis Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline key logical and experimental workflows.

G cluster_workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Separation of Diastereomers (if necessary) D->E F Cleave Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_protocol Experimental Workflow: Enzymatic Kinetic Resolution of this compound A 1. Dissolve (R,S)-1-Phenylethanol & Vinyl Acetate in Hexane B 2. Add Novozym 435 (Lipase) A->B C 3. Incubate with Stirring (e.g., 42°C, 75 min) B->C D 4. Monitor by Chiral HPLC (Target: ~50% Conversion) C->D E 5. Stop Reaction: Filter off Enzyme D->E F Filtrate containing: (S)-1-Phenylethanol & (R)-1-Phenylethyl Acetate E->F G 6. Isolate Products (e.g., Chromatography) F->G H (S)-1-Phenylethanol (>99% ee) G->H I (R)-1-Phenylethyl Acetate G->I

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

G cluster_cbs Catalytic Cycle of CBS Reduction A CBS Catalyst B Catalyst-Borane Complex A->B + Borane D Transition State (Complex) B->D C Ketone C->D Coordination E Product-Borane Complex D->E Hydride Transfer E->A Release F Chiral Alcohol Product E->F Hydrolysis G Borane (BH3)

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

This compound is an indispensable chiral alcohol in asymmetric synthesis, primarily as a benchmark product for evaluating new catalytic methods and as a substrate for highly efficient enzymatic resolutions. However, for applications requiring chiral auxiliaries or ligands for metal-catalyzed reactions, derivatives of other chiral alcohols, especially amino alcohols like those used to form Evans' oxazolidinones, pseudoephedrine amides, and ligands for catalysts like the CBS reagent, generally offer a broader scope and higher levels of stereocontrol.[8]

The ultimate choice of a chiral alcohol or its derivative depends on the specific synthetic challenge. Factors to consider include the nature of the substrate, the desired stereochemical outcome, the efficiency of auxiliary removal, and considerations of cost, scalability, and atom economy.[8] For direct and efficient synthesis of chiral alcohols, catalytic methods like the CBS reduction stand as powerful and reliable options.[8]

References

A Comparative Guide to the Synthesis of 1-Phenylethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Phenylethanol is a versatile chiral alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis can be achieved through various routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of the most common methods for synthesizing this compound, offering a comparative look at their performance, cost-effectiveness, and environmental impact. Experimental data, detailed protocols, and visual representations of each pathway are included to aid researchers in selecting the most suitable method for their specific needs.

Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes discussed in this guide.

Parameter Acetophenone Reduction with NaBH₄ Grignard Reaction with Benzaldehyde Asymmetric Hydrogenation of Acetophenone Direct Hydration of Styrene
Typical Yield 85-95%70-85%>95%90-95% (based on converted styrene)
Enantioselectivity (ee) Racemic (0% ee)Racemic (0% ee)Up to >99% eeRacemic (0% ee) without chiral catalyst
Reaction Time 1-3 hours2-4 hours1-24 hoursVaries with industrial process
Reaction Temperature 0-25 °C0-35 °C25-80 °C150-250 °C
Pressure AtmosphericAtmospheric1-100 atmHigh Pressure
Key Raw Material Cost Acetophenone: ~$35/kg[1]Benzaldehyde: ~$165/kg[2]Acetophenone: ~$35/kg[1]Styrene: ~$0.82/kg[3]
Key Reagent/Catalyst Cost Sodium Borohydride: ~$29/kg[4]Methylmagnesium Chloride: ~$290/kg[5]Ru-BINAP catalysts: High (
300300-300−
800/g)[1][4][6]
Acid catalysts (e.g., zeolites): Moderate
Solvent Methanol, EthanolDiethyl ether, THFMethanol, Ethanol, IsopropanolWater
Purification Extraction, DistillationExtraction, DistillationColumn Chromatography, DistillationDistillation
Key Byproducts Borate saltsMagnesium salts, biphenylCatalyst residueDi- and poly(phenylethyl) ethers
Safety Concerns Flammable solvents, H₂ evolutionHighly flammable and pyrophoric reagentsHigh pressure H₂, flammable solventsHigh temperature and pressure
Environmental Impact Moderate solvent waste, borate wasteSignificant solvent waste, metal saltsLower waste, but catalyst disposalVOC emissions, energy intensive[7][8]

Detailed Experimental Protocols

Reduction of Acetophenone with Sodium Borohydride

This method is a common, straightforward, and high-yielding laboratory procedure for producing racemic this compound.

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (e.g., 10 mmol) in methanol (e.g., 20 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (e.g., 5 mmol) in small portions to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1M HCl (e.g., 20 mL) until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Grignard Reaction of Benzaldehyde with Methylmagnesium Chloride

This classic organometallic reaction is another common laboratory method for the synthesis of racemic this compound.

Materials:

  • Benzaldehyde

  • Methylmagnesium chloride (CH₃MgCl) solution in THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer.

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, add benzaldehyde (e.g., 10 mmol) dissolved in anhydrous diethyl ether (e.g., 20 mL) to the flask.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium chloride solution (e.g., 12 mmol) dropwise from the dropping funnel to the stirred benzaldehyde solution. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the this compound by vacuum distillation.

Asymmetric Hydrogenation of Acetophenone

This method is crucial for the synthesis of enantiomerically pure this compound, which is highly valuable in the pharmaceutical industry. It typically employs a chiral ruthenium-based catalyst.

Materials:

  • Acetophenone

  • Chiral Ru-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n)

  • Isopropanol or Methanol

  • Base (e.g., potassium tert-butoxide)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the chiral Ru-BINAP catalyst (e.g., 0.01 mol%) and the base (e.g., 0.1 mol%).

  • Add a solution of acetophenone (e.g., 10 mmol) in degassed isopropanol (e.g., 20 mL).

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

  • The product can be purified by column chromatography or distillation.[9]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for this compound.

acetophenone_reduction acetophenone Acetophenone nabh4 NaBH₄ / Methanol acetophenone->nabh4 Reduction workup Acidic Work-up & Extraction nabh4->workup phenylethanol This compound (Racemic) workup->phenylethanol

Acetophenone Reduction Workflow

grignard_synthesis benzaldehyde Benzaldehyde grignard CH₃MgCl / Ether benzaldehyde->grignard Nucleophilic Addition hydrolysis Aqueous Work-up (NH₄Cl) grignard->hydrolysis phenylethanol This compound (Racemic) hydrolysis->phenylethanol

Grignard Synthesis Workflow

asymmetric_hydrogenation acetophenone Acetophenone catalyst Chiral Ru-Catalyst H₂, Base, Solvent acetophenone->catalyst Asymmetric Hydrogenation purification Purification catalyst->purification chiral_phenylethanol (R)- or (S)-1-Phenylethanol (>99% ee) purification->chiral_phenylethanol

Asymmetric Hydrogenation Workflow

styrene_hydration styrene Styrene water Water / Acid Catalyst High T, High P styrene->water Hydration distillation Distillation water->distillation phenylethanol This compound (Racemic) distillation->phenylethanol

Styrene Hydration Workflow

Cost-Benefit Analysis

1. Reduction of Acetophenone with Sodium Borohydride:

  • Cost: This method is relatively low-cost for laboratory-scale synthesis. Acetophenone and sodium borohydride are readily available and moderately priced.[1][4] The main costs are associated with the starting materials and solvents.

  • Benefit: The reaction is simple to perform, proceeds with high yield, and does not require special equipment like a high-pressure reactor. It is an excellent choice for producing racemic this compound for applications where chirality is not a concern.

  • Drawback: The primary drawback is the lack of enantioselectivity, producing a racemic mixture. For pharmaceutical applications requiring a single enantiomer, a subsequent resolution step would be necessary, adding to the overall cost and complexity. Waste disposal of borate salts also needs to be considered.[10]

2. Grignard Reaction of Benzaldehyde with Methylmagnesium Chloride:

  • Cost: The cost of this route is influenced by the price of benzaldehyde and the Grignard reagent.[2][5] Grignard reagents are typically more expensive than sodium borohydride and require anhydrous conditions, which can increase operational costs.

  • Benefit: This is a versatile and reliable method for forming carbon-carbon bonds. It offers a different retrosynthetic approach compared to the reduction of acetophenone.

  • Drawback: The reaction is highly sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques, which can be challenging to implement on a large scale.[11] The use of highly flammable and pyrophoric Grignard reagents poses significant safety risks.[12] The work-up generates magnesium salt waste.[7] Like the borohydride reduction, this method produces a racemic product.

3. Asymmetric Hydrogenation of Acetophenone:

  • Cost: This is the most expensive route, primarily due to the high cost of the chiral transition metal catalysts, such as those based on ruthenium and rhodium with chiral ligands like BINAP.[1][4][6] However, the high efficiency and turnover numbers of these catalysts can offset the initial investment, especially in industrial settings.

  • Benefit: The key advantage is the direct formation of enantiomerically pure this compound with very high enantiomeric excess (>99% ee).[9] This eliminates the need for costly and often inefficient chiral resolution steps, making it the preferred method for pharmaceutical applications.

  • Drawback: The high initial catalyst cost, the need for high-pressure equipment, and the potential for catalyst deactivation are significant considerations.[13] The separation of the catalyst from the product can also be challenging.

4. Direct Hydration of Styrene:

  • Cost: On an industrial scale, this can be a very cost-effective route due to the low cost of the starting material, styrene.[3]

  • Benefit: This method uses readily available and inexpensive starting materials and water as a reactant. It is a more atom-economical process compared to the other routes.

  • Drawback: The reaction typically requires harsh conditions, including high temperatures and pressures, and often uses solid acid catalysts.[14] These conditions can lead to the formation of byproducts, such as ethers and polymers, which require separation.[15] The process is generally not enantioselective without the use of specialized and often complex chiral catalysts.[16] There are also environmental concerns associated with the production and handling of styrene.[7][8]

Conclusion

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the application, particularly the need for enantiomeric purity and the scale of production.

  • For laboratory-scale synthesis of racemic this compound , the reduction of acetophenone with sodium borohydride is often the most practical and cost-effective choice due to its simplicity, high yield, and relatively low cost.

  • The Grignard reaction provides a viable alternative for racemic synthesis, though it requires more stringent reaction conditions and presents greater safety challenges.

  • For the production of enantiomerically pure this compound , which is critical for the pharmaceutical industry, asymmetric hydrogenation of acetophenone is the superior method, despite its higher initial cost. The direct production of the desired enantiomer in high purity outweighs the drawbacks of expensive catalysts and specialized equipment.

  • The direct hydration of styrene is a major industrial route for racemic this compound, favored for its low raw material cost, but it is less suitable for producing the high-purity, single-enantiomer products required for drug development without significant process development.

Researchers and drug development professionals should carefully consider these factors to select the synthesis strategy that best aligns with their goals in terms of cost, efficiency, scalability, and the desired stereochemistry of the final product.

References

Safety Operating Guide

Proper Disposal of 1-Phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Phenylethanol are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these procedures is essential due to the chemical's hazardous properties.

This compound is a combustible liquid that is harmful if swallowed and causes serious skin and eye irritation[1][2]. Recent evaluations have also raised concerns about its potential as a Category 2 carcinogen[3]. Furthermore, it may form explosive peroxides upon prolonged storage[4]. Therefore, treating this substance as hazardous waste is imperative.

Immediate Safety and Spill Protocol

Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn and that safety facilities are accessible.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[1][2] For tasks with a risk of splashing, a face shield is recommended in addition to goggles.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

  • Spill Response: In the event of a spill, immediately eliminate all sources of ignition.[1][2] Ventilate the area and absorb the spill using a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[2][5][6] The collected material must be placed in a suitable, closed container for disposal as hazardous waste.[2][6]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department for subsequent management by a licensed hazardous waste contractor.[7] In-lab treatment is not recommended.

Step 1: Segregation and Collection Proper waste segregation is crucial to prevent dangerous chemical reactions.[7]

  • Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material like glass or polyethylene.[7]

  • Waste Stream: Do not mix this compound with other waste streams, particularly incompatible materials. It should be collected as a distinct hazardous waste.

  • Avoid Incompatibles: Never mix this compound waste with strong acids, strong bases, strong oxidizing agents, acid anhydrides, or acid chlorides in the same container.[2][7]

Step 2: Labeling Accurate labeling is a critical safety and regulatory requirement.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Concentration: Indicate the approximate concentration of the chemical in the waste container.[7]

  • Hazard Identification: Affix appropriate hazard symbols (e.g., harmful/irritant).

Step 3: Storage Safe storage of the waste container is essential to prevent accidents.

  • Secure Closure: Keep the waste container tightly closed except when adding waste.[6][8]

  • Location: Store the container in a designated, well-ventilated, and cool area, away from heat or ignition sources.[2]

  • Secondary Containment: Place the waste container inside a secondary containment bin to prevent the spread of material in case of a leak.[7][9]

Step 4: Disposal Request Follow your institution's specific procedures for waste pickup.

  • Contact EHS: Once the container is full (do not fill beyond 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[8][9]

  • Documentation: Complete any required waste disposal forms or tags as mandated by your institution and local regulations.

Disposal of Empty Containers Empty containers that held this compound must also be treated as hazardous waste.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9]

  • After thorough rinsing and air-drying, the container can be managed for recycling or disposal, but only after all chemical residues have been removed.[5] To prevent reuse, it is recommended to puncture the container.[4]

Summary of Key Disposal and Safety Information

ParameterSpecificationSource(s)
Hazard Classifications Harmful if swallowed (Acute Toxicity, Oral, Cat. 4), Causes skin irritation (Cat. 2), Causes serious eye irritation (Cat. 2), Combustible liquid, Potential Carcinogen (Cat. 2)[1][2][3]
Required PPE Protective gloves, safety goggles/eyeshields, lab coat[1][2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, acid anhydrides, acid chlorides[2][7]
Waste Container Dedicated, leak-proof, compatible material (e.g., glass, polyethylene)[7]
Storage Conditions Tightly closed, cool, well-ventilated area, away from ignition sources, in secondary containment[2][7]
Disposal Method Collection by licensed hazardous waste contractor via institutional EHS office[4][7]
Spill Cleanup Use non-combustible absorbent material (sand, diatomaceous earth)[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated, Leak-Proof Container ppe->collect check_compat Is waste mixed with incompatible materials? collect->check_compat segregate Segregate from Strong Acids, Bases, Oxidizers check_compat->segregate Yes label_waste Label Container: 'Hazardous Waste', Chemical Name, Concentration check_compat->label_waste No segregate->collect store Store Tightly Closed in Cool, Ventilated Area label_waste->store containment Place in Secondary Containment store->containment request Request Pickup from EHS / Waste Management containment->request end Disposed by Licensed Hazardous Waste Contractor request->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Guide to Personal Protective Equipment for Handling 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Phenylethanol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Chemical Profile and Hazards

This compound is a combustible organic compound that is harmful if swallowed and causes serious eye irritation.[1][2][3][4][5] It may also cause skin irritation upon prolonged or repeated exposure.[3][6] A key operational consideration is its potential to form explosive peroxides when exposed to air and light over time.[4][6] Vapors can lead to drowsiness and dizziness.[6][7]

Personal Protective Equipment (PPE) Selection

Appropriate PPE is the primary defense against exposure to this compound. Selection should be based on the specific laboratory procedures and potential for exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against splashes and vapors, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves tested according to EN 374.[1] Butyl rubber (0.5 mm) is highly recommended.Prevents skin contact. Butyl rubber offers excellent resistance with extended breakthrough times.
Skin and Body Protection A standard lab coat or a chemical-resistant apron should be worn.[8] Long pants and closed-toe shoes are mandatory.Protects skin from accidental splashes and contact.
Respiratory Protection Generally not required in well-ventilated areas.[3][9] If aerosols or mists are generated, use a respirator with Type A organic vapor cartridges.[1] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][8]Protects the respiratory system from irritating vapors.
Glove Compatibility Data

The selection of appropriate glove material is critical to prevent chemical breakthrough. The following table summarizes the recommended glove material for handling this compound.

Glove MaterialThicknessBreakthrough TimePermeation LevelRecommendation
Butyl caoutchouc (butyl rubber)0.5 mm> 480 minutesLevel 6Excellent [1]

Note: Breakthrough times are approximate and can be affected by factors such as temperature, concentration, and frequency of contact.[1] Always inspect gloves for signs of degradation before use.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before beginning work, ensure that a safety shower and eyewash station are easily accessible.

  • Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][7]

  • Donning PPE : Put on all required PPE as outlined in the selection table.

  • Dispensing : Dispense the chemical carefully to avoid splashing or the generation of aerosols.

  • Avoiding Contamination : Do not touch surfaces such as doorknobs, pens, or personal devices with gloved hands.

  • Doffing PPE : Once handling is complete, remove PPE carefully to prevent self-contamination. Gloves should be removed first, followed by other equipment.

  • Hygiene : Always wash hands thoroughly with soap and water after removing PPE.[1][2][3][4]

Storage Plan
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][7]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[2][3][4]

  • Store separately from incompatible materials, which include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][9]

  • Due to the risk of peroxide formation, it is advisable to date containers upon receipt and opening.[6][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

  • Waste this compound : Collect all waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : All disposable PPE (gloves, etc.) and any materials used for spill cleanup (e.g., absorbent pads) that have come into contact with this compound must be disposed of as hazardous waste.[8]

  • Disposal Method : All hazardous waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4][6] Do not pour this compound down the drain.[1][3][4]

Emergency Spill Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Workflow cluster_assessment Immediate Actions cluster_response Spill Response cluster_cleanup Final Steps Spill_Detected Spill Detected Alert_Personnel Alert Personnel & Evacuate Area Spill_Detected->Alert_Personnel Immediately Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess_Spill->Don_PPE If safe to handle Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Seal & Label Hazardous Waste Decontaminate->Dispose_Waste Report Report Incident Dispose_Waste->Report

Caption: Logical workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.